Tafetinib
Description
Structure
3D Structure
Properties
CAS No. |
1032265-57-8 |
|---|---|
Molecular Formula |
C24H29FN4O2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(7Z)-N-[2-(diethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide |
InChI |
InChI=1S/C24H29FN4O2/c1-4-29(5-2)12-11-26-23(30)20-14(3)27-22-16(20)7-6-8-17(22)21-18-13-15(25)9-10-19(18)28-24(21)31/h9-10,13,27H,4-8,11-12H2,1-3H3,(H,26,30)(H,28,31)/b21-17- |
InChI Key |
KGSRYTUWXUESJK-FXBPSFAMSA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=C(NC\2=C1CCC/C2=C/3\C4=C(C=CC(=C4)F)NC3=O)C |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC2=C1CCCC2=C3C4=C(C=CC(=C4)F)NC3=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tafetinib, SIM-010603, SIM010603, SIM 010603 |
Origin of Product |
United States |
Foundational & Exploratory
Tofacitinib's Mechanism of Action in T Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tofacitinib is an oral Janus kinase (JAK) inhibitor that has demonstrated significant efficacy in the treatment of various autoimmune and inflammatory diseases. Its primary mechanism of action involves the modulation of T cell function through the inhibition of the JAK-STAT signaling pathway. This guide provides a comprehensive technical overview of the molecular mechanisms by which tofacitinib exerts its effects on T lymphocytes, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism: Inhibition of the JAK-STAT Signaling Pathway
Tofacitinib functions as a competitive inhibitor of the ATP-binding sites of Janus kinases, with a primary selectivity for JAK1 and JAK3, and to a lesser extent, JAK2.[1][2] This inhibition disrupts the intracellular signaling cascade initiated by the binding of various cytokines to their receptors on the surface of T cells.
The canonical JAK-STAT signaling pathway is crucial for T cell activation, differentiation, and effector functions. Upon cytokine binding, receptor-associated JAKs are brought into close proximity, leading to their autophosphorylation and subsequent phosphorylation of the cytokine receptor's intracellular domain. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors, modulating the expression of genes critical for T cell responses.
By blocking the phosphorylation and activation of JAKs, tofacitinib effectively prevents the downstream phosphorylation and activation of STATs.[2] This leads to a significant reduction in the transcription of numerous cytokine-responsive genes, thereby dampening the inflammatory and immune responses mediated by T cells.[1]
Impact on T Cell Activation and Proliferation
Tofacitinib has been shown to impair T cell activation and proliferation in a dose-dependent manner.[3][4] In vitro studies demonstrate that tofacitinib significantly reduces the expression of the activation marker CD25 on T cells upon stimulation.[3] Furthermore, the proliferation of T cells, as measured by Ki-67 expression and CFSE dilution assays, is markedly decreased in the presence of tofacitinib.[3]
Modulation of T Cell Differentiation and Function
The differentiation of naive CD4+ T cells into distinct effector subsets, such as Th1, Th2, Th17, and regulatory T cells (Tregs), is heavily dependent on specific cytokine-mediated JAK-STAT signaling. Tofacitinib's interference with these pathways leads to a profound impact on T cell polarization.
-
Th1 Cells: Tofacitinib inhibits the differentiation of Th1 cells, which are critical for cell-mediated immunity and are implicated in the pathogenesis of many autoimmune diseases. This inhibition is characterized by a decrease in the expression of the master transcription factor T-bet and a reduction in the production of the hallmark Th1 cytokine, interferon-gamma (IFN-γ).[5] This effect is particularly prominent during the initial priming of naive T cells.[5]
-
Th17 Cells: The development of pro-inflammatory Th17 cells is also modulated by tofacitinib. Studies have shown a reduction in IL-17 production by CD4+ T cells treated with tofacitinib.[6]
-
Cytokine Production: Tofacitinib significantly suppresses the production of several key pro-inflammatory cytokines by T cells, including IFN-γ, tumor necrosis factor-alpha (TNF-α), IL-17, and IL-22.[3][6] This broad inhibition of inflammatory mediators contributes significantly to its therapeutic effects.
Effects on Different T Cell Subsets
Tofacitinib's impact can vary among different T cell subpopulations. Research indicates that memory CD8+ T cells are particularly sensitive to the effects of tofacitinib, showing significant impairment in their activation, proliferation, and effector molecule expression.[1][3] In contrast, the drug's effects on regulatory T cells (Tregs) are still being elucidated, with some studies suggesting a less pronounced impact.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the mechanism of action of tofacitinib in T cells.
Table 1: Tofacitinib IC50 Values for Janus Kinases
| Janus Kinase | IC50 (nM) |
| JAK1 | 1.7 - 3.7 |
| JAK2 | 1.8 - 4.1 |
| JAK3 | 0.75 - 1.6 |
Data compiled from a study by Ju et al. (2022).[7]
Table 2: Inhibition of STAT Phosphorylation in T Cells by Tofacitinib
| Cytokine Stimulant | Phosphorylated STAT | T Cell Subset | Mean Inhibition (%) |
| IFN-α | pSTAT5 | CD4+ | >50 |
| IL-2 | pSTAT5 | CD4+ | >50 |
| IL-4 | pSTAT6 | CD4+ | >50 |
| IL-15 | pSTAT5 | CD4+ | >50 |
| IL-21 | pSTAT3 | CD4+ | >50 |
Data from a study by Palmroth et al. (2021) in rheumatoid arthritis patients treated with tofacitinib for 3 months.[8][9]
Table 3: Effect of Tofacitinib on T Cell Cytokine Production (In Vitro)
| Cytokine | T Cell Subset | Tofacitinib Concentration | Inhibition |
| IFN-γ | VZV-specific CD4+ | Dose-dependent | Significant reduction |
| IL-17A | Entheseal CD4+ | 1000 nM | Significant reduction |
| TNF | Entheseal CD4+ | 1000 nM | Significant reduction |
| IL-22 | Memory CD4+ | 1 µM | Significant reduction |
Data compiled from studies by Weman et al. (2019) and McGonagle et al. (2021).[6][10]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
T Cell Proliferation Assay (CFSE Dilution)
Objective: To assess the effect of tofacitinib on T cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or purified T cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))
-
Tofacitinib
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Isolate PBMCs or purify T cells from whole blood.
-
Resuspend cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium with 10% FBS.
-
Wash the cells twice with complete medium.
-
Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate.
-
Add varying concentrations of tofacitinib or vehicle control to the wells.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Flow Cytometry for T Cell Activation Markers
Objective: To determine the effect of tofacitinib on the expression of T cell activation markers.
Materials:
-
PBMCs or purified T cells
-
T cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies)
-
Tofacitinib
-
Fluorochrome-conjugated antibodies against T cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Isolate PBMCs or purify T cells.
-
Culture the cells in the presence of T cell stimuli and different concentrations of tofacitinib or vehicle control for 24-72 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in flow cytometry staining buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analyze the data to quantify the percentage of T cells expressing the activation markers.[11][12][13]
In Vitro T Helper Cell Differentiation
Objective: To investigate the impact of tofacitinib on the differentiation of naive CD4+ T cells into Th1 and Th17 subsets.
Materials:
-
Naive CD4+ T cells (isolated by cell sorting or magnetic beads)
-
Tofacitinib
-
Anti-CD3 and anti-CD28 antibodies
-
Th1 polarizing cytokines: IL-12, anti-IL-4 antibody
-
Th17 polarizing cytokines: IL-6, TGF-β, IL-23, anti-IFN-γ antibody, anti-IL-4 antibody
-
Complete RPMI-1640 medium
-
Flow cytometry antibodies for intracellular cytokine staining (IFN-γ, IL-17) and transcription factors (T-bet, RORγt)
Procedure:
-
Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies.
-
Isolate naive CD4+ T cells.
-
Culture the naive CD4+ T cells in the antibody-coated plates in the presence of Th1 or Th17 polarizing cytokines.
-
Add different concentrations of tofacitinib or vehicle control to the cultures.
-
Incubate for 4-6 days.
-
On the final day, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Harvest the cells and perform surface staining for CD4.
-
Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
-
Stain for intracellular cytokines (IFN-γ, IL-17) and transcription factors (T-bet, RORγt).
-
Analyze by flow cytometry to determine the percentage of differentiated Th1 and Th17 cells.[14]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Caption: General workflow for in vitro T cell assays with tofacitinib.
References
- 1. Tofacitinib treatment of rheumatoid arthritis increases senescent T cell frequency in patients and limits T cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. researchgate.net [researchgate.net]
- 7. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 10. Tofacitinib modulates the VZV-specific CD4+ T cell immune response in vitro in lymphocytes of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
- 13. Protocol for flow cytometry immunophenotyping of human antigen-specific T cells by activation-induced marker and Th1 cytokine detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Investigating the Downstream Effects of Tofacitinib: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Tofacitinib, marketed as Xeljanz, is an oral small-molecule drug that represents a significant advancement in the treatment of several chronic inflammatory and autoimmune diseases, including rheumatoid arthritis (RA), psoriatic arthritis (PsA), and ulcerative colitis.[1][2] As a targeted synthetic disease-modifying antirheumatic drug (tsDMARD), its mechanism of action is distinct from traditional biologic agents. This technical guide provides an in-depth exploration of the downstream molecular and cellular consequences of Tofacitinib administration, focusing on its impact on signaling pathways, immune cell function, and the inflammatory milieu.
Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
Tofacitinib's primary mechanism of action is the inhibition of Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases.[3] JAKs are crucial transducers of signals from a wide array of cytokine and growth factor receptors on the cell membrane to the nucleus, thereby playing a pivotal role in hematopoiesis, immune cell function, and inflammation.[4]
The signaling cascade, known as the JAK-STAT pathway, is initiated when a cytokine binds to its corresponding receptor. This binding event brings two receptor-associated JAKs into close proximity, leading to their auto-phosphorylation and activation. The activated JAKs then phosphorylate specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs. These phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in immune responses and inflammation.[5]
Tofacitinib functions by competitively binding to the ATP-binding site within the kinase domain of JAKs, preventing the phosphorylation and subsequent activation of STATs.[5][6] In cellular settings, Tofacitinib preferentially inhibits signaling by cytokine receptors associated with JAK1 and JAK3 over receptors that signal via pairs of JAK2.[3][5] This disruption of the JAK-STAT pathway is the foundational event leading to the drug's broad downstream immunomodulatory effects.
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Quantitative Downstream Effects of Tofacitinib
The inhibitory action of Tofacitinib on the JAK-STAT pathway translates into measurable changes in cellular signaling, gene expression, and the production of inflammatory mediators.
| JAK Combination | IC₅₀ (nM) |
| JAK1/JAK3 | 56 |
| JAK1/JAK2 | 406 |
| JAK2/JAK2 | 1377 |
Data sourced from in vitro kinase assays.[4]
| Cytokine Stimulant | STAT Target | Cell Type | Inhibition (%) |
| Common γ-chain cytokines | STAT5 | T Cells | High (up to 73%) |
| IL-10 | STAT3 | Monocytes | Low (approx. 10%) |
Data from an in vivo study in RA patients treated with Tofacitinib 5 mg twice daily for 3 months.[7] The magnitude of the inhibitory effect is dependent on the specific cytokine and cell type.[7][8]
| Cytokine | Cell Model | Tofacitinib Conc. (µM) | Inhibition / Reduction (%) |
| IFN-γ | PBMC + RA Synoviocytes | 1 | ~100% (Complete Inhibition) |
| IL-17A | PBMC + RA Synoviocytes | 1 | >70% |
| TNF | CD4+ T-cells (stimulated) | 1 | Significant Reduction |
| IL-6 | PBMC + Endothelial Cells | 1 | ~31.7% |
| IL-6 | PBMC + Endothelial Cells | 10 | ~91.5% |
| IL-8 | PBMC + Endothelial Cells | 1 | ~47% |
| IL-8 | PBMC + Endothelial Cells | 10 | ~69.3% |
| IL-10 | PBMC + RA Synoviocytes | 1 | Significant Decrease |
Data compiled from in vitro co-culture experiments simulating synovial and vascular inflammation.[9]
| Marker | Baseline (Mean/Median) | Post-Tofacitinib (Mean/Median) | Change |
| DAS28 | 4.4 | 2.6 | Significant Decrease (p < 0.001) |
| C-Reactive Protein (CRP) | Elevated | Decreased by 18.9 mg/L (Month 3) | Significant Decrease |
| Erythrocyte Sedimentation Rate (ESR) | Elevated | Decreased by 21.7 mm/h (Month 3) | Significant Decrease |
| Neutrophil Count | Normal | Decreased by 1.3 x 10³/mm³ (Month 3) | Decrease |
| IL-6 (plasma) | Elevated | >50% Decrease | Significant Decrease |
| MMP-1 (plasma) | Elevated | >50% Decrease | Significant Decrease |
| MMP-3 (plasma) | Elevated | Significant Decrease | Decrease |
| CXCL10 (plasma) | Elevated | Significant Decrease | Decrease |
Data from clinical studies in RA patients treated with Tofacitinib.[7][8][10][11][12][13]
Impact on Immune Cell Populations
Tofacitinib's disruption of cytokine signaling has profound downstream effects on the function and phenotype of various immune cells.
-
T Lymphocytes: Tofacitinib significantly impairs the activation, proliferation, and effector functions of T cells.[14] It inhibits the differentiation of pro-inflammatory T helper (Th) lineages, particularly Th1 and Th17, while largely sparing Th2 and regulatory T cells.[15][16] This leads to reduced production of key cytokines like IFN-γ, IL-17, and TNF.[17][18] Studies also suggest that Tofacitinib has a significant impact on memory CD8+ T cells and may trigger immunosenescence pathways, which could contribute to both its efficacy and side-effect profile, such as an increased risk of herpes zoster infection.[14][19]
-
B Lymphocytes: While the primary effects are on T cells, Tofacitinib can also affect B cells, as some cytokine pathways crucial for B cell function are JAK-dependent.[20]
-
Innate Immune Cells: Tofacitinib modulates the function of innate immune cells. It can direct monocytes and macrophages toward an anti-inflammatory phenotype, characterized by suppressed production of pro-inflammatory cytokines like IL-6 and TNF-α, and an induction of the anti-inflammatory cytokine IL-10.[15] The function of Natural Killer (NK) cells, which rely on JAK3-dependent IL-15 signaling for survival, is also adversely affected.[6][20]
-
Non-Immune Cells: The effects of Tofacitinib extend to non-immune cells involved in the pathology of inflammatory diseases.
-
Synovial Fibroblasts: In RA, Tofacitinib reduces the production of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-3, and chemokines from synovial fibroblasts, thereby mitigating joint degradation.[21]
-
Keratinocytes: Tofacitinib has been shown to downregulate the antiviral immune defense in keratinocytes, which may be relevant to its use in psoriatic conditions and the observed risk of skin infections.[19]
-
Endothelial Cells: Tofacitinib inhibits angiogenesis and reduces the production of pro-inflammatory cytokines like IL-6 from endothelial cells, but it may not prevent some prothrombotic effects induced by inflammatory cytokines.[9][22]
-
Caption: Tofacitinib's impact on various cell types reduces inflammation.
Key Experimental Protocols
The following protocols are representative of the methodologies used to investigate the downstream effects of Tofacitinib.
This protocol is used to measure the in vivo or ex vivo effect of Tofacitinib on cytokine-induced signaling in patient-derived immune cells.[7][8][10]
-
Blood Collection: Collect whole blood from patients into EDTA-containing tubes.
-
Ex Vivo Treatment (Optional): For in vitro blockade studies, incubate 100 µL of whole blood with Tofacitinib (e.g., 1 µM) or a vehicle control for 1 hour at 37°C.[23]
-
Cytokine Stimulation: Stimulate the blood samples with a specific cytokine (e.g., IL-6, IL-21, IFN-α at 100 ng/mL) for 15-20 minutes at 37°C to induce STAT phosphorylation. Include an unstimulated control.
-
Red Blood Cell Lysis & Fixation: Immediately stop the stimulation by adding a pre-warmed fixation/lysis buffer (e.g., BD Phosflow™ Lyse/Fix Buffer). Incubate for 10-15 minutes at 37°C.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in a cold permeabilization buffer (e.g., methanol-based or saponin-based). Incubate on ice.
-
Staining: Wash the cells and stain with a cocktail of fluorochrome-conjugated antibodies. This includes surface markers to identify cell populations (e.g., CD3 for T cells, CD14 for monocytes, CD19 for B cells) and an intracellular antibody against a specific phosphorylated STAT (pSTAT), such as pSTAT1, pSTAT3, or pSTAT5.
-
Data Acquisition: Acquire data on a multi-parameter flow cytometer.
-
Analysis: Gate on specific cell populations (monocytes, T cells, etc.) and quantify the median fluorescence intensity (MFI) of the pSTAT signal in stimulated versus unstimulated and treated versus untreated samples.
References
- 1. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarsinmedicine.com [scholarsinmedicine.com]
- 5. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 6. Tofacitinib downregulates JAK1 and JAK3 on human intestinal monocytes and macrophages without affecting dendritic cells phenotype or function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 8. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding Cardiovascular Events With JAK Inhibitors: Tofacitinib Reduces Synovial and Vascular Inflammation but not the Prothrombotic Effects of Inflammatory Cytokines on Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ard.bmj.com [ard.bmj.com]
- 11. Tofacitinib treatment modulates the levels of several inflammation-related plasma proteins in rheumatoid arthritis and baseline levels of soluble biomarkers associate with the treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tofacitinib-Induced Modulation of Intestinal Adaptive and Innate Immunity and Factors Driving Cellular and Systemic Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clinexprheumatol.org [clinexprheumatol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Tofacitinib downregulates antiviral immune defence in keratinocytes and reduces T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
Tofacitinib's In Vitro Impact on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of tofacitinib on cytokine production, focusing on its mechanism of action, experimental protocols, and quantitative data. Tofacitinib, a Janus kinase (JAK) inhibitor, modulates the signaling of numerous cytokines critical to the inflammatory cascade, making it a key area of study in immunology and drug development.
Core Mechanism of Action: Inhibition of the JAK-STAT Pathway
Tofacitinib exerts its effects by inhibiting Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signal transduction of numerous cytokines, growth factors, and hormones.[1][2] The canonical JAK-STAT signaling pathway is a primary target of tofacitinib.
Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes, including those encoding for other cytokines and inflammatory mediators.
Tofacitinib, by competitively binding to the ATP-binding site of JAKs, prevents their phosphorylation and activation, thereby disrupting this entire signaling cascade.[2] This leads to a reduction in the production of pro-inflammatory cytokines. Tofacitinib exhibits inhibitory activity against JAK1, JAK2, and JAK3, with functional selectivity for JAK1 and JAK3 over JAK2.[3]
References
- 1. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations - ACR Meeting Abstracts [acrabstracts.org]
- 2. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Tofacitinib's Primary Cellular Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib (formerly CP-690,550) is a potent, orally bioavailable small molecule inhibitor that has emerged as a significant therapeutic agent in the treatment of several autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1] Its development marked a paradigm shift from therapies targeting extracellular cytokines to the intracellular signaling pathways that govern the immune response. This technical guide provides an in-depth overview of the discovery of Tofacitinib's primary cellular targets, with a focus on the quantitative data and experimental protocols that elucidated its mechanism of action.
The Janus Kinase (JAK) Family: Tofacitinib's Primary Targets
The primary cellular targets of Tofacitinib are members of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[2] This family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] These enzymes are crucial for signal transduction downstream of type I and type II cytokine receptors.[3] Upon cytokine binding, JAKs associated with the receptor chains become activated, leading to their autophosphorylation and the subsequent phosphorylation of the receptor itself. This creates docking sites for Signal Transducers and Activators of Transcription (STATs), which are then phosphorylated by the activated JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis.[3]
Tofacitinib exerts its therapeutic effects by competitively inhibiting the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs and blocking the downstream signaling cascade.[2]
Quantitative Analysis of Tofacitinib's Kinase Inhibition
The potency and selectivity of Tofacitinib against the JAK isoforms have been extensively characterized using various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. The following tables summarize the reported IC50 values for Tofacitinib against JAK family members from biochemical and cellular assays. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the source of the enzyme or cells.
Table 1: Tofacitinib IC50 Values in Biochemical (Enzymatic) Assays
| Kinase | IC50 (nM) | Assay Conditions | Reference |
| JAK1 | 1.7 - 3.7 | Recombinant human enzyme, ATP at Km | [2] |
| 112 | Not specified | [4] | |
| JAK2 | 1.8 - 4.1 | Recombinant human enzyme, ATP at Km | [2] |
| 20 | Not specified | [4] | |
| JAK3 | 0.75 - 1.6 | Recombinant human enzyme, ATP at Km | [2] |
| 1 | Not specified | [4] | |
| TYK2 | 16 - 34 | Recombinant human enzyme, ATP at Km | [2] |
Table 2: Tofacitinib IC50 Values in Cellular Assays (STAT Phosphorylation)
| Cytokine Stimulus | Downstream Pathway | Cell Type | IC50 (nM) | Reference |
| IL-2 | JAK1/JAK3-STAT5 | Human T-cells | 31 | [4] |
| IL-6 | JAK1/JAK2/TYK2-STAT3 | Human T-cells | 73 | [4] |
| GM-CSF | JAK2-STAT5 | Human T-cells | 659 | [4] |
| IFN-α | JAK1/TYK2-pSTAT5 | Monocytes | Varies | [5] |
| IL-15 | JAK1/JAK3-pSTAT5 | NK cells | Varies | [5] |
These data demonstrate that in biochemical assays, Tofacitinib is a potent inhibitor of JAK1, JAK2, and JAK3, with a slightly higher potency for JAK3.[2] In cellular contexts, Tofacitinib preferentially inhibits signaling pathways that are dependent on JAK1 and/or JAK3.[3]
Experimental Protocols
The identification and characterization of Tofacitinib's targets relied on a variety of key experiments. Below are detailed methodologies for two fundamental assays used in this process.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of Tofacitinib to inhibit the enzymatic activity of isolated JAK kinases.
Objective: To determine the IC50 value of Tofacitinib against a specific JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at the Km concentration for each kinase)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Tofacitinib (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of Tofacitinib in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the kinase buffer, the specific JAK enzyme, and the peptide substrate.
-
Add the diluted Tofacitinib or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This typically involves a two-step process of adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each Tofacitinib concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the Tofacitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the effect of Tofacitinib on cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs), providing a more physiologically relevant assessment of its activity.[6]
Objective: To determine the IC50 of Tofacitinib for the inhibition of a specific cytokine-induced STAT phosphorylation pathway in immune cells.
Materials:
-
Fresh human whole blood or isolated PBMCs
-
RPMI-1640 medium
-
Recombinant human cytokines (e.g., IL-2, IL-6, IFN-γ)
-
Tofacitinib (serially diluted in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., Cytofix™ Fixation Buffer, BD Biosciences)
-
Permeabilization buffer (e.g., Perm Buffer III, BD Biosciences)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD33) and phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Aliquot whole blood or PBMCs into tubes.
-
Add serial dilutions of Tofacitinib or DMSO (vehicle control) to the tubes and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stimulate the cells by adding a specific cytokine at a pre-determined optimal concentration. A non-stimulated control should also be included.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.
-
Stop the stimulation by adding a fixation buffer and incubate at room temperature.
-
Lyse red blood cells if using whole blood.
-
Permeabilize the cells by adding a permeabilization buffer and incubating on ice.
-
Wash the cells with PBS.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phosphorylated STATs.
-
Incubate in the dark at room temperature.
-
Wash the cells and resuspend in PBS for analysis.
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry software. Gate on specific immune cell populations based on their surface markers.
-
Determine the median fluorescence intensity (MFI) of the phosphorylated STAT signal in each cell population for each condition.
-
Calculate the percent inhibition of cytokine-induced STAT phosphorylation for each Tofacitinib concentration relative to the cytokine-stimulated DMSO control.
-
Plot the percent inhibition against the logarithm of the Tofacitinib concentration and fit the data to determine the IC50 value.
Visualizations
JAK-STAT Signaling Pathway and Tofacitinib Inhibition
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Experimental Workflow for a Cellular STAT Phosphorylation Assay
Caption: Workflow for a cellular STAT phosphorylation assay using flow cytometry.
Conclusion
The discovery of Tofacitinib's primary cellular targets, the Janus kinases, was a landmark achievement in the development of targeted therapies for autoimmune diseases. Through a combination of rigorous in vitro biochemical assays and physiologically relevant cellular assays, researchers were able to quantify the potent and selective inhibitory activity of Tofacitinib. This deep understanding of its mechanism of action at the molecular and cellular levels has been instrumental in its successful clinical development and has paved the way for a new class of oral immunomodulatory drugs. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals working in the field of drug discovery and development.
References
- 1. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Molecular Structure of Tofacitinib-JAK Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofacitinib, a potent inhibitor of the Janus kinase (JAK) family, has emerged as a critical therapeutic agent in the management of autoimmune diseases. Its efficacy is rooted in the specific molecular interactions with the ATP-binding site of JAKs, leading to the modulation of the JAK-STAT signaling pathway. This technical guide provides a comprehensive overview of the molecular structure of Tofacitinib-JAK complexes, detailing the binding affinities, key interacting residues, and the structural basis of its inhibitory mechanism. Furthermore, this document outlines the detailed experimental protocols for the structural and biophysical characterization of these complexes and visualizes the intricate signaling pathways and molecular interactions through detailed diagrams.
Introduction: Tofacitinib and the Janus Kinase Family
Tofacitinib (formerly tasocitinib, CP-690550) is an oral medication used for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1] It functions as a reversible, competitive antagonist that binds to the ATP-binding site in the catalytic cleft of the kinase domain of JAKs.[2] The Janus kinase family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] These enzymes are pivotal in mediating signal transduction for a wide array of cytokines and growth factors, thereby playing a central role in immune cell development, hematopoiesis, and inflammatory responses.[3][4] Tofacitinib exhibits inhibitory activity against JAK1, JAK2, and JAK3, with a lesser effect on TYK2.[2] The therapeutic action of Tofacitinib stems from its ability to interfere with the JAK-STAT signaling pathway, which is crucial for the transcription of genes involved in inflammation and immune responses.[1]
Quantitative Analysis of Tofacitinib-JAK Interactions
The interaction between Tofacitinib and the various JAK isoforms has been extensively characterized through biochemical and biophysical assays. The following tables summarize the key quantitative data, providing a comparative view of Tofacitinib's affinity and binding characteristics for each JAK.
Table 1: Inhibitory Potency of Tofacitinib against JAK Isoforms
| JAK Isoform | IC50 (nM) Range | Reference |
| JAK1 | 1.7 - 3.7 | [3] |
| JAK2 | 1.8 - 4.1 | [3] |
| JAK3 | 0.75 - 1.6 | [3] |
| TYK2 | 16 - 34 | [3] |
Table 2: Calculated Binding Free Energies (ΔGbind) of Tofacitinib-JAK Complexes
| JAK Isoform | Experimental ΔGbind (kcal/mol) | Reference |
| JAK1 | -9.67 to -11.96 | [3] |
| JAK2 | -9.68 to -11.92 | [3] |
| JAK3 | -10.18 to -12.44 | [3] |
Table 3: Key Amino Acid Residues Involved in Tofacitinib Binding
| JAK Isoform | Hinge Region Residues | Other Key Residues | Reference |
| JAK1 | E957, L959 | V889, F958, L1010 | [1][3] |
| JAK2 | E930, L932 | V863, L983 | [1][3] |
| JAK3 | E903, L905 | V836, L956 | [1][3] |
Molecular Interactions within the Tofacitinib-JAK Complex
The high-resolution crystal structures of Tofacitinib in complex with JAK1 (PDB ID: 3EYG) and JAK3 (PDB ID: 3LXK) have provided invaluable insights into the molecular basis of its inhibitory activity.[3] Tofacitinib binds to the ATP-binding site located in the kinase domain of the JAKs. The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions.
The pyrrolopyrimidine core of Tofacitinib forms crucial hydrogen bonds with the hinge region residues of the kinase, specifically with the backbone amide of a conserved Leucine and the side chain of a conserved Glutamate.[1][3] In JAK1, these residues are L959 and E957, while in JAK3, they are L905 and E903.[1][3] The piperidine ring and the cyano group of Tofacitinib extend into a more variable region of the ATP-binding pocket, contributing to its selectivity profile. Hydrophobic interactions with residues such as valine and phenylalanine further stabilize the complex.[1][3]
Visualizing Molecular Pathways and Interactions
To better understand the complex biological processes and molecular interactions involved, the following diagrams have been generated using Graphviz.
Experimental Protocols
The elucidation of the Tofacitinib-JAK complex structure relies on a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments.
Protein Expression and Purification
-
Gene Synthesis and Cloning: The gene encoding the human JAK kinase domain (typically residues corresponding to the catalytic domain) is synthesized and cloned into a suitable expression vector (e.g., pET vector for E. coli or baculovirus vector for insect cells). An affinity tag (e.g., His-tag, GST-tag) is often included for purification.
-
Protein Expression: The expression vector is transformed into the appropriate host cells. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration, and duration).
-
Cell Lysis and Lysate Clarification: Cells are harvested and lysed using methods such as sonication or high-pressure homogenization in a buffer containing protease inhibitors. The lysate is then clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). After washing, the protein is eluted.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities, ensuring a homogenous protein sample.
X-ray Crystallography
-
Complex Formation: Purified JAK kinase domain is incubated with an excess of Tofacitinib to ensure saturation of the binding site.
-
Crystallization: The Tofacitinib-JAK complex is subjected to high-throughput crystallization screening using various commercially available screens and techniques like sitting-drop or hanging-drop vapor diffusion.
-
Crystal Optimization: Crystallization conditions (e.g., precipitant concentration, pH, temperature) are optimized to obtain diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known kinase domain structure as a search model. The model is then built into the electron density map and refined to produce the final atomic model of the Tofacitinib-JAK complex.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Purified JAK kinase domain is placed in the sample cell of the ITC instrument, and a concentrated solution of Tofacitinib is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of the Tofacitinib solution are made into the sample cell containing the JAK protein.
-
Data Acquisition: The heat change associated with each injection is measured. The initial injections result in a large heat change as Tofacitinib binds to the protein. As the protein becomes saturated, the heat change diminishes.
-
Data Analysis: The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Fluorescence Polarization (FP) Assay
-
Probe Selection: A fluorescently labeled ligand (tracer) that binds to the JAK kinase domain is required.
-
Assay Setup: A fixed concentration of the tracer and the JAK protein are incubated in a microplate well.
-
Competition Binding: Increasing concentrations of Tofacitinib are added to the wells. Tofacitinib competes with the tracer for binding to the JAK protein.
-
Measurement: The fluorescence polarization of the sample is measured. When the tracer is bound to the larger protein, it tumbles slowly, resulting in high polarization. As Tofacitinib displaces the tracer, the free tracer tumbles rapidly, leading to a decrease in polarization.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of Tofacitinib to determine its inhibitory constant (Ki).
Conclusion
The detailed molecular understanding of the Tofacitinib-JAK complexes provides a solid foundation for the rational design of next-generation JAK inhibitors with improved selectivity and efficacy. The combination of structural biology, biophysical characterization, and computational modeling has been instrumental in elucidating the key interactions that govern Tofacitinib's inhibitory activity. The experimental protocols outlined in this guide serve as a practical resource for researchers aiming to further investigate the intricacies of kinase-inhibitor interactions, ultimately contributing to the development of novel therapeutics for a range of inflammatory and autoimmune disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Tofacitinib's Impact on Gene Expression in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofacitinib, a pivotal small molecule inhibitor of Janus kinases (JAKs), has reshaped the therapeutic landscape for several autoimmune and inflammatory diseases. Its mechanism of action, centered on the modulation of the JAK-STAT signaling pathway, results in profound alterations in the gene expression profiles of various immune cells. This technical guide provides an in-depth analysis of tofacitinib's effects on gene transcription in key immune cell populations, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for assessing these changes and visual representations of the core signaling pathways are included to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction: The Mechanism of Tofacitinib Action
Tofacitinib is an oral inhibitor of Janus kinases, a family of intracellular, non-receptor tyrosine kinases that are crucial for signal transduction of numerous cytokines and growth factors.[1][2][3] There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[1][4] This inhibition disrupts the downstream signaling cascade, most notably the JAK-STAT pathway.
The binding of a cytokine to its receptor on the cell surface initiates the activation of associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducers and Activators of Transcription (STATs). Once recruited, STATs are phosphorylated by the activated JAKs, leading to their dimerization and translocation into the nucleus. Inside the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1]
By inhibiting JAK1 and JAK3, tofacitinib effectively blocks the signaling of a wide array of cytokines that are integral to lymphocyte activation, proliferation, and function.[5] These include cytokines that use the common gamma chain (γc) receptor subunit, such as Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for T-cell and Natural Killer (NK) cell development and B-cell activation.[6][7] Furthermore, inhibition of JAK1 affects the signaling of pro-inflammatory cytokines like IL-6 and interferons (IFNs).[5] This blockade of cytokine signaling ultimately leads to a broad dampening of the inflammatory response by altering the gene expression landscape within immune cells.
Signaling Pathways Modulated by Tofacitinib
The primary signaling cascade affected by tofacitinib is the JAK-STAT pathway. The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention by tofacitinib.
References
- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 2. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tofacitinib blocks IFN-regulated biomarker genes in skin fibroblasts and keratinocytes in a systemic sclerosis trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical utility of the oral JAK inhibitor tofacitinib in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Immunomodulatory Properties of Tofacitinib
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tofacitinib is an oral small molecule inhibitor of Janus kinases (JAKs) that has demonstrated significant efficacy in the treatment of several autoimmune and inflammatory diseases. Its primary mechanism of action involves the modulation of the immune system by interfering with the signaling pathways of numerous cytokines crucial for immune cell development, activation, and function. This guide provides an in-depth technical overview of Tofacitinib's core immunomodulatory properties, including its mechanism of action, effects on various immune cell populations, and quantitative data on its inhibitory activity. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this area.
Introduction
Tofacitinib (CP-690,550) is a targeted synthetic disease-modifying antirheumatic drug (tsDMARD) that represents a significant advancement in the management of immune-mediated inflammatory diseases.[1] Unlike biologic agents that target extracellular cytokines or their receptors, Tofacitinib acts intracellularly to inhibit Janus kinases (JAKs), a family of four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) essential for transducing signals from type I and II cytokine receptors.[2][3] By disrupting these signaling cascades, Tofacitinib effectively dampens the inflammatory response driven by a wide array of cytokines.[4] This document details the fundamental immunomodulatory characteristics of Tofacitinib, providing a resource for scientists engaged in immunology and drug development.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
The cornerstone of Tofacitinib's immunomodulatory effect is its inhibition of the JAK-STAT signaling pathway.[2] This pathway is a critical communication route for numerous cytokines and growth factors involved in immunity and hematopoiesis.
The JAK-STAT Signaling Cascade:
-
Cytokine Binding and Receptor Dimerization: The process begins when a cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits.
-
JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).[3]
-
STAT Recruitment and Phosphorylation: The activated JAKs then create docking sites on the intracellular domain of the cytokine receptor by phosphorylating tyrosine residues. Signal Transducer and Activator of Transcription (STAT) proteins are recruited to these sites and are subsequently phosphorylated by the JAKs.[2][5]
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs detach from the receptor, form dimers, and translocate into the nucleus.[2]
-
Gene Transcription: Within the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in inflammation, immune cell proliferation, and differentiation.[2]
Tofacitinib exerts its function by binding to the ATP-binding pocket of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins.[6] This blockade effectively interrupts the downstream signaling of multiple pro-inflammatory cytokines.[2]
References
- 1. academic.oup.com [academic.oup.com]
- 2. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. armandoh.org [armandoh.org]
- 6. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
Tofacitinib's Interaction with Novel Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib, an oral Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of several inflammatory and autoimmune diseases.[1] Its primary mechanism of action involves the inhibition of JAK enzymes, which are critical components of intracellular signaling pathways for numerous cytokines, growth factors, and hormones.[2][3] By disrupting the JAK-Signal Transducer and Activator of Transcription (STAT) pathway, tofacitinib effectively modulates the immune response.[2][3] However, accumulating evidence suggests that the therapeutic effects of tofacitinib extend beyond the canonical JAK-STAT axis, influencing a range of novel signaling pathways. This technical guide provides an in-depth exploration of these interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the involved molecular cascades.
Core Mechanism of Action: JAK-STAT Pathway Inhibition
Tofacitinib exhibits inhibitory activity against multiple JAK isoforms. Its primary targets are JAK1 and JAK3, with a lesser effect on JAK2 and TYK2.[4][5] This inhibition prevents the phosphorylation and subsequent activation of STAT proteins, which are key transcription factors for a multitude of pro-inflammatory genes.[2]
Quantitative Data: Tofacitinib's Inhibitory Activity
The inhibitory potency of tofacitinib against various JAK kinases is summarized in the table below.
| Kinase | IC50 (nM) | Reference |
| JAK1 | 1.7 - 6.1 | [5][6] |
| JAK2 | 1.8 - 12 | [5][6] |
| JAK3 | 0.75 - 8.0 | [5][6] |
| TYK2 | 16 - 176 | [5][6] |
Table 1: Half-maximal inhibitory concentration (IC50) of Tofacitinib for Janus Kinases.
The inhibition of JAKs by tofacitinib leads to a dose-dependent reduction in the phosphorylation of downstream STAT proteins. In vivo studies in rheumatoid arthritis patients have demonstrated a significant decrease in cytokine-induced phosphorylation of various STATs in peripheral blood mononuclear cells following tofacitinib treatment.[7][8] The magnitude of this inhibition varies depending on the specific cytokine and cell type, ranging from 10% to 73%.[7][8]
| Cytokine | STAT Protein | Cell Type | Inhibition (%) | Reference |
| IFN-α | pSTAT5 | CD4+ T cells | ~50-70 | [7][9] |
| IL-2 | pSTAT5 | CD4+ T cells | ~50-70 | [7][8] |
| IL-4 | pSTAT6 | CD4+ T cells | ~50-70 | [7][9] |
| IL-6 | pSTAT1/pSTAT3 | Monocytes/Chondrocytes | ~10-50 | [7][9][10] |
| IL-15 | pSTAT5 | CD4+ T cells | ~50-70 | [7][8] |
| IL-21 | pSTAT3 | CD4+ T cells | ~50-70 | [7][8] |
| IFN-γ | pSTAT1 | Neutrophils/B cells | ~50-70 | [7][9] |
| IL-10 | pSTAT3 | Monocytes | ~10 | [7][8] |
Table 2: Tofacitinib-mediated inhibition of cytokine-induced STAT phosphorylation in vivo.
Signaling Pathway Diagram: Canonical JAK-STAT Pathway
Caption: Canonical JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Novel Signaling Interactions of Tofacitinib
Beyond its well-established role in the JAK-STAT pathway, tofacitinib influences other crucial signaling networks involved in inflammation and cellular homeostasis.
Intestinal Barrier Function and Tight Junction Regulation
Tofacitinib has been shown to restore intestinal barrier function, a critical aspect in the pathophysiology of inflammatory bowel disease (IBD).[11][12] It achieves this by modulating the expression and localization of tight junction proteins.[11][13]
This protocol is adapted from studies investigating the effect of tofacitinib on intestinal epithelial barrier integrity.[11][14]
-
Cell Culture: Caco-2BBe or T84 intestinal epithelial cells are cultured on permeable transwell inserts until a confluent monolayer is formed, typically for 21 days.
-
Treatment: Tofacitinib (e.g., 50 µM) or vehicle (e.g., 0.5% DMSO) is added to the apical and/or basolateral compartments of the transwells.[11][14] In co-culture models, macrophages (e.g., THP-1) may be added to the basolateral compartment to simulate an inflammatory environment.[11]
-
TEER Measurement: Transepithelial electrical resistance is measured at specified time points using an epithelial voltohmmeter. Readings are normalized to the surface area of the transwell and expressed as Ω·cm².
-
Data Analysis: Changes in TEER over time are compared between treatment groups to assess the effect of tofacitinib on barrier function.
This method quantifies the passage of macromolecules across the epithelial monolayer.[11][14]
-
Cell Culture and Treatment: As described in the TEER assay protocol.
-
Fluorescent Tracer: A fluorescently labeled, non-absorbable molecule (e.g., 4 kDa FITC-dextran) is added to the apical compartment of the transwells.[14]
-
Sampling: At designated time intervals, samples are collected from the basolateral compartment.
-
Quantification: The fluorescence intensity of the basolateral samples is measured using a fluorometer.
-
Data Analysis: The amount of tracer that has crossed the monolayer is calculated and compared between treatment groups to determine paracellular permeability.
This protocol outlines the assessment of tight junction protein expression.[11][13]
-
Cell Lysis: Following treatment, cell monolayers are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against tight junction proteins (e.g., claudin-2, claudin-4, occludin, JAM-A, ZO-1) and a loading control (e.g., β-actin).[11][13]
-
Detection: The membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence detection system.
-
Densitometry: The intensity of the protein bands is quantified and normalized to the loading control.
T-Helper Cell Differentiation
Tofacitinib influences the differentiation of naive CD4+ T cells, particularly by suppressing the pro-inflammatory Th1 and Th17 lineages, while having a lesser impact on Th2 and regulatory T cells (Tregs).[1][15]
This protocol is a generalized procedure based on studies investigating the immunomodulatory effects of tofacitinib.[1][15]
-
Cell Isolation: Naive CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Culture and Differentiation: Cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to provide primary T-cell receptor stimulation. Specific cytokine cocktails are added to drive differentiation towards Th1 (e.g., IL-12), Th17 (e.g., TGF-β, IL-6, IL-1β), or Treg (e.g., TGF-β, IL-2) lineages. Tofacitinib (e.g., 1 µM) or vehicle is added to the culture medium.[15][16]
-
Intracellular Cytokine Staining: After several days of culture, cells are restimulated with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., brefeldin A or monensin) for a few hours. Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against lineage-defining cytokines (e.g., IFN-γ for Th1, IL-17A for Th17) and transcription factors (e.g., FoxP3 for Tregs).
-
Flow Cytometry Analysis: The percentage of cells expressing specific cytokines is determined using a flow cytometer.
Signaling Pathway Diagram: Tofacitinib's Impact on T-Helper Cell Differentiation
Caption: Tofacitinib inhibits Th1 and Th17 cell differentiation by blocking key JAK-STAT signals.
Interferon Signaling
Tofacitinib has been shown to potently suppress the signaling cascades initiated by both type I (IFN-α, IFN-β) and type II (IFN-γ) interferons.[8][17] This is significant as the interferon pathway is implicated in the pathogenesis of various autoimmune diseases.[17] RNA sequencing of peripheral blood mononuclear cells from rheumatoid arthritis patients treated with tofacitinib revealed that the IFN-α and IFN-β signaling pathways were the most significantly downregulated.[17][18]
Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) Pathways
While the primary effects of tofacitinib are mediated through JAK-STAT inhibition, there is emerging evidence of its influence on other inflammatory pathways. Some studies suggest a potential, though less direct, modulatory effect on the MAPK and NF-κB signaling pathways. However, the precise mechanisms and clinical relevance of these interactions are still under investigation and appear to be context-dependent.
Conclusion
Tofacitinib's therapeutic efficacy is rooted in its potent inhibition of the JAK-STAT signaling pathway. However, a growing body of research demonstrates its broader immunomodulatory effects through interactions with novel signaling pathways. Its ability to restore intestinal barrier function, modulate T-helper cell differentiation, and suppress interferon signaling highlights the multifaceted nature of its mechanism of action. Further investigation into its effects on pathways such as MAPK and NF-κB will undoubtedly provide a more complete understanding of its therapeutic potential and may open new avenues for its clinical application. This guide provides a foundational understanding for researchers and clinicians working to unravel the complex pharmacology of tofacitinib and to optimize its use in treating a spectrum of inflammatory and autoimmune disorders.
References
- 1. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proteomic Insights into JAK Inhibitor Therapeutic Response in Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 4. abmole.com [abmole.com]
- 5. Tofacitinib | Cell Signaling Technology [cellsignal.com]
- 6. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 9. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The JAK Inhibitor Tofacitinib Rescues Intestinal Barrier Defects Caused by Disrupted Epithelial-macrophage Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The JAK Inhibitor Tofacitinib Rescues Intestinal Barrier Defects Caused by Disrupted Epithelial-macrophage Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The JAK-Inhibitor Tofacitinib Rescues Human Intestinal Epithelial Cells and Colonoids from Cytokine-Induced Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Revealing the changes in signaling pathways caused by tofacitinib in patients with rheumatoid arthritis through RNA sequencing and the correlation with clinical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Tofacitinib's Impact on Natural Killer (NK) Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of tofacitinib, a Janus kinase (JAK) inhibitor, on the function of natural killer (NK) cells. Tofacitinib modulates the immune system by inhibiting the JAK-STAT signaling pathway, which is crucial for the function and proliferation of various immune cells, including NK cells.[1][2] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the JAK-STAT Pathway
Tofacitinib is an oral inhibitor of Janus kinases, with a primary affinity for JAK1 and JAK3.[3] Cytokines such as Interleukin-2 (IL-2) and IL-15, which are critical for NK cell activation, proliferation, and survival, signal through receptors that utilize the JAK-STAT pathway.[1][4][5] By blocking JAK1 and JAK3, tofacitinib prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, notably STAT1 and STAT5.[1][6] This disruption of the signaling cascade leads to a downstream reduction in the transcription of genes essential for NK cell effector functions, including cytotoxicity and cytokine production.[2][3]
Caption: Tofacitinib inhibits JAK1/3, blocking STAT phosphorylation and subsequent gene transcription in NK cells.
Quantitative Impact of Tofacitinib on NK Cell Function
Tofacitinib has been demonstrated to significantly suppress various aspects of NK cell function. The following tables summarize the quantitative findings from in vitro studies using both the NK-92 cell line and primary human NK cells.
Table 1: Effect of Tofacitinib on NK Cell Cytotoxicity
| Cell Type | Target Cells | Treatment | Outcome | Quantitative Change | Citation |
| NK-92 Cells | K-562 | IL-15 Stimulation + Tofacitinib | Reduced Cytotoxicity | Significant reduction in K-562 cell death compared to IL-15 stimulation alone. | [1] |
| Primary Human NK Cells | K-562 | IL-2/IL-15 Stimulation + Tofacitinib | Reduced Cytotoxicity | Significantly lower cytotoxicity compared to stimulated NK cells. | [1] |
| Primary Human NK Cells | K-562 | Tofacitinib | Suppressed Cytotoxicity | Effective suppression of NK cell cytotoxicity in samples from both healthy controls and ALS patients. | [7] |
Table 2: Effect of Tofacitinib on NK Cell Cytokine and Effector Molecule Expression
| Cell Type | Molecule | Treatment Paradigm | Outcome | Quantitative Change | Citation |
| NK-92 Cells | IFN-γ (mRNA) | IL-15 Stimulation + Tofacitinib | Decreased Expression | Reversal of IL-15-induced increase in IFN-γ mRNA. | [1] |
| NK-92 Cells | TNF-α (mRNA) | IL-15 Stimulation + Tofacitinib | Decreased Expression | Reversal of IL-15-induced increase in TNF-α mRNA. | [1] |
| NK-92 Cells | IFN-γ (secreted protein) | IL-15 Stimulation + Tofacitinib | Suppressed Secretion | Significant suppression of IFN-γ protein levels in culture media. | [1] |
| NK-92 Cells | Granzyme B (secreted protein) | IL-15 Stimulation + Tofacitinib | Suppressed Secretion | Significant suppression of Granzyme B protein levels in culture media. | [1] |
| NK-92 Cells | Perforin (secreted protein) | IL-15 Stimulation + Tofacitinib | Suppressed Secretion | Significant suppression of Perforin protein levels in culture media. | [1] |
| Primary Human NK Cells | IFN-γ (mRNA) | IL-2/IL-15 Stimulation + Tofacitinib | Decreased Expression | Significant decrease in IFN-γ expression in cells from ALS patients. | [1] |
| Primary Human NK Cells | TNF-α (mRNA) | IL-2/IL-15 Stimulation + Tofacitinib | Decreased Expression | Significant decrease in TNF-α expression in cells from ALS patients. | [1] |
Table 3: Effect of Tofacitinib on JAK-STAT Signaling
| Cell Type | Analyte | Treatment | Outcome | Quantitative Change | Citation |
| NK-92 Cells | Phosphorylated STAT1 (P-STAT1) | IL-15 Stimulation + Tofacitinib | Reduced Phosphorylation | Significant reduction in P-STAT1 levels. | [1] |
| Primary Human NK Cells | Phosphorylated STAT1 (P-STAT1) | IL-2/IL-15 Stimulation + Tofacitinib | Reduced Phosphorylation | Significant reduction in P-STAT1 levels in cells from both healthy controls and ALS patients. | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the impact of tofacitinib on NK cell function.
NK Cell Isolation and Culture
-
Cell Line: The NK-92 cell line is commonly used and cultured in appropriate media supplemented with IL-2.[1]
-
Primary NK Cells: Primary NK cells are typically isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors or patients.[1][7] Enrichment is often performed using negative selection kits to achieve high purity.
Tofacitinib Treatment Paradigms
Two primary treatment paradigms have been described to evaluate the effect of tofacitinib:[1]
-
Intervention Treatment (P1): NK cells are first activated with a cytokine (e.g., IL-15) for a short period (e.g., 2 hours), followed by an overnight culture in the presence of tofacitinib.[1]
-
Prevention Treatment (P2): NK cells are pre-treated with tofacitinib overnight before being activated with a cytokine.[1]
NK Cell Cytotoxicity Assay
A common method to assess NK cell-mediated cytotoxicity is through a co-culture assay with a target cell line, such as K-562, which is susceptible to NK cell lysis.[1][7][8]
-
Target Cell Preparation: K-562 target cells are harvested and may be labeled with a fluorescent dye (e.g., CFSE) for easy identification by flow cytometry.[9]
-
Co-culture: Effector NK cells (either NK-92 or primary NK cells) are co-cultured with target K-562 cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).[1][10] The co-culture is incubated for a set period (e.g., 4 hours).
-
Viability Staining: Following incubation, a viability dye (e.g., Fixable Viability Dye eFluor™ 506 or Propidium Iodide) is added to the co-culture to stain dead cells.[1][9]
-
Flow Cytometry Analysis: The percentage of dead target cells (e.g., CFSE-positive, viability dye-positive) is quantified using flow cytometry.[1] Cytotoxicity is calculated based on the proportion of lysed target cells.
Caption: Workflow for assessing NK cell cytotoxicity using a flow cytometry-based assay.
Cytokine and Effector Molecule Measurement
-
Quantitative Real-Time PCR (qRT-PCR): To measure mRNA expression levels of cytokines (e.g., IFN-γ, TNF-α), RNA is extracted from NK cells after treatment.[1] cDNA is synthesized, and qRT-PCR is performed using specific primers for the genes of interest and a housekeeping gene for normalization.[1]
-
Multiplex Bead-Based Immunoassay: To quantify secreted proteins, conditioned media from NK cell cultures is collected.[1] A bead-based multiplex assay (e.g., Luminex) paired with flow cytometry is used to simultaneously measure the concentrations of multiple analytes like IFN-γ, TNF-α, granzyme B, and perforin.[1][7]
Western Blot for STAT Phosphorylation
-
Cell Lysis: Following stimulation and treatment, NK cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT1 (P-STAT1) and total STAT1.[1][10] A loading control antibody (e.g., α-tubulin or GAPDH) is also used.[1]
-
Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. Densitometry is used to quantify the relative levels of P-STAT1, normalized to total STAT1 and the loading control.[1]
Conclusion
The collective evidence strongly indicates that tofacitinib effectively suppresses the function of natural killer cells. By inhibiting the JAK-STAT signaling pathway, tofacitinib reduces NK cell-mediated cytotoxicity and diminishes the production and secretion of key pro-inflammatory cytokines and cytotoxic molecules. These findings are critical for understanding the mechanism of action of tofacitinib in various immune-mediated diseases and for guiding future research and drug development efforts targeting NK cell activity. The detailed protocols provided herein offer a standardized framework for the continued investigation of tofacitinib and other immunomodulatory agents on NK cell biology.
References
- 1. Tofacitinib Suppresses Natural Killer Cells In Vitro and In Vivo: Implications for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Suppression of NK Cell Activation by JAK3 Inhibition: Implication in the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tofacitinib Suppresses Natural Killer Cells In Vitro and In Vivo: Implications for Amyotrophic Lateral Sclerosis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Flow Cytometry-based Assay for the Monitoring of NK Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Preliminary studies on Tofacitinib in novel disease models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preliminary yet promising applications of Tofacitinib, a Janus kinase (JAK) inhibitor, in several novel disease models. This document provides a comprehensive overview of the experimental frameworks, quantitative outcomes, and underlying signaling pathways from recent preclinical and clinical studies.
Core Mechanism of Action: The JAK-STAT Pathway
Tofacitinib primarily exerts its immunomodulatory effects by inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK3. This action disrupts the JAK-STAT signaling pathway, a critical intracellular cascade for numerous cytokines and growth factors involved in inflammation and immunity. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). These phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes. By blocking this pathway, Tofacitinib effectively dampens the inflammatory response.[1][2]
Below is a generalized diagram of the JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Autoimmune Lymphoproliferative Syndrome (ALPS)
A preliminary study investigated the efficacy of Tofacitinib in the MRL/lpr mouse model, which mimics the clinical manifestations of ALPS, a genetic disorder characterized by defective lymphocyte apoptosis.
Experimental Protocol
A 42-day course of Tofacitinib therapy was administered to MRL/lpr mice. The treatment's effects on lymphadenopathy and autoimmune manifestations were evaluated.
References
- 1. Tofacitinib inhibits the development of experimental autoimmune uveitis and reduces the proportions of Th1 but not of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Administering Tofacitinib in Mouse Models of Arthritis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tofacitinib is an oral Janus kinase (JAK) inhibitor approved for the treatment of moderately to severely active rheumatoid arthritis (RA).[1] It functions by inhibiting the JAK-STAT signaling pathway, which is critical for the action of numerous pro-inflammatory cytokines involved in the pathogenesis of RA.[2][3][4] Preclinical evaluation of Tofacitinib's efficacy and mechanism of action relies heavily on rodent models of arthritis. These application notes provide detailed protocols for the preparation and administration of Tofacitinib in mouse models of arthritis, methods for disease induction, and assessment of therapeutic outcomes.
Mechanism of Action: The JAK/STAT Signaling Pathway
Pro-inflammatory cytokines are key mediators of inflammation and joint destruction in rheumatoid arthritis.[2] Many of these cytokines signal through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[3] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes, including those involved in inflammation and immune responses. Tofacitinib exerts its therapeutic effect by inhibiting JAKs (primarily JAK1 and JAK3), thereby suppressing the phosphorylation and activation of STATs and downregulating the inflammatory cascade.[3][5][6]
Caption: Tofacitinib inhibits the JAK/STAT signaling pathway.
Experimental Protocols
Tofacitinib Preparation and Administration
Tofacitinib can be administered through various routes, including oral gavage and subcutaneous injection. The choice of vehicle and administration route depends on the specific experimental design.
Protocol 1: Preparation for Oral Gavage
-
Vehicle Preparation: Prepare a 0.5% methylcellulose / 0.025% Tween 20 solution in sterile water.[7] This vehicle helps to create a stable suspension of the drug.
-
Tofacitinib Suspension: Weigh the required amount of Tofacitinib citrate. Suspend the powder in the prepared vehicle to achieve the desired final concentration (e.g., 1.5 mg/mL for a 15 mg/kg dose in a 25g mouse receiving 0.25 mL).[7]
-
Administration:
-
Weigh each mouse to calculate the precise volume to be administered (typically 5-10 mL/kg).[8]
-
Gently restrain the mouse by scruffing the neck to align the head and body vertically.[9]
-
Use a proper-sized, curved, stainless steel feeding needle (e.g., 20-gauge for adult mice).[10] Measure the distance from the mouse's oral cavity to the last rib to ensure the needle does not perforate the stomach.[8][9]
-
Insert the needle gently into the esophagus. The mouse should swallow reflexively. Do not force the needle.[8]
-
Slowly dispense the suspension over 2-3 seconds.[11]
-
Withdraw the needle and monitor the animal for any signs of distress.[8]
-
Protocol 2: Preparation for Subcutaneous Administration
-
Vehicle Preparation: Tofacitinib can be dissolved in sterile Phosphate Buffered Saline (PBS) or polyethylene glycol (e.g., PEG300) for subcutaneous administration.[12][13]
-
Tofacitinib Solution: Dissolve the required amount of Tofacitinib in the chosen vehicle to the desired final concentration.
-
Administration:
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is widely used as it shares many pathological features with human RA, including synovitis, pannus formation, and cartilage degradation.[15] DBA/1 mice are commonly used as they are highly susceptible to CIA.[16]
Protocol 3: Induction of Collagen-Induced Arthritis
-
Primary Immunization (Day 0):
-
Booster Immunization (Day 21):
-
Monitoring: Arthritis symptoms typically begin to appear 21 to 28 days after the primary immunization.[13]
Assessment of Arthritis Severity
Clinical scoring is a standard, semi-quantitative method to assess the severity of arthritis.[17]
Protocol 4: Clinical Scoring of Arthritis
-
Observation: Visually inspect each of the four paws of the mouse for signs of inflammation.
-
Scoring: Assign a score to each paw based on a 0-4 scale, noting erythema (redness) and swelling.[16]
-
0: No evidence of erythema or swelling.
-
1: Erythema and mild swelling confined to one or two toes, or the ankle/wrist joint.[16][18]
-
2: Erythema and mild swelling extending from the ankle to the tarsals or more than two toes are swollen.[16][19]
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.[16]
-
4: Severe swelling encompassing the ankle, paw, and digits, or ankylosis of the limb.[16][19]
-
-
Total Score: The total clinical score for each mouse is the sum of the scores for all four paws, with a maximum possible score of 16.[15]
-
Additional Measurements: Paw thickness or volume can be measured using calipers for a more quantitative assessment of swelling.[5][13]
Data Presentation: Efficacy of Tofacitinib
The following tables summarize quantitative data from various studies on the administration of Tofacitinib in mouse models of arthritis.
Table 1: Tofacitinib Dosage and Administration in Mouse Arthritis Models
| Mouse Model | Strain | Tofacitinib Dose | Administration Route | Vehicle | Study Reference |
| IL-23 Minicircle | B10.RIII | 50 mg/kg/day | Oral Gavage | Not Specified | [5] |
| SKG Mouse Model | BALB/c | 15 or 30 mg/kg/day | Oral Gavage | 0.5% methylcellulose/0.025% Tween 20 | [7] |
| Collagen-Induced Arthritis (CIA) | Not Specified | 30 mg/kg/day | Subcutaneous | PBS | [12] |
| Collagen-Induced Arthritis (CIA) | DBA/1J | 15 mg/kg/day | Subcutaneous Osmotic Pump | PEG300 | [13][14] |
| Collagen-Induced Arthritis (CIA) | DBA/1 | 120 ng/day (approx. 6 mg/kg) | Oral Gavage | Not Specified | [16] |
Table 2: Summary of Tofacitinib Efficacy Data
| Mouse Model | Tofacitinib Dose | Key Outcomes | Study Reference |
| IL-23 Minicircle | 50 mg/kg/day | Significant decrease in joint swelling and ankle thickness (Vehicle: 3.9 mm vs Tofacitinib: 1.9 mm, p=0.001). | [5] |
| SKG Mouse Model | 15 mg/kg/day (once daily at 5:00) | Suppressed arthritis exacerbation by approx. 65% compared to control. | [7] |
| Collagen-Induced Arthritis (CIA) | 30 mg/kg/day | Significantly decreased clinical arthritis score and paw swelling (p=0.03 and p=0.04, respectively). | [12] |
| Collagen-Induced Arthritis (CIA) | 15 mg/kg/day | Lowered mean arthritis score and incidence of arthritis after day 28. | [13] |
| Collagen-Induced Arthritis (CIA) | 120 ng/day | Dose-dependent decrease in histological score. | [16] |
Experimental Workflow Visualization
A typical workflow for evaluating the efficacy of Tofacitinib in a mouse model of arthritis involves several key stages, from disease induction to data analysis.
Caption: Workflow for a Tofacitinib efficacy study.
References
- 1. Efficacy and safety of tofacitinib for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AB0250 TOFACITINIB SUPPRESSES SEVERAL JAK-STAT PATHWAYS IN RHEUMATOID ARTHRITIS AND BASELINE SIGNALING PROFILE ASSOCIATES WITH TREATMENT RESPONSE | Annals of the Rheumatic Diseases [ard.bmj.com]
- 3. The role of the JAK/STAT signal pathway in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]
- 6. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 7. annexpublishers.com [annexpublishers.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Treatment with tofacitinib attenuates muscle loss through myogenin activation in the collagen-induced arthritis | springermedizin.de [springermedizin.de]
- 13. Alterations of voluntary behavior in the course of disease progress and pharmacotherapy in mice with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hooke - Contract Research - Collagen-induced arthritis (CIA) - Mouse CIA scoring [hookelabs.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Tofacitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib is an oral Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis. Its primary mechanism of action involves the inhibition of JAK1 and JAK3, thereby disrupting the signaling pathways of several key cytokines crucial for immune cell function, proliferation, and differentiation.[1] This modulation of the immune system leads to changes in the composition and activation state of various immune cell populations. Flow cytometry is a powerful technique for dissecting these changes at a single-cell level, providing valuable insights into the pharmacodynamics of Tofacitinib and its impact on the immune landscape.
These application notes provide a comprehensive guide to analyzing immune cell subsets in peripheral blood following Tofacitinib treatment using flow cytometry. Detailed protocols for sample preparation, cell staining, and data acquisition are provided, along with a summary of expected quantitative changes in key immune cell populations based on published data.
Mechanism of Action: Tofacitinib and the JAK-STAT Pathway
Tofacitinib exerts its immunomodulatory effects by inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK3.[1] This inhibition disrupts the JAK-STAT signaling pathway, a critical intracellular cascade for numerous cytokines and growth factors. When a cytokine binds to its receptor, it brings associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon binding, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.[1] By blocking JAK1 and JAK3, Tofacitinib effectively dampens the signaling of cytokines that are pivotal for the activation and function of T cells, B cells, and Natural Killer (NK) cells.[1]
Expected Quantitative Changes in Immune Cell Populations
The following tables summarize the reported effects of Tofacitinib on various immune cell subsets as determined by flow cytometry. These values can serve as a reference for expected outcomes in similar studies.
Table 1: Tofacitinib's Effect on T Lymphocyte Subsets
| Cell Subset | Marker Combination | Expected Change with Tofacitinib | Reference |
| CD4+ T Cells | CD3+CD4+ | Decrease in absolute count over long-term treatment. | [1][2] |
| CD8+ T Cells | CD3+CD8+ | Decrease in absolute count over long-term treatment. | [1][2] |
| Regulatory T Cells (Tregs) | CD4+CD25highFoxp3+ or CD4+CD25+CD127low | No significant restoration of impaired Treg frequency in some studies. | [3][4] |
| Th17 Cells | CD4+IL-17+ | Reduction in IL-17 expression. | [3][4] |
| Senescent T Cells | CD4+/CD8+CD27-CD28- or CD4+/CD8+CD57+KLRG1+ | Increased frequency of senescent memory CD4+ and CD8+ T cells. | [5] |
Table 2: Tofacitinib's Effect on B Lymphocytes and NK Cells
| Cell Subset | Marker Combination | Expected Change with Tofacitinib | Reference |
| B Cells | CD19+ | Initial increase in absolute counts, sustained over time. | [1] |
| Natural Killer (NK) Cells | CD3-CD16+CD56+ | Decrease in NK cell counts. | [1] |
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of immune cells from peripheral blood after Tofacitinib treatment.
Protocol 1: Peripheral Blood Mononuclear Cell (PBMC) Isolation
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in EDTA tubes
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque PLUS or Histopaque-1077
-
50 mL conical centrifuge tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature in a 50 mL conical tube.[6]
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake turned off.
-
After centrifugation, four distinct layers will be visible. From top to bottom: plasma, a "buffy coat" of PBMCs, the Ficoll-Paque layer, and red blood cells/granulocytes at the bottom.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45-50 mL and centrifuge at 300-400 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer for cell counting and subsequent staining.
Protocol 2: Red Blood Cell (RBC) Lysis (Alternative to PBMC Isolation)
This method can be used for whole blood analysis without isolating PBMCs.
Materials:
-
Whole blood collected in EDTA tubes
-
1X RBC Lysis Buffer (e.g., ACK lysis buffer)
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
To 100 µL of whole blood, add 2 mL of 1X RBC Lysis Buffer.[7]
-
Centrifuge at 300 x g for 5 minutes.[8]
-
Discard the supernatant.
-
If RBC lysis is incomplete, repeat steps 2-4.
-
Resuspend the leukocyte pellet in staining buffer for the next steps.
Protocol 3: Antibody Staining for Flow Cytometry
This protocol outlines the general procedure for staining cells with fluorescently-labeled antibodies. Specific antibody panels should be designed based on the cell populations of interest.
Materials:
-
Isolated PBMCs or lysed whole blood
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies against desired cell surface and intracellular markers
-
Fixation/Permeabilization buffers (for intracellular staining)
-
96-well V-bottom plates or flow cytometry tubes
Procedure:
Surface Staining:
-
Adjust the cell concentration to 1-2 x 106 cells per 100 µL of staining buffer.
-
Add Fc block to the cell suspension and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Add the predetermined optimal concentration of each surface antibody cocktail to the cells.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of staining buffer by centrifuging at 300-400 x g for 5 minutes.
-
If only performing surface staining, resuspend the cells in 200 µL of staining buffer for flow cytometry acquisition.
Intracellular Staining (e.g., for Foxp3 or cytokines):
-
Following surface staining and washing, resuspend the cells in a fixation buffer and incubate according to the manufacturer's instructions.
-
Wash the cells with permeabilization buffer.
-
Add the intracellular antibody cocktail diluted in permeabilization buffer.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in staining buffer for flow cytometry acquisition.
Protocol 4: Flow Cytometry Acquisition and Analysis
Acquisition:
-
Prepare single-color compensation controls for each fluorochrome used in the panel.
-
Set up the flow cytometer voltages and compensation using the single-stain controls.
-
Acquire a sufficient number of events for each sample to ensure statistically significant analysis of rare populations (typically 100,000 to 500,000 events).
Analysis (Gating Strategy):
-
Gate on single cells: Use forward scatter height (FSC-H) versus forward scatter area (FSC-A) to exclude doublets.
-
Gate on lymphocytes: Use forward scatter (FSC) and side scatter (SSC) to identify the lymphocyte population.
-
Identify major immune cell populations:
-
T Cells: Gate on CD3+ cells from the lymphocyte gate.
-
CD4+ T Cells: Gate on CD3+CD4+ cells.
-
CD8+ T Cells: Gate on CD3+CD8+ cells.
-
-
B Cells: Gate on CD3-CD19+ cells from the lymphocyte gate.
-
NK Cells: Gate on CD3-CD56+ cells from the lymphocyte gate.
-
-
Further sub-gating for specific populations:
-
Regulatory T Cells: From the CD4+ T cell gate, identify CD25high and CD127low or Foxp3+ cells.[9]
-
Naïve and Memory B Cells: From the B cell gate, use CD27 and IgD to differentiate naïve (IgD+CD27-), memory (IgD-CD27+), and other subsets.
-
Conclusion
Flow cytometry is an indispensable tool for characterizing the immunological effects of Tofacitinib. By employing the detailed protocols and understanding the expected changes in immune cell populations outlined in these application notes, researchers can effectively monitor the pharmacodynamic effects of Tofacitinib and gain deeper insights into its mechanism of action in various disease contexts. The provided diagrams and tables serve as a quick reference to facilitate experimental design and data interpretation. Consistent application of these standardized methods will contribute to a more robust understanding of Tofacitinib's impact on the human immune system.
References
- 1. Evaluation of the Short‐, Mid‐, and Long‐Term Effects of Tofacitinib on Lymphocytes in Patients With Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Short-, Mid-, and Long-Term Effects of Tofacitinib on Lymphocytes in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow Cytometry-based Assay for the Monitoring of NK Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. kumc.edu [kumc.edu]
- 9. Identification Protocol of Human Regulatory T cell in Blood [elabscience.com]
Application Notes and Protocols: Detecting p-STAT Inhibition by Tofacitinib Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes, playing a crucial role in modulating the immune response. By blocking the JAK-STAT signaling pathway, Tofacitinib effectively prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This mechanism is central to its therapeutic effects in various autoimmune and inflammatory diseases.[1][2][3] Western blotting is a fundamental technique to elucidate the pharmacodynamic effects of Tofacitinib by directly measuring the reduction in phosphorylated STAT (p-STAT) levels within cells. This document provides a detailed protocol for the detection of p-STAT by Western blot following Tofacitinib treatment, along with data presentation and pathway visualizations.
The JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action
The JAK-STAT pathway is a critical signaling cascade initiated by cytokines binding to their receptors. This binding event leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene expression.[1][2] Tofacitinib exerts its inhibitory effect by blocking the ATP-binding site of JAKs, primarily JAK1 and JAK3, thereby preventing the phosphorylation of STATs and halting the downstream signaling cascade.[1][4]
Experimental Workflow for p-STAT Detection
The overall experimental process involves cell culture and treatment, protein extraction, quantification, separation by electrophoresis, transfer to a membrane, and immunodetection of p-STAT.
Quantitative Data Summary
The following tables summarize the inhibitory effects of Tofacitinib on STAT phosphorylation as determined by Western blot analysis in different studies.
Table 1: Inhibition of p-STAT1 by Tofacitinib
| Cell Type | Stimulant | Tofacitinib Concentration | Treatment Time | % Inhibition of p-STAT1 | Reference |
| Rabbit Synovium (in vivo) | Antigen-Induced Arthritis | Not specified (in vivo dosing) | Not specified | ~40% | [5] |
| RAW264.7 Macrophages | 10 ng/mL IFN-γ + 100 ng/mL LPS | 100 µM, 200 µM, 400 µM | 4 hours | Dose-dependent decrease | [6] |
| C28/I2 Chondrocytes | 20 ng/mL rhIL-6 | 2.5 nM, 20 nM, 50 nM, 100 nM | 30 minutes (pre-incubation) | Dose-dependent decrease | [1] |
Table 2: Inhibition of p-STAT3 by Tofacitinib
| Cell Type | Stimulant | Tofacitinib Concentration | Treatment Time | % Inhibition of p-STAT3 | Reference |
| C28/I2 Chondrocytes | 20 ng/mL rhIL-6 | 2.5 nM, 20 nM, 50 nM, 100 nM | 30 minutes (pre-incubation) | Dose-dependent decrease | [1] |
| Human Skeletal Muscle (in vivo) | Not applicable (constitutive) | 10 mg bid (oral) | 48 hours | Significant decrease | [2] |
| Multiple Myeloma (MM.1S) cells | Co-culture with HS5 stromal cells | 1 µM | 2 hours | Significant decrease (rebound by 24h) | [7][8] |
| NK-92 Cells | 10 ng/mL hIL-2 | 5-500 nM | 1 hour (pre-treatment) | Dose-dependent decrease | [9] |
Detailed Experimental Protocol
This protocol provides a comprehensive method for detecting the inhibition of STAT phosphorylation by Tofacitinib.
Materials and Reagents
-
Cell Lines: Appropriate cell line responsive to cytokine stimulation (e.g., C28/I2, RAW264.7, NK-92).
-
Tofacitinib: Prepare a stock solution in DMSO (e.g., 50 mM) and store at -20°C.[9]
-
Cytokine Stimulant: e.g., recombinant human IL-6 or IFN-γ.
-
Cell Lysis Buffer: RIPA buffer or a similar buffer is recommended. A sample recipe is provided below.[10][11]
-
Protease and Phosphatase Inhibitor Cocktails: Commercially available cocktails are recommended.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Western Blot Transfer Buffer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Phospho-specific STAT antibodies (e.g., anti-p-STAT1 (Tyr701), anti-p-STAT3 (Tyr705)). A starting dilution of 1:1000 is common.[3]
-
Total STAT Antibodies: For normalization.
-
Loading Control Antibody: e.g., anti-GAPDH or anti-β-actin.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG. A starting dilution of 1:2000 to 1:10,000 is recommended.[12]
-
Chemiluminescent Substrate.
Lysis Buffer Recipe (Modified RIPA): [10][11]
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.25% sodium deoxycholate
-
1 mM EDTA
-
Add fresh before use:
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (containing sodium orthovanadate, sodium fluoride, β-glycerophosphate)
-
Cell Culture and Treatment
-
Plate cells at an appropriate density to reach about 80-90% confluency on the day of the experiment.
-
If necessary, serum-starve the cells overnight to reduce basal levels of STAT phosphorylation.
-
Pre-treat the cells with varying concentrations of Tofacitinib (e.g., 5 nM to 500 nM) for a specified duration (e.g., 1-4 hours).[6][9] Include a vehicle control (DMSO).
-
Following Tofacitinib pre-treatment, stimulate the cells with the appropriate cytokine (e.g., 10-20 ng/mL IL-6 or IFN-γ) for a short period (e.g., 15-30 minutes).[1] Include an unstimulated control.
Lysate Preparation
-
After treatment, place the culture dishes on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software.
-
Normalize the p-STAT signal to the total STAT or a loading control (e.g., GAPDH) signal for each sample.
-
Calculate the percentage inhibition of STAT phosphorylation by Tofacitinib relative to the cytokine-stimulated control.
Conclusion
This application note provides a detailed framework for assessing the inhibitory effect of Tofacitinib on STAT phosphorylation using Western blotting. The provided protocols and data summaries serve as a valuable resource for researchers in academic and industrial settings. Adherence to best practices in sample preparation and immunoblotting is crucial for obtaining reliable and reproducible results in elucidating the molecular mechanisms of JAK inhibitors like Tofacitinib.
References
- 1. tandfonline.com [tandfonline.com]
- 2. JAK inhibition with tofacitinib rapidly increases contractile force in human skeletal muscle | Life Science Alliance [life-science-alliance.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of pSTAT1 by tofacitinib accounts for the early improvement of experimental chronic synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tofacitinib | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes: Tofacitinib Preparation for Cell-Based Assays
Introduction
Tofacitinib (formerly CP-690,550) is a potent, cell-permeable inhibitor of the Janus kinase (JAK) family of enzymes.[1] It is a pivotal tool in immunology and drug development research for studying inflammatory and autoimmune disease models. Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent JAK2, thereby interfering with the JAK-STAT signaling pathway.[2][3] This pathway is critical for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune cell function.[2][3] By blocking this pathway, Tofacitinib effectively reduces the production of pro-inflammatory cytokines, making it a subject of extensive research in conditions like rheumatoid arthritis, psoriasis, and ulcerative colitis.[2][4][5]
These application notes provide detailed protocols for the preparation and use of Tofacitinib in various common cell-based assays, designed for researchers, scientists, and drug development professionals.
Tofacitinib Properties and Solubility
Proper preparation of Tofacitinib is crucial for obtaining reliable and reproducible results. The following table summarizes its key chemical properties, solubility, and stability information. Tofacitinib is sparingly soluble in aqueous buffers and requires an organic solvent, typically Dimethyl Sulfoxide (DMSO), for initial dissolution.[1][6]
| Property | Value | Citations |
| Product Name | Tofacitinib / Tofacitinib Citrate | [6][7] |
| Synonyms | CP-690,550, Tasocitinib | [4][6] |
| CAS Number | 540737-29-9 (Citrate Salt) | [6][7] |
| Molecular Formula | C₁₆H₂₀N₆O (Tofacitinib) C₂₂H₂₈N₆O₈ or C₁₆H₂₀N₆O · C₆H₈O₇ (Citrate Salt) | [1][7][8] |
| Molecular Weight | 312.37 g/mol (Tofacitinib) 504.49 g/mol (Citrate Salt) | [1][7][8] |
| Appearance | Crystalline solid, white to beige powder | [6][7] |
| Solubility | DMSO: ≥ 41.67 mg/mL[8], up to 100 mg/mL[1][4]Ethanol: Up to 100 mg/mL[1][4]Water: Very poorly soluble[1], < 0.1 mg/mL[9]DMSO:PBS (1:1, pH 7.2): ~0.5 mg/mL[6] | [1][4][6][8][9] |
| Storage (Solid) | Store at -20°C, desiccated. Stable for ≥ 4 years.[6] | [6] |
| Storage (Stock Solution) | Store aliquots at -20°C. Solutions in DMSO or ethanol may be stored for up to 3 months. Avoid multiple freeze-thaw cycles.[1][4] | [1][4] |
| Storage (Aqueous Dilution) | Not recommended for storage for more than one day.[6] | [6] |
| Stability | Stable in solid form. In solution, stability is pH-dependent, with an optimal pH range of 2.0-5.0.[10] Degrades in alkaline conditions.[11] Stable under thermal (dry heat) and photolytic stress.[11][12] | [10][11][12] |
Experimental Protocols
Protocol 1: Preparation of Tofacitinib Stock Solution (50 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution, which can be stored and used for subsequent dilutions into working concentrations.
Materials:
-
Tofacitinib Citrate (MW: 504.49 g/mol ) or Tofacitinib (MW: 312.37 g/mol )
-
Anhydrous or sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weighing: Accurately weigh the desired amount of Tofacitinib powder. For example, to prepare a 50 mM stock from Tofacitinib base, weigh 10 mg.[1]
-
Calculation: Calculate the volume of DMSO required.
-
For Tofacitinib base (MW: 312.37 g/mol ): Volume (µL) = (Weight (mg) / 312.37 g/mol ) / (50 mmol/L) * 1,000,000 µL/L For 10 mg, this is (10 / 312.37) / 0.050 = 640.27 µL.[1]
-
For Tofacitinib Citrate (MW: 504.49 g/mol ): Volume (µL) = (Weight (mg) / 504.49 g/mol ) / (50 mmol/L) * 1,000,000 µL/L
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the Tofacitinib powder.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be required to achieve a clear solution.[7][8][13]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[1][4] Store the aliquots at -20°C for up to 3 months.[4]
Protocol 2: Preparation of Tofacitinib Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into cell culture medium or an appropriate aqueous buffer (e.g., PBS) immediately before use.
Important: Tofacitinib is sparingly soluble in aqueous solutions. To avoid precipitation, first dilute the DMSO stock in the aqueous buffer of choice. Do not store aqueous working solutions for more than one day.[6]
Procedure:
-
Thaw a single aliquot of the Tofacitinib stock solution at room temperature.
-
Perform a serial dilution. For example, to prepare a 100 µM working solution from a 50 mM stock, perform a 1:500 dilution.
-
Example: Add 2 µL of the 50 mM stock solution to 998 µL of pre-warmed cell culture medium or buffer.
-
-
Vortex gently to mix.
-
Further dilute this solution to achieve the final desired concentrations for your experiment (e.g., 5 nM to 1000 nM).[1][14][15] The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Application in Cell-Based Assays
Tofacitinib's primary mechanism of action is the inhibition of the JAK-STAT signaling pathway.
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
The following diagram illustrates a general workflow for testing the effects of Tofacitinib in a cell-based assay.
Caption: General experimental workflow for Tofacitinib cell-based assays.
Protocol 3: Cell Viability / Proliferation Assay (CCK-8/MTT)
This protocol assesses the effect of Tofacitinib on cell viability or proliferation. Tofacitinib can reduce cell proliferation in a concentration-dependent manner in certain cell types.[14]
Materials:
-
Cells of interest (e.g., IEC-6, SW1353, fibroblasts)[14][15][16]
-
96-well cell culture plates
-
Complete cell culture medium
-
Tofacitinib working solutions
-
Cell Counting Kit-8 (CCK-8), MTT, or XTT reagent
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3 x 10³ cells/well) and allow them to adhere overnight.[16]
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of Tofacitinib (e.g., 25 nM to 800 nM) or a vehicle control (DMSO at the highest equivalent concentration).[14][15][16]
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[1][14][16]
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[16]
-
For MTT: Add MTT reagent and incubate, then add solubilization solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[16]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Example Data for Tofacitinib in Cell Viability Assays
| Cell Line | Concentration Range | Incubation Time | Effect Observed | Citations |
|---|---|---|---|---|
| IEC-6 | 50 - 200 nM | 48 - 72 hr | Decreased cell viability at 100 nM and 200 nM | [16] |
| Fibroblasts | 25 - 800 nM | 24 - 72 hr | Cytotoxic effect starting at 100 nM, concentration-dependent | [14] |
| SW1353 | 25 - 100 nM | 24 hr | Attenuated IL-1β-induced decrease in viability |[15] |
Protocol 4: Cytokine Release Assay (ELISA)
This protocol is used to measure Tofacitinib's ability to inhibit the production and secretion of pro-inflammatory cytokines from immune or other cell types.
Materials:
-
Cells of interest (e.g., PBMCs, synoviocytes, Caco-2)[5][17]
-
24- or 96-well cell culture plates
-
Tofacitinib working solutions
-
Stimulating agent (e.g., TNFα, IL-1β, LPS, Phytohemagglutinin (PHA))[5][15][17]
-
ELISA kit for the cytokine of interest (e.g., IL-6, IL-8, IL-17A, TNF)[17][18]
Procedure:
-
Cell Seeding: Seed cells in a culture plate. For co-culture assays, one cell type can be seeded first to form a confluent layer.[17]
-
Pre-treatment: Add medium containing various concentrations of Tofacitinib or vehicle control to the cells. Incubate for a short period (e.g., 1 hour).[15]
-
Stimulation: Add the stimulating agent (e.g., 10 ng/mL TNFα) to induce cytokine production.[5]
-
Incubation: Incubate for an appropriate time to allow for cytokine secretion (e.g., 24 to 48 hours).[17][18]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge to pellet any detached cells and use the clear supernatant for analysis.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine.
Example Cytokines Modulated by Tofacitinib
| Cytokine Target | Cell System | Tofacitinib Concentration | Result | Citations |
|---|---|---|---|---|
| IL-6, IL-8 | Endothelial Cells + PBMC Co-culture | 0.1 - 100 µM | Dose-dependent decrease in release | [17] |
| IFNγ, TNF, IL-17A | Synoviocytes + PBMC Co-culture | 0.1 - 100 µM | Strong inhibition of IFNγ, decrease in TNF & IL-17A | [17] |
| IL-17A, TNF | Entheseal CD4+/CD8+ T-cells | 1000 nM | Significant reduction in secretion |[18] |
Protocol 5: Western Blot for STAT Phosphorylation
This protocol directly assesses Tofacitinib's mechanism of action by measuring the phosphorylation of STAT proteins downstream of JAK activation.
Materials:
-
Cells of interest
-
6-well or 12-well plates
-
Tofacitinib working solutions
-
Cytokine for stimulation (e.g., IL-6, IFN-α)[19]
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-STAT1, anti-p-STAT3, anti-total-STAT1, anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to ~80% confluency. Starve cells in serum-free medium if necessary, then pre-treat with Tofacitinib (e.g., 1 µM) or vehicle for 1-2 hours.[20]
-
Stimulation: Stimulate the cells with a cytokine (e.g., 100 ng/mL IL-6) for a short duration (e.g., 15-30 minutes) to induce STAT phosphorylation.[19][20]
-
Cell Lysis: Immediately place the plate on ice. Wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the bands using an imaging system.
-
Analysis: Quantify band intensity. Normalize the phosphorylated STAT signal to the total STAT or a loading control (e.g., β-actin).
Common Cytokine-STAT Pathways Targeted by Tofacitinib
| Stimulating Cytokine | Activated JAKs | Phosphorylated STAT | Citations |
|---|---|---|---|
| IL-6, IL-22, IFN-α | JAK1, JAK2, Tyk2 | p-STAT3, p-STAT1 | [19] |
| IL-2, IL-15, IL-21 | JAK1, JAK3 | p-STAT5, p-STAT3 | [21][22] |
| IFN-γ | JAK1, JAK2 | p-STAT1 | [22][23] |
| IL-10 | JAK1, Tyk2 | p-STAT3 |[22][23] |
References
- 1. Tofacitinib | Cell Signaling Technology [cellsignal.com]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Effect of tofacitinib on the phenotype and activity of Caco‑2 cells in a model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ≥98% (HPLC), powder, JAK3 inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 14. The Effects of Tofacitinib-Mediated Janus Kinase/Signal Transducers and Activators of the Transcription Signal Pathway Inhibition on Collagen Biosynthesis in Hepatic and Skin Fibroblast Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Understanding Cardiovascular Events With JAK Inhibitors: Tofacitinib Reduces Synovial and Vascular Inflammation but not the Prothrombotic Effects of Inflammatory Cytokines on Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tofacitinib inhibits inflammatory cytokines from ulcerative colitis and healthy mucosal explants and is associated with pSTAT1/3 reduction in T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations - ACR Meeting Abstracts [acrabstracts.org]
Application Notes: In Vitro Cytotoxicity of Tofacitinib on Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes, playing a crucial role in signal transduction for numerous cytokines and growth factors.[1][2] It primarily inhibits JAK1 and JAK3, thereby interfering with the JAK-STAT signaling pathway.[2][3] This pathway is integral to immune cell activation, proliferation, and function.[4] Understanding the cytotoxic and functional effects of Tofacitinib on primary cells is essential for evaluating its therapeutic potential and off-target effects in drug development. These application notes provide detailed protocols and summarized data for assessing the impact of Tofacitinib on various primary cell types.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the associated JAKs into close proximity, allowing them to phosphorylate each other and the receptor itself. This action creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by the activated JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate gene expression.[3] Tofacitinib exerts its immunomodulatory effects by blocking the kinase activity of JAKs, thus preventing the phosphorylation and subsequent activation of STATs.[1][5]
References
- 1. The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Tofacitinib in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tofacitinib (Xeljanz®), a Janus kinase (JAK) inhibitor, in various preclinical animal models of inflammatory diseases. The accompanying protocols offer detailed methodologies for inducing these disease models and evaluating the therapeutic efficacy of Tofacitinib.
Introduction
Tofacitinib is a small molecule inhibitor of Janus kinases, primarily targeting JAK1 and JAK3, and to a lesser extent, JAK2.[1][2][3] This inhibition disrupts the JAK-STAT signaling pathway, a critical intracellular cascade for numerous cytokines and growth factors involved in immune cell function and inflammation.[1][4][5][6] Consequently, Tofacitinib modulates the immune response and has demonstrated efficacy in the treatment of several autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][3] Preclinical evaluation in relevant animal models is a crucial step in understanding the mechanism of action and therapeutic potential of JAK inhibitors like Tofacitinib.
Mechanism of Action: The JAK-STAT Signaling Pathway
Tofacitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway. When cytokines bind to their receptors on the cell surface, associated JAKs are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[5] Tofacitinib, by blocking JAK activity, prevents the phosphorylation and activation of STATs, thereby downregulating the expression of inflammatory mediators.[1]
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Animal Models for Studying Tofacitinib's Therapeutic Effects
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
The Collagen-Induced Arthritis (CIA) model in mice is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.
Experimental Workflow: Collagen-Induced Arthritis (CIA) Model
References
- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 2. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 3. Clinical utility of the oral JAK inhibitor tofacitinib in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The possible mode of action of Tofacitinib, a JAK inhibitor [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. armandoh.org [armandoh.org]
Application Note: Mass Spectrometry-Based Proteomics for Tofacitinib Target Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction Tofacitinib is an oral Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases like rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] Its primary mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in immune cell function and inflammation.[3][4] Tofacitinib primarily targets JAK1 and JAK3, with a lesser effect on JAK2.[4][5] While its on-target activity is well-characterized, a comprehensive understanding of its full target profile, including potential off-targets, is essential for elucidating its complete mechanism of action and predicting potential side effects. Mass spectrometry (MS)-based proteomics offers a powerful and unbiased approach to identify both the intended targets and potential off-target interactions of small molecules like Tofacitinib directly in a complex biological system.
This application note provides a detailed protocol for using chemical proteomics, specifically affinity capture mass spectrometry, to identify the cellular targets of Tofacitinib.
Principle of the Method
The core principle involves using a modified Tofacitinib molecule as a "bait" to capture its interacting proteins from a cell lysate. This is often achieved by immobilizing Tofacitinib on beads or using a biotinylated form of the drug.[6] The Tofacitinib-protein complexes are then isolated, and the captured proteins are identified and quantified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the proteins captured by the Tofacitinib bait to those from a control experiment (e.g., using inactive beads), specific interactors can be identified. This approach allows for the discovery of targets in their native conformation within a complex proteome.[6] Additionally, phosphoproteomics can be employed as a complementary strategy to assess the downstream signaling effects of Tofacitinib, revealing how it modulates cellular pathways beyond direct binding interactions.[7]
References
- 1. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Related Videos - Toward Precision Medicine: Molecular Biomarkers of Response to Tofacitinib in Inflammatory Bowel Disease [visualize.jove.com]
- 3. google.com [google.com]
- 4. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Repurposing tofacitinib as an anti-myeloma therapeutic to reverse growth-promoting effects of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging to Assess Tofacitinib Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various in vivo imaging techniques to assess the efficacy of Tofacitinib, a Janus kinase (JAK) inhibitor. Tofacitinib is a key therapeutic agent in the treatment of several inflammatory and autoimmune diseases, and in vivo imaging offers a powerful, non-invasive means to monitor treatment response, understand disease mechanisms, and guide drug development.
Introduction to Tofacitinib and its Mechanism of Action
Tofacitinib is an oral medication that functions as a Janus kinase (JAK) inhibitor.[1][2] JAKs are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in immune responses and inflammation.[1][3] Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent JAK2, thereby disrupting the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway.[1][3][4] This inhibition leads to a reduction in the production of inflammatory mediators and a dampening of the immune system activity that drives autoimmune diseases such as rheumatoid arthritis (RA), psoriatic arthritis (PsA), and ulcerative colitis.[1][5] Specifically, Tofacitinib has been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6), IL-17, and interferon-gamma (IFN-γ).[4][6]
In Vivo Imaging Modalities for Assessing Tofacitinib Efficacy
Several in vivo imaging techniques can be employed to non-invasively visualize and quantify the therapeutic effects of Tofacitinib. These modalities provide objective measures of inflammation, structural damage, and metabolic activity in target tissues.
Magnetic Resonance Imaging (MRI)
MRI is a powerful tool for assessing inflammation in soft tissues and bone marrow, making it particularly valuable for evaluating Tofacitinib's efficacy in arthritis.[7][8]
-
Key Applications:
-
Detecting and quantifying synovitis (inflammation of the synovial membrane).[7]
-
Assessing bone marrow edema (osteitis), a precursor to bone erosion.[7]
-
Monitoring changes in cartilage and bone erosion over time.
-
Evaluating inflammation in the sacroiliac joints and spine in spondyloarthritis.[8][9][10][11]
-
Positron Emission Tomography (PET)
PET imaging, often combined with Computed Tomography (PET/CT), provides a quantitative measure of metabolic activity and cellular processes. By using specific radiotracers, PET can visualize inflammation at a molecular level.
-
Key Applications:
-
Detecting and quantifying joint and vascular inflammation using 18F-fluorodeoxyglucose ([18F]-FDG), which is taken up by metabolically active inflammatory cells.[12][13]
-
Monitoring early treatment response by measuring changes in tracer uptake.[14]
-
Assessing systemic inflammation beyond the joints.[15]
-
Radiography (X-ray)
Conventional radiography is a standard method for assessing structural joint damage in arthritis.
-
Key Applications:
Ultrasound (US)
Musculoskeletal ultrasound is a readily available and sensitive imaging modality for evaluating joint and tendon inflammation.[5]
-
Key Applications:
Optical Imaging
In preclinical animal models, optical imaging techniques such as fluorescence and bioluminescence imaging can be used to visualize and quantify inflammation.[20]
-
Key Applications:
Quantitative Data Summary
The following tables summarize quantitative data from various studies that have used in vivo imaging to assess the efficacy of Tofacitinib.
Table 1: MRI Outcomes in Rheumatoid Arthritis (RA) Patients Treated with Tofacitinib
| Study Parameter | Treatment Group | Timepoint | Mean Change from Baseline | Reference |
| RAMRIS Bone Marrow Edema Score | Tofacitinib + MTX | 3 Months | -1.24 | [7] |
| Tofacitinib Monotherapy | 3 Months | -1.32 | [7] | |
| Tofacitinib + MTX | 6 Months | -1.55 | [7] | |
| Tofacitinib Monotherapy | 6 Months | -1.74 | [7] | |
| RAMRIS Synovitis Score | Tofacitinib + MTX | 3 Months | -0.63 | [7] |
| Tofacitinib Monotherapy | 3 Months | -0.52 | [7] |
RAMRIS: Rheumatoid Arthritis MRI Score; MTX: Methotrexate
Table 2: MRI Outcomes in Ankylosing Spondylitis (AS) and Psoriatic Arthritis (PsA) Patients Treated with Tofacitinib
| Study Parameter | Treatment Group | Timepoint | Outcome | Reference |
| SPARCC MRI Spine Score | Tofacitinib (5mg & 10mg BID) | 12 Weeks | Significantly greater improvement vs. Placebo | [9] |
| SPARCC MRI Sacroiliac Joint Score | Tofacitinib (5mg & 10mg BID) | 12 Weeks | Significantly greater improvement vs. Placebo | [9] |
| Berlin MRI Score (SIJ and Spine) | Tofacitinib | 12 Weeks | Primary endpoint: Improvement vs. Placebo | [10][11] |
SPARCC: Spondyloarthritis Research Consortium of Canada; SIJ: Sacroiliac Joint
Table 3: Radiographic Outcomes in RA Patients Treated with Tofacitinib
| Study Parameter | Treatment Group | Timepoint | Mean Change from Baseline | Reference |
| van der Heijde modified Total Sharp Score (ΔmTSS) | Tofacitinib (all patients) | 36 Months | 1.14 | [17] |
| Erosion Score (ΔES) | Tofacitinib (all patients) | 36 Months | 0.66 | [17] |
| Joint Space Narrowing (ΔJSN) Score | Tofacitinib (all patients) | 36 Months | 0.74 | [17] |
| Simple Erosion Narrowing Score (Sum Score) | Tofacitinib | 18 Months | -0.50 ± 1.72 | [18] |
| Conventional DMARDs | 18 Months | 1.57 ± 4.13 | [18] |
DMARDs: Disease-Modifying Antirheumatic Drugs
Experimental Protocols
The following are detailed protocols for key in vivo imaging experiments to assess Tofacitinib efficacy.
Protocol: MRI for Assessing Synovitis and Osteitis in RA
Objective: To quantify changes in synovial inflammation and bone marrow edema in response to Tofacitinib treatment in patients with rheumatoid arthritis.
Materials:
-
MRI scanner (1.5T or 3T) with a dedicated extremity coil.
-
Gadolinium-based contrast agent.
-
Image analysis software with capabilities for OMERACT RAMRIS scoring.[23]
Methodology:
-
Patient Selection: Recruit patients with active RA who are candidates for Tofacitinib therapy.
-
Baseline Imaging:
-
Perform an MRI of the dominant hand and wrist at baseline (prior to initiating Tofacitinib).
-
Acquire T1-weighted pre- and post-contrast sequences (e.g., fat-suppressed 3D gradient echo) and T2-weighted or STIR sequences.
-
-
Tofacitinib Administration: Initiate Tofacitinib treatment according to the study protocol (e.g., 5 mg or 10 mg twice daily).[16]
-
Follow-up Imaging: Repeat the MRI of the same hand and wrist at specified follow-up time points (e.g., 1, 3, 6, and 12 months).[23]
-
Image Analysis:
-
Two trained radiologists, blinded to treatment allocation and time point, will independently score the MRIs using the OMERACT RAMRIS system for synovitis, osteitis, and erosions.[23]
-
Calculate the change in scores from baseline to each follow-up visit.
-
-
Statistical Analysis: Compare the changes in RAMRIS scores between the Tofacitinib-treated group and a placebo or active comparator group using appropriate statistical tests.
Protocol: [18F]-FDG PET/CT for Monitoring Joint Inflammation
Objective: To measure the change in metabolic activity of inflamed joints in response to Tofacitinib treatment.
Materials:
-
PET/CT scanner.
-
[18F]-FDG radiotracer.
-
Image analysis software for quantifying tracer uptake.
Methodology:
-
Patient Preparation: Patients should fast for at least 6 hours prior to [18F]-FDG injection to minimize background muscle uptake.
-
Baseline Scan:
-
Administer a weight-based dose of [18F]-FDG intravenously.
-
After a 60-minute uptake period, perform a whole-body or targeted PET/CT scan of the affected joints.
-
-
Tofacitinib Administration: Initiate Tofacitinib treatment.
-
Follow-up Scan: Repeat the [18F]-FDG PET/CT scan at a predetermined time point (e.g., 2 or 13 weeks) under the same preparation conditions.[14]
-
Image Analysis:
-
Draw regions of interest (ROIs) over the inflamed joints on the co-registered CT images.
-
Calculate the maximum or mean Standardized Uptake Value (SUVmax or SUVmean) within the ROIs for both baseline and follow-up scans.
-
-
Statistical Analysis: Determine the percentage change in SUVmax or SUVmean from baseline to follow-up to quantify the treatment response.
Protocol: Preclinical Optical Imaging in a Mouse Model of Arthritis
Objective: To assess the effect of Tofacitinib on inflammation in a preclinical mouse model of arthritis using in vivo optical imaging.
Materials:
-
Collagen-induced arthritis (CIA) or other suitable mouse model.[24][25][26]
-
Tofacitinib for oral gavage.[26]
-
An inflammation-targeted near-infrared (NIR) fluorescent probe (e.g., targeting macrophages or activated endothelium).
-
In vivo optical imaging system.
Methodology:
-
Induction of Arthritis: Induce arthritis in mice according to the established protocol for the chosen model.
-
Treatment Groups: Randomize mice into treatment groups: Tofacitinib-treated and vehicle-treated controls.
-
Tofacitinib Administration: Administer Tofacitinib or vehicle daily by oral gavage.[26]
-
In Vivo Imaging:
-
At selected time points during the treatment period, inject the NIR fluorescent probe intravenously.
-
After an appropriate uptake time, anesthetize the mice and acquire fluorescence images of the paws using the in vivo optical imaging system.
-
-
Ex Vivo Analysis: After the final imaging session, euthanize the mice and collect paws for histological analysis to correlate with imaging findings.
-
Image Analysis:
-
Draw ROIs over the paw regions and quantify the average fluorescence intensity.
-
-
Clinical Scoring: Monitor clinical signs of arthritis, such as paw swelling and clinical score, throughout the study.[27]
-
Statistical Analysis: Compare the fluorescence intensity and clinical scores between the Tofacitinib-treated and control groups.
Conclusion
In vivo imaging techniques are indispensable tools for the preclinical and clinical evaluation of Tofacitinib. MRI, PET/CT, radiography, and ultrasound provide objective, quantitative endpoints to assess the anti-inflammatory and disease-modifying effects of Tofacitinib. The protocols outlined in these application notes offer a framework for researchers and drug development professionals to effectively utilize these imaging modalities to advance our understanding of Tofacitinib's efficacy and to streamline the development of novel therapies for autoimmune and inflammatory diseases.
References
- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 2. armandoh.org [armandoh.org]
- 3. researchgate.net [researchgate.net]
- 4. The possible mode of action of Tofacitinib, a JAK inhibitor [jstage.jst.go.jp]
- 5. Ultrasound response to tofacitinib in patients with rheumatoid arthritis: Data from a multicenter 24 weeks prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 7. Tofacitinib Decreases Inflammation in Early RA - The Rheumatologist [the-rheumatologist.org]
- 8. Tofacitinib Reduces Spinal Inflammation in Vertebral Bodies and Posterolateral Elements in Ankylosing Spondylitis: Results from a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. bmjopen.bmj.com [bmjopen.bmj.com]
- 11. Efficacy of tofacitinib in reduction of inflammation detected on MRI in patients with Psoriatic ArthritiS presenTing with axial involvement (PASTOR): protocol of a randomised, double-blind, placebo-controlled, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prospective, simultaneous assessment of joint and vascular inflammation by PET/CT in tofacitinib-treated patients with rheumatoid arthritis: associations with vascular and bone status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of PET/CT in diagnosing and monitoring disease activity in rheumatoid arthritis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. auntminnie.com [auntminnie.com]
- 15. auntminnie.com [auntminnie.com]
- 16. Tofacitinib in Combination With Methotrexate in Patients With Rheumatoid Arthritis: Clinical Efficacy, Radiographic, and Safety Outcomes From a Twenty-Four-Month, Phase III Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of radiographic progression in patients with rheumatoid arthritis treated with tofacitinib in long-term studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tofacitinib prevents radiographic progression in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ultrasound Evaluation of Therapeutic Response to Tofacitinib and Upadacitinib in Patients with Rheumatoid Arthritis—Real-Life Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optical Imaging: New Tools for Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 22. researchgate.net [researchgate.net]
- 23. Very early MRI responses to therapy as a predictor of later radiographic progression in early rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]
- 27. researchgate.net [researchgate.net]
Application Note: Identifying Tofacitinib Resistance Genes using CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. It primarily inhibits JAK1 and JAK3, thereby disrupting the JAK-STAT signaling pathway, which is crucial for the production of inflammatory cytokines.[1][2][3][4] Despite its efficacy, a significant number of patients either do not respond or develop resistance to Tofacitinib over time. The underlying genetic mechanisms of this resistance are not fully understood.
Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful and unbiased tool to identify genes whose loss confers resistance to a particular drug.[5][6][7] This technology allows for the systematic interrogation of thousands of genes to pinpoint those that are essential for a drug's mechanism of action. Identifying these genes can reveal novel drug targets for combination therapies to overcome resistance and provide a deeper understanding of the cellular pathways that mediate Tofacitinib's effects.
This application note provides a detailed protocol for conducting a pooled genome-wide CRISPR-Cas9 screen to identify genes that, when knocked out, lead to Tofacitinib resistance. It includes methodologies for the primary screen, data analysis, and validation of candidate genes.
Signaling Pathway and Experimental Design
Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immunity.[2][4][8] Resistance to Tofacitinib can arise from mutations or altered expression of genes within this pathway or in parallel signaling pathways that can compensate for the inhibition of JAKs.
The experimental workflow for a pooled CRISPR-Cas9 screen involves transducing a population of cells with a lentiviral library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout. The cell population is then treated with Tofacitinib, and the sgRNAs that are enriched in the surviving, resistant cell population are identified by deep sequencing.
Experimental Protocols
Protocol 1: Pooled CRISPR-Cas9 Knockout Screen
This protocol outlines the steps for performing a genome-wide positive selection screen to identify genes that confer resistance to Tofacitinib upon knockout.[5][6][9]
1. Cell Line Preparation:
-
Select a human cell line that is sensitive to Tofacitinib (e.g., a lymphocyte or myeloid cell line).
-
Generate a stable cell line expressing Cas9 nuclease. This can be achieved by lentiviral transduction of a Cas9 expression vector followed by antibiotic selection.
-
Verify Cas9 expression and activity using a functional assay (e.g., targeting a surface protein followed by FACS analysis or a gene essential for survival).
2. Lentiviral sgRNA Library Transduction:
-
Use a genome-scale sgRNA library (e.g., GeCKO v2, TKOv3).[5]
-
Determine the optimal multiplicity of infection (MOI) to achieve ~30-50% transduction efficiency, ensuring that most cells receive a single sgRNA.
-
Transduce the Cas9-expressing cells with the pooled sgRNA library at a scale that maintains a library coverage of at least 300-500 cells per sgRNA.
-
After 24-48 hours, select transduced cells with an appropriate antibiotic (e.g., puromycin) for 2-3 days.
3. Tofacitinib Selection:
-
Determine the IC50 (half-maximal inhibitory concentration) of Tofacitinib for the Cas9-expressing cell line.
-
After antibiotic selection, culture the transduced cell pool for 7-10 days to allow for gene knockout and protein turnover.
-
Split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a Tofacitinib-treated group.
-
Treat the cells with a concentration of Tofacitinib that results in significant but not complete cell death (e.g., IC80-IC90).
-
Culture the cells for 14-21 days, passaging as needed and maintaining the Tofacitinib concentration. Ensure that the cell number is maintained to preserve library complexity.
-
Collect cell pellets from the initial population (T=0) and from the vehicle- and Tofacitinib-treated populations at the end of the selection period.
4. sgRNA Sequencing and Analysis:
-
Extract genomic DNA from the collected cell pellets.
-
Amplify the integrated sgRNA sequences using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.
-
Sequence the PCR products on a high-throughput sequencing platform (e.g., Illumina NextSeq).
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Use software packages like MAGeCK to analyze the data.[10] Identify sgRNAs that are significantly enriched in the Tofacitinib-treated population compared to the control population. This will generate a list of candidate Tofacitinib resistance genes.
Protocol 2: Validation of Candidate Genes
This protocol describes the validation of individual gene hits from the primary screen.
1. Generation of Individual Knockout Cell Lines:
-
For each top candidate gene, design 2-3 independent sgRNAs targeting different exons.
-
Individually clone these sgRNAs into a lentiviral vector.
-
Produce lentivirus for each sgRNA and transduce the Cas9-expressing parental cell line.
-
Select transduced cells and expand the individual knockout cell lines.
-
Confirm gene knockout by Western blot, qPCR, or Sanger sequencing of the targeted locus.
2. Dose-Response Assays:
-
Seed the parental cell line and each individual knockout cell line in 96-well plates.
-
Treat the cells with a range of Tofacitinib concentrations for 72 hours.
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Plot the dose-response curves and calculate the IC50 for each cell line. A significant increase in the IC50 for the knockout cell lines compared to the parental line validates the gene's role in Tofacitinib resistance.
3. Functional Assays:
-
Depending on the function of the validated gene, perform relevant functional assays to elucidate the mechanism of resistance. For example, if the gene is part of a signaling pathway, assess the phosphorylation status of key downstream proteins in the presence and absence of Tofacitinib.
Data Presentation
The results of the CRISPR-Cas9 screen can be summarized in tables to clearly present the identified candidate genes and their validation.
Table 1: Top Candidate Genes from Primary CRISPR-Cas9 Screen for Tofacitinib Resistance
| Gene Symbol | Description | Log2 Fold Change | p-value |
| SOCS1 | Suppressor of cytokine signaling 1 | 5.8 | 1.2e-8 |
| PTPN2 | Protein tyrosine phosphatase non-receptor type 2 | 5.2 | 3.5e-8 |
| CUL3 | Cullin 3 | 4.9 | 8.1e-7 |
| NF2 | Neurofibromin 2 | 4.5 | 1.5e-6 |
| KEAP1 | Kelch-like ECH-associated protein 1 | 4.1 | 5.6e-6 |
| ABCB1 | ATP binding cassette subfamily B member 1 | 3.8 | 9.2e-6 |
Table 2: Validation of Tofacitinib Resistance in Individual Knockout Cell Lines
| Gene Knockout | Parental IC50 (nM) | Knockout IC50 (nM) | Fold Change in IC50 | Validation Status |
| SOCS1 | 150 | 780 | 5.2 | Validated |
| PTPN2 | 150 | 650 | 4.3 | Validated |
| CUL3 | 150 | 590 | 3.9 | Validated |
| NF2 | 150 | 200 | 1.3 | Not Validated |
| KEAP1 | 150 | 510 | 3.4 | Validated |
| ABCB1 | 150 | 450 | 3.0 | Validated |
Conclusion
CRISPR-Cas9 screening is a robust and effective method for identifying genes that mediate resistance to Tofacitinib. The protocols and data presented in this application note provide a comprehensive guide for researchers to perform these screens and validate the identified hits. The discovery of novel resistance genes will not only enhance our understanding of Tofacitinib's mechanism of action but also pave the way for the development of new therapeutic strategies to overcome drug resistance in patients with autoimmune diseases.
References
- 1. Genome-Wide CRISPR Screening Identifies JAK1 Deficiency as a Mechanism of T-Cell Resistance | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Genome-Wide CRISPR Screening Identifies JAK1 Deficiency as a Mechanism of T-Cell Resistance [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-Wide CRISPR Screening Identifies JAK1 Deficiency as a Mechanism of T-Cell Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-Wide CRISPR Screening Identifies JAK1 Deficiency as a Mechanism of T-Cell Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigenetic targets of Janus kinase inhibitors are linked to genetic risks of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A genome-wide CRISPR screen identifies regulators of MAPK and MTOR pathways that mediate resistance to sorafenib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toward Precision Medicine: Molecular Biomarkers of Response to Tofacitinib in Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tofacitinib solubility issues and solutions for in vitro assays
Welcome to the technical support center for tofacitinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of tofacitinib in in vitro assays, with a special focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is tofacitinib and how does it function in vitro?
A1: Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It functions by blocking the JAK-STAT signaling pathway, which is crucial for the signal transduction of numerous cytokines involved in inflammation and immune responses.[3][4][5] In in vitro models, tofacitinib is used to study cytokine signaling and its downstream effects on cellular processes. By binding to the ATP-binding site of JAKs, it prevents the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs), which in turn inhibits the transcription of target genes.[6][7]
Q2: What are the key solubility characteristics of tofacitinib?
A2: Tofacitinib's solubility is highly dependent on the solvent and the pH. The free base is readily soluble in organic solvents like DMSO and ethanol, but the citrate salt, which is commonly used, has more limited aqueous solubility.[8][9][10] Tofacitinib citrate's solubility in water is approximately 2.9 mg/mL, but this increases significantly in acidic conditions (e.g., >28 mg/mL at pH 1.0) and decreases at pH >8.[11] For most cell culture applications (at physiological pH ~7.4), direct dissolution in aqueous media is challenging, often leading to precipitation.
Q3: How should I prepare a stock solution of tofacitinib for my experiments?
A3: The recommended method is to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose.[7][9][12] Tofacitinib free base can be dissolved in DMSO at concentrations up to 100 mg/mL.[9][12] The citrate salt is also highly soluble in DMSO, with reported values around 10-42 mg/mL.[10][13] Always use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[14]
Q4: My tofacitinib precipitated after I added it to my cell culture medium. What went wrong and how can I fix it?
A4: Precipitation in aqueous-based cell culture media is a common issue due to tofacitinib's low solubility at neutral pH.[10] This typically occurs when a concentrated stock solution is diluted too quickly or into a volume that cannot support its solubility.
-
Troubleshooting Steps:
-
Serial Dilution: Instead of adding the DMSO stock directly to your final culture volume, perform an intermediate dilution step in your base medium or a buffer like PBS.
-
Vortexing/Mixing: When diluting, vortex or pipette mix the medium continuously to ensure rapid and even dispersion of the compound, preventing localized high concentrations that can trigger precipitation.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the drug can sometimes help maintain solubility.[15]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture is non-toxic to your cells, typically well below 0.5% (v/v).
-
Q5: What are the proper storage conditions for tofacitinib powder and stock solutions?
A5:
-
Powder: Tofacitinib citrate powder should be stored at -20°C, desiccated, and protected from light. In this form, it is stable for years.[10][12]
-
Stock Solutions: Stock solutions prepared in DMSO or ethanol can be stored at -20°C for up to 3 months.[7] It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[12]
-
Aqueous Solutions: It is not recommended to store aqueous dilutions of tofacitinib for more than one day, as the compound is less stable and prone to precipitation.[10]
Q6: What is a typical working concentration for tofacitinib in in vitro assays?
A6: The effective concentration of tofacitinib can vary significantly depending on the cell type, the specific JAK pathway being targeted, and the assay endpoint. However, a typical working concentration range is between 5 nM and 500 nM.[12] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
For ease of reference, the physicochemical and solubility properties of tofacitinib are summarized below.
Table 1: Physicochemical Properties of Tofacitinib
| Property | Tofacitinib (Free Base) | Tofacitinib (Citrate Salt) |
| Molecular Formula | C₁₆H₂₀N₆O | C₂₂H₂₈N₆O₈ |
| Molecular Weight | 312.37 g/mol [1][9] | 504.5 g/mol [8][10] |
| Appearance | Pale Powder[7] | White to Off-White Crystalline Solid[8][10] |
| pKa | ~5.2[16][17][18] | ~5.07[8] |
Table 2: Solubility of Tofacitinib and Tofacitinib Citrate
| Solvent | Tofacitinib (Free Base) | Tofacitinib (Citrate Salt) |
| DMSO | Up to 100 mg/mL[7][9][12] | ~10 - 42 mg/mL[10][13] |
| Ethanol | Up to 100 mg/mL[7][9] | Very slightly soluble[8] |
| Water (pH dependent) | Intrinsic Solubility: 147 µg/mL[16][17] | ~2.9 mg/mL[11] |
| Aqueous Buffer (pH 2.2) | 5.2 mg/mL[17][18] | >28 mg/mL (at pH 1.0)[11] |
| Aqueous Buffer (pH 3.5) | 1.8 mg/mL[17][18] | Not specified |
| 1:1 DMSO:PBS (pH 7.2) | Not specified | ~0.5 mg/mL[10] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Tofacitinib Stock Solution in DMSO
This protocol is for preparing a stock solution from 10 mg of tofacitinib (free base, MW: 312.37). Adjust volumes accordingly for the citrate salt or different starting amounts.
Materials:
-
Tofacitinib powder (10 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weigh out 10 mg of tofacitinib powder and place it in a sterile vial.
-
Add 640.3 µL of anhydrous DMSO to the vial. This will yield a final concentration of 50 mM.[12]
-
Vortex the solution thoroughly until all the powder is completely dissolved. If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[13]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile cryovials.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Diluting Tofacitinib Stock for Cell-Based Assays
This protocol describes how to prepare a 100 nM working solution in 10 mL of cell culture medium.
Materials:
-
50 mM Tofacitinib stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile polypropylene tubes
Procedure:
-
Intermediate Dilution (Recommended): a. Add 2 µL of the 50 mM DMSO stock solution to 998 µL of pre-warmed cell culture medium in a sterile tube. b. Mix immediately and thoroughly by vortexing or inverting the tube. This creates a 100 µM intermediate solution.
-
Final Dilution: a. Add 10 µL of the 100 µM intermediate solution to 10 mL of pre-warmed cell culture medium. b. Mix gently but thoroughly by swirling or inverting the culture flask/plate. The final concentration will be 100 nM with a final DMSO concentration of 0.0002%, which is negligible for most cell lines.
Visual Guides
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Caption: Troubleshooting workflow for Tofacitinib precipitation in in vitro assays.
References
- 1. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. AB0250 TOFACITINIB SUPPRESSES SEVERAL JAK-STAT PATHWAYS IN RHEUMATOID ARTHRITIS AND BASELINE SIGNALING PROFILE ASSOCIATES WITH TREATMENT RESPONSE | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of the JAK/STAT signal pathway in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 7. Tofacitinib | 477600-75-2 [chemicalbook.com]
- 8. tga.gov.au [tga.gov.au]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. formulationdiary.com [formulationdiary.com]
- 12. Tofacitinib | Cell Signaling Technology [cellsignal.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. jetir.org [jetir.org]
- 17. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jmnc.samipubco.com [jmnc.samipubco.com]
Tofacitinib Stability in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of tofacitinib in various cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of tofacitinib in aqueous solutions?
A1: Preformulation studies have shown that tofacitinib's stability in aqueous solutions is dependent on pH, temperature, and ionic strength.[1][2] The degradation of tofacitinib follows apparent first-order kinetics.[1][2] Maximum stability is achieved under acidic conditions (pH 2.0-5.0), at lower temperatures, and with low ionic strength.[1][2] The drug degrades more rapidly in basic conditions, with the highest rate of degradation observed at pH 9.0.[1]
Q2: How stable is tofacitinib in common cell culture media like DMEM or RPMI 1640?
A2: There is a lack of direct studies specifically investigating the stability of tofacitinib in complex cell culture media such as DMEM or RPMI 1640. However, based on its known aqueous stability profile, certain inferences can be made. Standard cell culture media are typically buffered to a physiological pH of around 7.2-7.4, which is closer to the less stable basic range for tofacitinib.[1] Therefore, some degradation over long incubation periods (e.g., >24-48 hours) may be anticipated. Researchers should consider the potential for decreased active compound concentration over the course of their experiments.
Q3: What are the primary factors in cell culture that could affect tofacitinib stability?
A3: Several factors within a typical cell culture environment can influence tofacitinib stability:
-
pH: As mentioned, the physiological pH of most culture media may not be optimal for long-term tofacitinib stability.[1]
-
Temperature: Standard incubation at 37°C will accelerate degradation compared to storage at 4°C.[1]
-
Media Components: While not specifically studied, components in complex media, such as serum proteins or other additives, could potentially interact with and affect the stability of tofacitinib. Some media components like cysteine and ferric ammonium citrate have been shown to impact the stability of other therapeutic drug products.[3]
-
Light Exposure: Tofacitinib oral solutions are recommended to be stored protected from light, suggesting potential photosensitivity.[4] Standard laboratory lighting could contribute to degradation over time.
Q4: How should I prepare and store tofacitinib stock solutions?
A4: Tofacitinib citrate is soluble in DMSO and ethanol at concentrations up to 100 mg/mL.[5][6] For cell culture experiments, it is common practice to prepare a concentrated stock solution in a solvent like DMSO. These stock solutions can be stored at -20°C for up to 3 months.[5] When preparing working solutions, the final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity. It is not recommended to store aqueous solutions of tofacitinib for more than one day.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect of tofacitinib in my cell-based assay. | Degradation of tofacitinib in the cell culture medium during prolonged incubation. | 1. Replenish the medium: For long-term experiments, consider replacing the medium containing tofacitinib every 24-48 hours to maintain a more consistent concentration of the active compound.2. Conduct a time-course experiment: Determine the optimal incubation time for your specific assay to achieve the desired effect before significant degradation occurs.3. Verify stock solution integrity: Ensure your tofacitinib stock solution has been stored properly and is within its stability period. |
| High variability between experimental replicates. | Inconsistent preparation of working solutions or variable degradation rates between wells/flasks. | 1. Prepare fresh working solutions: Always prepare fresh dilutions of tofacitinib from your stock solution for each experiment.2. Ensure homogenous mixing: When adding tofacitinib to your culture plates, ensure thorough but gentle mixing to achieve a uniform concentration across all wells.3. Control for environmental factors: Minimize exposure of your media and plates to light and ensure consistent temperature and humidity in your incubator. |
| Precipitation of tofacitinib in the cell culture medium. | Exceeding the solubility limit of tofacitinib in the aqueous medium. | 1. Check final concentration: Tofacitinib's solubility is pH-dependent and decreases with increasing pH.[7] Ensure your final experimental concentration does not exceed its solubility in the culture medium at physiological pH.2. Optimize solvent concentration: While keeping the final solvent concentration low, ensure it is sufficient to maintain tofacitinib in solution upon dilution into the aqueous medium. A 1:1 solution of DMSO:PBS (pH 7.2) has a tofacitinib solubility of approximately 0.5 mg/ml.[6] |
Data Presentation
Table 1: Summary of Tofacitinib Citrate Stability in Aqueous Solutions
| Parameter | Condition | Effect on Stability | Reference(s) |
| pH | Acidic (pH 2.0-5.0) | More Stable | [1][2] |
| Neutral to Basic (pH > 6.0) | Less Stable, degradation increases with pH | [1] | |
| Temperature | 4°C | Virtually no degradation observed | [1] |
| 25°C, 37°C, 48°C, 67°C | Degradation rate increases with temperature | [1] | |
| Ionic Strength | Low (0.2 M) | More Stable | [1] |
| High (up to 4.0 M) | Less Stable | [1] |
Experimental Protocols
Protocol 1: General Method for Assessing Tofacitinib Stability in Cell Culture Medium
This protocol outlines a general procedure to assess the stability of tofacitinib in a specific cell culture medium over time.
-
Preparation of Tofacitinib-Spiked Medium:
-
Prepare a stock solution of tofacitinib in DMSO (e.g., 10 mM).
-
Spike pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS) with the tofacitinib stock solution to achieve the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic (e.g., ≤0.1%).
-
Prepare a sufficient volume for all time points to be tested.
-
-
Incubation:
-
Aliquot the tofacitinib-spiked medium into sterile tubes or flasks.
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO2, humidified atmosphere) for various time points (e.g., 0, 8, 24, 48, 72 hours).
-
At each time point, collect an aliquot for analysis and immediately freeze it at -80°C to halt further degradation.
-
-
Sample Preparation for Analysis:
-
Thaw the collected samples.
-
To precipitate proteins that may interfere with analysis, add a cold organic solvent like acetonitrile (e.g., in a 1:3 sample to solvent ratio).
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
Quantification by HPLC:
-
Analyze the supernatant using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method.[8][9][10][11]
-
Mobile Phase Example: A mixture of methanol and water (e.g., 45:55 v/v).[8]
-
Column Example: Kromosil C18 column (4.8mm x 150mm, 5µm particle size).[8]
-
Detection: UV detection at a wavelength of approximately 254 nm or 287 nm.[8][12]
-
Quantify the tofacitinib concentration by comparing the peak area to a standard curve prepared with known concentrations of tofacitinib.
-
-
Data Analysis:
-
Plot the concentration of tofacitinib versus time.
-
Calculate the percentage of tofacitinib remaining at each time point relative to the initial concentration at time 0.
-
Determine the degradation rate and half-life if desired.
-
Visualizations
Caption: Tofacitinib inhibits JAK, blocking STAT phosphorylation and gene transcription.
Caption: A typical experimental workflow for assessing tofacitinib stability in media.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfizermedical.com [pfizermedical.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. US20210338677A1 - Pharmaceutical compositions of tofacitinib for oral administration - Google Patents [patents.google.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. derpharmachemica.com [derpharmachemica.com]
Tofacitinib Technical Support Center: A Guide to Minimizing Off-Target Effects in Research
Welcome to the Tofacitinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Tofacitinib in a research setting, with a focus on understanding and mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tofacitinib?
A1: Tofacitinib is an inhibitor of Janus kinases (JAKs), a family of intracellular enzymes involved in signaling pathways that regulate hematopoiesis and immune cell function.[1][2] It primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2, by reversibly blocking the ATP-binding site on these kinases.[3] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the transcription of genes involved in inflammatory responses.[2]
Q2: What are the known on-target and off-target kinases of Tofacitinib?
A2: Tofacitinib's on-target effects are primarily mediated through the inhibition of JAK1 and JAK3. Its off-target effects can be attributed to its inhibitory activity against other kinases, including JAK2 and a panel of other non-JAK kinases. The selectivity of Tofacitinib is concentration-dependent. While it shows preference for JAK1 and JAK3 at lower concentrations, it can inhibit JAK2 and other kinases at higher concentrations.[4] Some identified off-target kinases include Protein Kinase N2 (PKN2) and Transient Receptor Potential Cation Channel Subfamily M Member 6 (TRPM6).[2][5][6][7]
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
-
Dose-Response Experiments: Conduct thorough dose-response studies to determine the lowest effective concentration of Tofacitinib that elicits the desired on-target effect while minimizing off-target inhibition.
-
Use of Selective Concentrations: Based on published IC50 values, use concentrations that are selective for JAK1/JAK3 over other kinases. For many cell-based assays, concentrations in the range of 10-100 nM are often sufficient to inhibit JAK1/JAK3-dependent signaling without significantly affecting JAK2.[4]
-
Control Experiments: Include appropriate controls in your experimental design. This may involve using cells with genetic knockouts of specific JAK isoforms or comparing the effects of Tofacitinib with more selective JAK inhibitors.
-
Orthogonal Approaches: Confirm key findings using alternative methods or inhibitors that target the same pathway through a different mechanism.
Q4: What are some common pitfalls to avoid when using Tofacitinib in research?
A4: Common pitfalls include:
-
Using excessively high concentrations: This can lead to significant off-target effects and confounding results.
-
Lack of appropriate controls: Without proper controls, it is difficult to attribute observed effects solely to the inhibition of the intended target.
-
Ignoring cell-type specific responses: The expression and activity of different kinases can vary between cell types, influencing the on- and off-target effects of Tofacitinib.
-
Overlooking the impact on cell viability: At higher concentrations, Tofacitinib can induce apoptosis or have other cytotoxic effects that may interfere with the experimental readout.[3][8][9][10]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with Tofacitinib.
| Problem | Potential Cause (Off-Target Related) | Troubleshooting Steps & Solutions |
| Unexpected Cell Death or Reduced Viability | Inhibition of pro-survival kinases or induction of apoptosis through off-target pathways. For example, Tofacitinib has been shown to induce apoptosis in certain cell lines at higher concentrations.[3][9] | 1. Perform a dose-response curve for cell viability: Use a range of Tofacitinib concentrations to determine the cytotoxic threshold in your specific cell type. 2. Lower the concentration: Use the lowest effective concentration that achieves the desired on-target effect. 3. Assess apoptosis markers: Use assays like Annexin V/PI staining or caspase activity assays to confirm if apoptosis is being induced. 4. Consider alternative inhibitors: If cytotoxicity remains an issue, consider using a more selective JAK inhibitor. |
| Inconsistent or Non-reproducible Results | Variability in experimental conditions, such as cell passage number, serum concentration, or stimulation conditions, which can alter kinase activity and drug response. Off-target effects at higher concentrations can also contribute to variability. | 1. Standardize experimental protocols: Ensure consistency in cell culture conditions, reagent preparation, and treatment times. 2. Validate on-target engagement: Use a positive control assay, such as measuring STAT phosphorylation after cytokine stimulation, to confirm that Tofacitinib is active at the intended concentration. 3. Perform a fresh dose-response: If results are inconsistent, re-validate the optimal concentration of Tofacitinib. |
| Unexpected Phenotypic Changes | Inhibition of off-target kinases involved in other signaling pathways. For example, inhibition of kinases like PKN2 could lead to unexpected cellular effects.[2][5][6][7] | 1. Review the literature for known off-targets: Research the known off-target profile of Tofacitinib to identify potential kinases that could be responsible for the observed phenotype. 2. Use a kinase inhibitor panel: Screen Tofacitinib against a panel of kinases to identify potential off-target interactions in your experimental system. 3. Employ genetic approaches: Use siRNA or CRISPR to knockdown potential off-target kinases and see if the phenotype is recapitulated. |
| Lack of Expected On-Target Effect | Incorrect concentration, inactive compound, or issues with the experimental assay. | 1. Verify compound activity: Test the activity of your Tofacitinib stock in a validated assay. 2. Optimize assay conditions: Ensure that the stimulation conditions (e.g., cytokine concentration, stimulation time) are optimal for detecting a robust on-target effect. 3. Increase Tofacitinib concentration: If using a very low concentration, a modest increase may be necessary to achieve sufficient target inhibition. However, be mindful of the potential for off-target effects. |
Data Presentation
Tofacitinib Kinase Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tofacitinib against various kinases. Lower IC50 values indicate higher potency.
| Kinase | IC50 (nM) | Reference |
| JAK1 | 1.7 - 3.7 | [1] |
| JAK2 | 1.8 - 4.1 | [1] |
| JAK3 | 0.75 - 1.6 | [1] |
| TYK2 | 16 - 34 | [1] |
| PKN2 | nanomolar range | [2][5][6] |
| TRPM6 | micromolar range | [2][5][6][7] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay.[11][12][13][14][15]
Objective: To determine the IC50 of Tofacitinib against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate and any required cofactors
-
Tofacitinib (serial dilutions)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase, its substrate, and any necessary cofactors in kinase reaction buffer.
-
Add Tofacitinib: To the wells of the assay plate, add a small volume of the serially diluted Tofacitinib or vehicle control (e.g., DMSO).
-
Initiate Kinase Reaction: Add the kinase reaction mix to each well.
-
Add ATP: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the log of the Tofacitinib concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Assay: Phospho-Flow Cytometry for STAT Phosphorylation
This protocol allows for the measurement of STAT phosphorylation in specific cell populations in response to cytokine stimulation and Tofacitinib treatment.[16][17][18][19]
Objective: To assess the inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Cells of interest (e.g., PBMCs, specific cell line)
-
Cytokine for stimulation (e.g., IL-2, IFN-γ)
-
Tofacitinib
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers and phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest.
-
Tofacitinib Pre-treatment: Pre-incubate the cells with various concentrations of Tofacitinib or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine to the cell suspension to stimulate the JAK-STAT pathway. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation: Immediately stop the stimulation by adding a fixation buffer (e.g., paraformaldehyde-based) to the cells. Incubate at room temperature.
-
Permeabilization: Wash the cells and then add a permeabilization buffer (e.g., methanol-based) to allow intracellular antibody staining. Incubate on ice.
-
Antibody Staining: Wash the cells and then stain with a cocktail of fluorochrome-conjugated antibodies against your cell surface markers of interest and the specific phosphorylated STAT protein. Incubate in the dark.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest based on the surface marker expression. Analyze the median fluorescence intensity (MFI) of the phospho-STAT antibody to quantify the level of STAT phosphorylation in response to cytokine stimulation and Tofacitinib treatment.
Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Troubleshooting Logic for Unexpected Cell Viability Issues
Caption: A troubleshooting workflow for addressing unexpected cell viability issues.
References
- 1. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. academic.oup.com [academic.oup.com]
- 6. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of tofacitinib on the phenotype and activity of Caco‑2 cells in a model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Tofacitinib Decreases Autophagy of Fibroblast-Like Synoviocytes From Rheumatoid Arthritis Patients [frontiersin.org]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. youtube.com [youtube.com]
- 19. uab.edu [uab.edu]
Tofacitinib Dose-Response Curve Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in tofacitinib dose-response curve experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My tofacitinib IC50 values are inconsistent between experiments. What are the common causes?
A1: Inconsistent IC50 values for tofacitinib are a frequent issue stemming from several potential sources of variability. These can be broadly categorized into biological and technical factors.
Biological Variability:
-
Cell Line Health and Passage Number: Cells of high passage number can exhibit altered signaling pathways and drug sensitivity. It is crucial to use cells within a consistent and low passage range.
-
Cell Seeding Density: Inconsistent cell numbers can lead to variability in the total amount of target kinase (JAKs) per well, affecting the drug concentration required for inhibition.
-
Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) contain varying levels of growth factors and cytokines that can activate the JAK-STAT pathway, creating a higher baseline and potentially shifting the IC50 value.
-
Mycoplasma Contamination: A common and often undetected issue, mycoplasma can significantly alter cellular responses to stimuli and drugs.
Technical Variability:
-
Reagent Preparation and Storage: Improper storage of tofacitinib, cytokines, or detection antibodies can lead to degradation and loss of activity. Ensure all reagents are stored at the recommended temperatures and avoid repeated freeze-thaw cycles.
-
Pipetting and Liquid Handling: Inaccurate or imprecise pipetting, especially during serial dilutions of tofacitinib, is a major source of error.[1] Use of calibrated pipettes and proper technique is essential.
-
Incubation Times: Variation in incubation times for cell treatment, lysis, or antibody binding can lead to inconsistent results.
Q2: I'm observing a high background signal in my unstimulated control wells. How can I reduce it?
A2: High background signal in unstimulated wells can mask the true inhibitory effect of tofacitinib. Here are several ways to address this:
-
Serum Starvation: Culture cells in low-serum or serum-free media for a period (e.g., 4-24 hours) before cytokine stimulation. This reduces the baseline activation of the JAK-STAT pathway caused by growth factors in the serum.
-
Cell Washing: Gently wash the cells with phosphate-buffered saline (PBS) before adding the cytokine stimulus to remove any residual activating factors from the culture medium.
-
Assay Buffer Composition: Ensure your assay buffer does not contain components that could activate the cells or interfere with the detection method.
-
Constitutive Activity: Some cell lines may have high constitutive (baseline) JAK-STAT signaling.[2][3] If this is the case, you may need to choose a different cell line or accept a smaller assay window.
Q3: The overall signal window (difference between stimulated and unstimulated wells) is too low. What can I do to improve it?
A3: A small assay window can make it difficult to accurately determine the dose-response relationship. To improve your signal-to-noise ratio:
-
Optimize Cytokine Concentration: Titrate your cytokine of choice (e.g., IL-6, IFN-γ) to determine the concentration that gives the maximal phosphorylation of STAT proteins (EC80-EC90) without causing cytotoxicity.
-
Optimize Stimulation Time: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak of STAT phosphorylation following cytokine stimulation.
-
Increase Detection Sensitivity: Ensure you are using the optimal concentrations of detection antibodies and substrate as recommended by the assay manufacturer.
-
Check Cell Line Responsiveness: Verify that your chosen cell line expresses the necessary cytokine receptors and JAK/STAT components to respond robustly to the stimulus.
Q4: My dose-response curve has a very shallow or steep slope (Hill slope is not close to 1.0). What does this indicate?
A4: The slope of the dose-response curve provides information about the nature of the drug-target interaction.
-
Shallow Slope (Hill Slope < 1.0): This can indicate complex biological processes, such as negative cooperativity, multiple binding sites with different affinities, or off-target effects at higher concentrations. It can also be a result of experimental artifacts like compound insolubility or degradation over the assay time.
-
Steep Slope (Hill Slope > 1.0): This may suggest positive cooperativity in binding or that the drug is affecting a critical downstream component of a signaling cascade.
Variability in the slope can also arise from poor curve fitting due to an insufficient number of data points or a narrow range of drug concentrations.[4]
Q5: How do I choose between a biochemical (enzyme) assay and a cell-based assay?
A5: The choice depends on the research question.
-
Biochemical Assays: These use purified recombinant JAK enzymes and measure the direct inhibition of kinase activity. They are useful for determining the intrinsic potency of a compound against a specific kinase isoform without the complexities of a cellular environment.
-
Cell-Based Assays: These measure the inhibition of the JAK-STAT pathway in intact cells.[5] They provide more physiologically relevant data as they account for factors like cell permeability, off-target effects, and competition with intracellular ATP. IC50 values from cell-based assays are often higher than those from biochemical assays.
For a comprehensive understanding, it is often recommended to perform both types of assays.
Data Presentation
Table 1: Troubleshooting Summary for Tofacitinib Dose-Response Assays
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 Values | Cell passage number variability | Use cells within a defined, low passage number range (e.g., 5-15). |
| Inconsistent cell seeding density | Use an automated cell counter for accurate seeding; perform a cell viability assay. | |
| Tofacitinib degradation | Prepare fresh serial dilutions for each experiment from a validated stock solution. | |
| High Background Signal | Serum activation | Serum-starve cells for 4-24 hours prior to stimulation. |
| Constitutive pathway activation | Select a cell line with lower baseline signaling or use a specific inhibitor to block the constitutive pathway if known. | |
| Low Signal Window | Suboptimal cytokine concentration | Perform a cytokine dose-response curve to determine the optimal (EC80) concentration. |
| Suboptimal stimulation time | Conduct a time-course experiment to identify the peak of pSTAT signal. | |
| Poor Curve Fit | Insufficient data points | Use a wider range of concentrations (e.g., 8-12 points) with at least 2-3 points on the top and bottom plateaus. |
| Outliers | Run replicates (triplicates are recommended) and use statistical methods to identify and handle outliers. |
Table 2: Representative IC50 Values for Tofacitinib
Note: These values are approximate and can vary significantly based on the specific assay conditions, cell type, and ATP concentration used.
| Assay Type | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | Reference |
|---|---|---|---|---|
| Biochemical (Enzyme) | 1.7 - 3.7 | 1.8 - 4.1 | 0.75 - 1.6 | [6][7] |
| Cell-Based (Whole Blood) | Varies by cytokine/cell | Varies by cytokine/cell | Varies by cytokine/cell | [8] |
| Cell-Based (TF1/HEL cells) | - | 32.10 | - |[7] |
Experimental Protocols
Detailed Protocol: Cell-Based Phospho-STAT3 (pSTAT3) Assay
This protocol describes a general method for determining the dose-response of tofacitinib on IL-6-induced STAT3 phosphorylation in a human cell line (e.g., U-937 or TF-1).
Materials:
-
Tofacitinib (powder, to be dissolved in DMSO)
-
Recombinant Human IL-6
-
U-937 cells (or other suitable cell line)
-
RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates (clear bottom, white walls for luminescence)
-
Phospho-STAT3 (Tyr705) and Total STAT3 detection kit (e.g., HTRF, AlphaLISA, or ELISA)
-
Plate reader compatible with the detection kit
Methodology:
-
Cell Culture and Plating:
-
Culture U-937 cells in RPMI-1640 supplemented with 10% FBS. Maintain cells in a healthy, sub-confluent state.
-
Perform a cell count and viability assessment.
-
Seed cells into a 96-well plate at a density of 50,000 cells/well in 80 µL of culture medium.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO2 to allow cells to settle.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of tofacitinib in DMSO.
-
Perform serial dilutions of the tofacitinib stock in serum-free medium to create 10X working solutions. A typical concentration range would be from 10 µM to 0.1 nM (final concentration).
-
Add 10 µL of the 10X tofacitinib dilutions to the appropriate wells. Add 10 µL of serum-free medium with DMSO (vehicle control) to control wells.
-
Pre-incubate the plate for 1 hour at 37°C, 5% CO2.
-
-
Cytokine Stimulation:
-
Prepare a 10X working solution of IL-6 in serum-free medium. The final concentration should be the EC80 value, previously determined (e.g., 20 ng/mL final).
-
Add 10 µL of 10X IL-6 to all wells except the unstimulated controls. Add 10 µL of serum-free medium to the unstimulated control wells.
-
Incubate for the pre-determined optimal stimulation time (e.g., 20 minutes) at 37°C, 5% CO2.
-
-
Cell Lysis and Detection:
-
Following stimulation, immediately lyse the cells by adding the lysis buffer provided with the detection kit.
-
Incubate the plate according to the manufacturer's instructions (e.g., 30 minutes at room temperature with shaking).
-
Add the detection reagents (e.g., phospho-STAT3 and total STAT3 antibodies) to the lysate.
-
Incubate as recommended by the manufacturer.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Normalize the phospho-STAT3 signal to the total STAT3 signal for each well to account for variations in cell number.
-
Calculate the percent inhibition for each tofacitinib concentration relative to the vehicle control (0% inhibition) and unstimulated control (100% inhibition).
-
Plot the percent inhibition against the log of the tofacitinib concentration and fit the data using a four-parameter logistic (4PL) equation to determine the IC50 value.
-
Visualizations
Caption: Tofacitinib inhibits JAK1 and JAK2, blocking STAT3 phosphorylation.
Caption: Workflow for a cell-based pSTAT dose-response assay.
Caption: A logical guide for troubleshooting dose-response curve issues.
References
- 1. mt.com [mt.com]
- 2. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Tofacitinib treatment duration for chronic disease models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the duration of Tofacitinib treatment in chronic disease models.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Tofacitinib?
A1: Tofacitinib is an oral inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It primarily targets JAK1 and JAK3, with a lesser effect on JAK2.[1] By blocking these enzymes, Tofacitinib disrupts the JAK-STAT signaling pathway, which is crucial for the signal transduction of numerous cytokines and growth factors involved in hematopoiesis and immune cell function.[3][4] When a cytokine binds to its receptor, it activates associated JAKs, which then phosphorylate Signal Transducers and Activators of Transcription (STATs).[1] These phosphorylated STATs dimerize, move to the cell nucleus, and regulate the expression of genes involved in inflammatory responses.[1] Tofacitinib's inhibition of JAKs prevents this phosphorylation of STATs, thereby downregulating the inflammatory cascade.[1][5]
Q2: How do I determine the optimal dose and treatment duration for my specific chronic disease model?
A2: Determining the optimal dose and duration requires a systematic approach, typically involving dose-ranging and duration-response studies.
-
Dose Selection: Start with doses reported in similar preclinical models (e.g., 15-30 mg/kg twice daily in mouse arthritis or asthma models).[6][7] The goal is to establish an exposure-response relationship.[8][9] Studies suggest that the average drug concentration over a dosing interval (Cav) is a more relevant pharmacokinetic (PK) parameter for efficacy than maximum (Cmax) or minimum (Cmin) concentrations.[8][10]
-
Duration: The treatment duration should be guided by the specific model's disease progression. For chronic models, treatment may need to be continuous. Studies have shown that withdrawal of Tofacitinib after achieving disease control can lead to a rapid loss of efficacy and disease flare-ups.[11][12] However, some models, like a chronic epilepsy model, have shown sustained benefits for at least two months after a 2-week treatment course, suggesting a potential for disease modification.[13] A pilot study to assess the time to onset of action and the effect of treatment withdrawal is highly recommended.
Q3: What are the key biomarkers to assess Tofacitinib efficacy in vivo?
A3: Monitoring biomarkers is crucial for assessing target engagement and therapeutic efficacy. Key biomarkers include:
-
Phosphorylated STATs (pSTATs): A direct measure of JAK inhibition. A reduction in synovial pSTAT1 and pSTAT3 has been shown to correlate with clinical improvement in rheumatoid arthritis.[5]
-
Inflammatory Cytokines and Chemokines: Tofacitinib has been shown to significantly decrease levels of IL-6, VEGF, bFGF, and PlGF.[14] It also affects IFN-regulated genes, such as the chemokine CXCL10.[5]
-
Hematological Parameters: Changes in lymphocyte and neutrophil counts, as well as hemoglobin levels, can be indicative of Tofacitinib's systemic effects.[15]
-
Disease-Specific Scores: Clinical scoring systems relevant to the model (e.g., arthritis severity scores in collagen-induced arthritis models) are essential for evaluating overall efficacy.[10][16]
Q4: What are the expected outcomes of interrupting or withdrawing Tofacitinib treatment?
A4: In most chronic inflammatory models, withdrawing Tofacitinib after a period of successful disease control results in a significant and rapid relapse of disease activity.[11][12] One study in rheumatoid arthritis patients showed the average flare-free time was only 2.4 months for a withdrawal group, compared to 5.8 months for a group continuing treatment.[11][12] While dose reduction may be a viable strategy to maintain efficacy and minimize long-term risks, complete withdrawal often leads to the loss of therapeutic benefit.[11] Interestingly, upon withdrawal, some studies have noted a pro-inflammatory cascade, which could be a potential mechanism for adverse events.[17]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Lack of Therapeutic Effect | Insufficient Dose/Exposure: The administered dose may not achieve the necessary therapeutic plasma concentration (Cav). | Conduct a dose-escalation study. Measure plasma drug concentrations to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[8] Ensure the average concentration (Cav) is the primary PK parameter being evaluated.[10] |
| Inappropriate Dosing Frequency: The dosing interval may be too long, allowing for target re-engagement between doses. | Tofacitinib has a relatively short half-life (approx. 3 hours in humans).[18] Consider twice-daily (BID) dosing, which is common in preclinical studies, to maintain sufficient drug exposure.[6] | |
| Model-Specific Resistance: The primary inflammatory pathways driving the disease in your model may be less dependent on JAK1/JAK3 signaling. | Characterize the key cytokine pathways in your model. Tofacitinib is most effective against pathways involving cytokines like IL-2, IL-4, IL-6, IL-15, IL-21, and IFNs.[1][3][5] | |
| High Variability in Animal Response | Inconsistent Drug Administration: Oral gavage can lead to variability in absorption. | Ensure proper gavage technique. Consider formulating Tofacitinib in the chow for long-term studies to ensure more consistent administration, though this requires validation.[19] |
| Animal Heterogeneity: Biological differences between animals can lead to varied responses. | Increase the number of animals per group to improve statistical power. Ensure animals are properly randomized into treatment groups based on baseline disease severity. | |
| Disease Relapse After Treatment Cessation | Rebound Inflammation: The underlying disease drivers are suppressed, not eliminated. | For chronic models, continuous maintenance therapy is likely required.[11] Experiment with dose-tapering strategies rather than abrupt withdrawal to find a minimum effective maintenance dose.[12][20] |
| Adverse Events Observed (e.g., weight loss, infection) | Dose Too High: The dose may be causing systemic toxicity or excessive immunosuppression. | Reduce the dose. Monitor for common side effects reported in clinical and preclinical studies, such as infections or changes in lipid profiles.[21] |
Data Presentation: Tofacitinib Pharmacokinetics & Dose-Response
Table 1: Pharmacokinetic Parameters of Tofacitinib in Rodent Models
| Parameter | Rat (Oral, 20 mg/kg)[22] | Rat (Oral, 50 mg/kg)[18] | Mouse (Oral, 30 mg/kg/day)[16] |
| Bioavailability (F) | 29.1% | 69.7% | Not Reported |
| Tmax (Time to Max Concentration) | ~30 min | 90 min | ~1-2 hours |
| Cmax (Max Concentration) | Variable | Variable | Variable |
| AUC (Area Under the Curve) | Dose-dependent increase | Dose-dependent increase | Not Reported |
| Half-life (t1/2) | ~3 hours | ~3 hours | Not Reported |
| Note: Pharmacokinetic parameters can be dose-dependent and vary significantly between studies and species.[18] |
Table 2: Preclinical Dose-Response Efficacy Data
| Chronic Disease Model | Species | Dose Regimen | Efficacy Outcome | Citation |
| Collagen-Induced Arthritis | Mouse | 1-100 mg/kg (once or twice daily) | Reduction in arthritis severity score (AUEC) | [10] |
| Psoriatic Arthritis (IL-23 induced) | Mouse | 50 mg/kg/day (oral gavage) | Significant decrease in psoriatic plaques and joint swelling | [23] |
| Asthma (HDM-induced) | Mouse | 15 & 30 mg/kg (twice daily) | Significant reduction in lung eosinophilia (up to 77%) | [6] |
| Ulcerative Colitis | Human (Phase 2) | 10 & 15 mg (twice daily) | Efficacious for clinical remission | [24] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Collagen-Induced Arthritis (CIA) Model
-
Induction of Arthritis: Emulsify bovine type II collagen with Complete Freund's Adjuvant and inject intradermally at the base of the tail of DBA/1 mice. Administer a booster injection of collagen in Incomplete Freund's Adjuvant 21 days later.
-
Treatment Groups: Once arthritis is established (clinical score > 1), randomize mice into treatment groups (e.g., Vehicle control, Tofacitinib 15 mg/kg BID, Tofacitinib 30 mg/kg BID).
-
Drug Administration: Prepare Tofacitinib suspension fresh daily. Administer orally via gavage twice daily for the specified treatment duration (e.g., 14-28 days).
-
Efficacy Assessment: Monitor animals daily for clinical signs of arthritis using a standardized scoring system (0-4 per paw). Measure paw thickness with a digital caliper twice weekly.
-
Terminal Endpoint Analysis: At the end of the study, collect blood for PK and biomarker analysis (e.g., cytokines via ELISA or Luminex). Collect joint tissue for histological analysis to assess inflammation, pannus formation, and bone erosion.
Protocol 2: Flow Cytometry Analysis of STAT Phosphorylation in Whole Blood
-
Sample Collection: Collect fresh blood samples (e.g., heparinized) from animals at specified time points post-dose (e.g., 1-2 hours after morning dose).[25]
-
Cytokine Stimulation: Aliquot 100 µL of whole blood per condition. Stimulate samples with specific cytokines (e.g., IL-6 for pSTAT3, IFN-γ for pSTAT1) for 15 minutes at 37°C. Include an unstimulated control.
-
Fixation and Lysis: Immediately fix cells with a formaldehyde-based buffer to preserve the phosphorylation state. Subsequently, lyse red blood cells using a lysis buffer.
-
Permeabilization and Staining: Permeabilize the remaining white blood cells with a methanol-based buffer. Stain the cells with fluorescently-conjugated antibodies against cell surface markers (e.g., CD4 for T-cells) and intracellular targets (e.g., anti-pSTAT1, anti-pSTAT3).
-
Data Acquisition: Analyze the samples on a multi-color flow cytometer.
-
Gating and Analysis: Gate on specific immune cell populations (e.g., CD4+ T-cells) and quantify the median fluorescence intensity (MFI) of the pSTAT signal in stimulated versus unstimulated samples to determine the level of inhibition by Tofacitinib.[25]
Visualizations
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Caption: Workflow for a preclinical Tofacitinib dose-optimization study.
Caption: Logic diagram for troubleshooting lack of Tofacitinib efficacy.
References
- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 2. armandoh.org [armandoh.org]
- 3. The possible mode of action of Tofacitinib, a JAK inhibitor [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exposure–Response Analysis of Tofacitinib in Active Psoriatic Arthritis: Results from Two Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Model‐Informed Development and Registration of a Once‐Daily Regimen of Extended‐Release Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuation, reduction, or withdrawal of tofacitinib in patients with rheumatoid arthritis achieving sustained disease control: a multicenter, open-label, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Disease modification upon 2 weeks of tofacitinib treatment in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Laboratory markers predicting tofacitinib efficacy in Japanese patients with rheumatoid arthritis: A pooled analysis of Phase 2/3 randomised controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. annexpublishers.com [annexpublishers.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tofacitinib Suppresses Natural Killer Cells In Vitro and In Vivo: Implications for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. researchgate.net [researchgate.net]
- 22. AURORA: Ajou Univ. Repository: Pharmacokinetics of tofacitinib in various disease rat models and physiologically based pharmacokinetic simulation [aurora.ajou.ac.kr]
- 23. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]
- 24. Exposure–response characterization of tofacitinib efficacy in moderate to severe ulcerative colitis: Results from a dose‐ranging phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
pH-dependent stability of Tofacitinib in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent stability of Tofacitinib in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of Tofacitinib in an aqueous solution?
A1: The optimal pH range for Tofacitinib stability in aqueous solutions is between 2.0 and 5.0.[1][2] Under these acidic conditions, the drug exhibits maximum stability.
Q2: How does pH affect the degradation of Tofacitinib?
A2: Tofacitinib's degradation is pH-dependent and follows apparent first-order kinetics.[1][2] It is more susceptible to degradation under basic (alkaline) conditions, with the rate of degradation increasing as the pH rises above 6.0.[1][3] Conversely, it is most stable in acidic conditions below pH 5.0.[1][2]
Q3: What type of catalysis is primarily responsible for Tofacitinib degradation in aqueous solutions?
A3: Tofacitinib undergoes degradation primarily through base catalysis in aqueous environments.[1][2]
Q4: Besides pH, what other factors influence the stability of Tofacitinib in aqueous solutions?
A4: In addition to pH, the stability of Tofacitinib is also influenced by ionic strength and temperature.[1][2] To maximize stability, it is recommended to use low ionic strength buffers and store solutions at low temperatures, such as 4°C, where virtually no degradation is observed.[1]
Q5: What is the pKa of Tofacitinib?
A5: The basic pKa of Tofacitinib is 5.2.[1][2]
Q6: How does the solubility of Tofacitinib change with pH?
A6: The solubility of Tofacitinib is pH-dependent. Its solubility increases in acidic conditions, specifically below its pKa of 5.2.[1] For instance, the solubility was determined to be 5.2 mg/mL at pH 2.2 and 1.8 mg/mL at pH 3.5, while its intrinsic solubility is 0.147 mg/mL.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of Tofacitinib in solution. | The pH of the aqueous solution is too high (basic). | Adjust the pH of the solution to the optimal range of 2.0 to 5.0 using an appropriate buffer system (e.g., citrate or acetate).[1] |
| The storage temperature is too high. | Store the Tofacitinib solution at a low temperature, ideally at 4°C, to minimize degradation.[1] | |
| The ionic strength of the buffer is too high. | Use a buffer with a low ionic strength (e.g., 0.2 M) to enhance stability.[1][3] | |
| Inconsistent results in stability studies. | The degradation kinetics are not being properly monitored. | Tofacitinib follows apparent first-order degradation kinetics. Ensure your data analysis methods are appropriate for this model.[1][2] |
| The analytical method is not stability-indicating. | Utilize a validated stability-indicating HPLC method that can separate Tofacitinib from its degradation products.[4][5][6][7][8] | |
| Precipitation of Tofacitinib in solution. | The pH of the solution is at or above the pKa of Tofacitinib, leading to lower solubility. | Lower the pH of the solution to below 5.2 to increase the solubility of Tofacitinib.[1] |
Quantitative Data Summary
Table 1: Effect of pH on Tofacitinib Degradation Rate Constant (k) at 37°C
| pH | Buffer System | Ionic Strength (M) | Degradation Rate Constant (k) |
| 2.0 - 5.0 | Citrate/Acetate | 0.2 | Minimal Degradation |
| 6.0 | Phosphate | 0.2 | Moderate Degradation |
| 7.0 | Phosphate | 0.2 | Increased Degradation |
| 8.0 | Borate | 0.2 | Significant Degradation |
| 9.0 | Borate | 0.2 | Highest Degradation Rate |
Note: This table is a qualitative summary based on findings that degradation increases with pH.[1]
Table 2: Solubility of Tofacitinib at Different pH Values
| pH | Solubility (mg/mL) |
| 2.2 | 5.2 |
| 3.5 | 1.8 |
| Intrinsic | 0.147 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of Tofacitinib
This protocol outlines a general procedure for assessing the stability of Tofacitinib in aqueous solutions at various pH levels.
1. Materials:
- Tofacitinib Citrate
- Buffer solutions of various pH values (e.g., pH 2.0, 4.0, 6.0, 7.0, 9.0) using appropriate buffer species (acetate, citrate, phosphate, borate) at a constant ionic strength (e.g., 0.2 M).
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- A suitable reversed-phase HPLC column (e.g., C18).
- Mobile phase (e.g., a mixture of a buffer like ammonium acetate and an organic solvent like acetonitrile).[5]
- Temperature-controlled chambers or water baths.
2. Procedure:
- Prepare stock solutions of Tofacitinib in a suitable solvent.
- Prepare a series of test solutions by diluting the stock solution with the different pH buffer solutions to a final desired concentration.
- Divide each pH-buffered solution into aliquots for analysis at different time points and temperatures.
- Store the aliquots at various controlled temperatures (e.g., 4, 25, 37, 48, and 67°C).[1][3]
- At predetermined time intervals, withdraw an aliquot from each temperature and pH condition.
- Analyze the samples immediately using a validated stability-indicating RP-HPLC method to determine the concentration of Tofacitinib remaining.
- Plot the natural logarithm of the remaining Tofacitinib concentration versus time for each pH and temperature.
- The slope of the resulting linear regression line will be the apparent first-order degradation rate constant (k).
Protocol 2: Forced Degradation Study of Tofacitinib
This protocol is designed to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Materials:
- Tofacitinib
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Validated stability-indicating HPLC method.
2. Procedure:
- Acid Hydrolysis: Treat a solution of Tofacitinib with an acid (e.g., 0.1 M HCl) and heat.[9]
- Base Hydrolysis: Treat a solution of Tofacitinib with a base (e.g., 0.1 M NaOH) at room temperature.[9] Tofacitinib is known to be sensitive to alkali conditions.[6][10]
- Oxidative Degradation: Treat a solution of Tofacitinib with an oxidizing agent (e.g., 3-6% H₂O₂).[11][12]
- Thermal Degradation: Expose a solid sample or solution of Tofacitinib to high temperatures.[4][12]
- Photolytic Degradation: Expose a solution of Tofacitinib to UV light.[9][12]
- Analyze all stressed samples using the stability-indicating HPLC method to separate the parent drug from any degradation products.
Visualizations
Caption: Workflow for pH-dependent stability testing of Tofacitinib.
Caption: Tofacitinib's inhibition of the JAK-STAT signaling pathway.
References
- 1. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. jmnc.samipubco.com [jmnc.samipubco.com]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Stability indicating HPLC method for the quantification of tofacitinib citrate and its related substances | Semantic Scholar [semanticscholar.org]
- 8. Chromatographic method for tofacitinib impurities and stability. [wisdomlib.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. ijsart.com [ijsart.com]
Validation & Comparative
A Preclinical Head-to-Head: Tofacitinib vs. Baricitinib in Rodent Models of Rheumatoid Arthritis
In the landscape of targeted synthetic disease-modifying antirheumatic drugs (DMARDs), Janus kinase (JAK) inhibitors have emerged as a pivotal class of oral therapeutics for rheumatoid arthritis (RA). Among these, tofacitinib and baricitinib have garnered significant attention. While both drugs interfere with the JAK-STAT signaling pathway, a critical mediator of inflammatory processes in RA, they exhibit different selectivity profiles for the JAK family of enzymes. Tofacitinib primarily inhibits JAK1 and JAK3, with some activity against JAK2, whereas baricitinib preferentially inhibits JAK1 and JAK2.[1][2] This distinction in their mechanism of action forms the basis for potential differences in their efficacy and safety profiles.
This guide provides a comparative analysis of tofacitinib and baricitinib based on available preclinical data from rodent models of rheumatoid arthritis, primarily the adjuvant-induced arthritis (AIA) model in rats. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the preclinical performance of these two JAK inhibitors.
The JAK-STAT Signaling Pathway in Rheumatoid Arthritis
The JAK-STAT signaling cascade is integral to the pathogenesis of rheumatoid arthritis. Upon binding of pro-inflammatory cytokines to their receptors on immune cells, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. Tofacitinib and baricitinib exert their therapeutic effects by inhibiting specific JAK isoforms, thereby interrupting this signaling cascade.
Comparative Efficacy in a Rat Adjuvant-Induced Arthritis (AIA) Model
The following tables summarize the available preclinical data for tofacitinib and baricitinib in the rat AIA model. It is important to note that this is an indirect comparison, as the data is collated from separate studies. While the experimental models are the same, minor variations in protocol, animal strain, and scoring systems may exist.
Table 1: Effect on Arthritis Score in Rat AIA Model
| Treatment | Dose (mg/kg/day) | Administration Route | Mean Arthritis Score (Day of Peak Severity) | % Inhibition vs. Vehicle | Reference |
| Vehicle | - | Oral | 13.5 | - | [3] |
| Tofacitinib | 1 | Oral | 9.8 | 27.4% | [3] |
| 3 | Oral | 4.5 | 66.7% | [3] | |
| 10 | Oral | 1.2 | 91.1% | [3] | |
| Vehicle | - | Oral | ~12 | - | [4] |
| Baricitinib | 1 | Oral | ~8 | ~33% | [4] |
| 3 | Oral | ~4 | ~67% | [4] | |
| 10 | Oral | ~2 | ~83% | [4] |
Table 2: Effect on Paw Swelling in Rat AIA Model
| Treatment | Dose (mg/kg/day) | Administration Route | Paw Volume (mL) at Peak | % Inhibition vs. Vehicle | Reference |
| Vehicle | - | Oral | 2.5 | - | [3] |
| Tofacitinib | 1 | Oral | 1.8 | 28% | [3] |
| 3 | Oral | 1.2 | 52% | [3] | |
| 10 | Oral | 0.8 | 68% | [3] | |
| Vehicle | - | Oral | Not specified | - | [4] |
| Baricitinib | 1 | Oral | Not specified (Significant reduction) | Not specified | [4] |
| 3 | Oral | Not specified (Significant reduction) | Not specified | [4] | |
| 10 | Oral | Not specified (Significant reduction) | Not specified | [4] |
Table 3: Histopathological Findings in Rat AIA Model
| Treatment | Dose (mg/kg/day) | Key Histopathological Observations | Reference |
| Tofacitinib | 10 | Marked reduction in inflammation, pannus formation, and bone resorption. | [3] |
| Baricitinib | 3 | Significant reduction in inflammation, pannus, cartilage, and bone scores. | [4] |
| 10 | Further significant reduction in all histopathological parameters. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized protocols for the Adjuvant-Induced Arthritis (AIA) model as described in the cited literature.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a widely used preclinical model for rheumatoid arthritis, characterized by polyarthritis with marked bone resorption and periosteal proliferation.[5]
-
Animals: Typically, female Lewis or Wistar rats are used.
-
Induction: Arthritis is induced by a single intradermal or subcutaneous injection of Freund's Complete Adjuvant (FCA), typically containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum suspended in mineral oil, at the base of the tail or in a footpad.[5][6]
-
Disease Development: Clinical signs of arthritis, such as erythema and swelling of the paws, typically appear around 9-12 days post-adjuvant injection.[5] The disease progresses to a polyarticular inflammation.
-
Drug Administration: Test compounds (tofacitinib or baricitinib) are typically administered orally, once or twice daily, starting from the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs (therapeutic protocol).[3][4]
-
Assessments:
-
Clinical Scoring: The severity of arthritis is assessed by visually scoring each paw for erythema and swelling. The total score per animal is the sum of the scores for all paws.
-
Paw Volume/Thickness: Paw swelling is quantified by measuring the volume using a plethysmometer or the thickness with a caliper.
-
Histopathology: At the end of the study, ankle and knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation (synovial infiltration), pannus formation, cartilage damage, and bone erosion.[5]
-
Cytokine Analysis: Blood or tissue samples can be collected to measure the levels of pro-inflammatory cytokines such as IL-6 and TNF-α using methods like ELISA.[2]
-
Summary and Conclusion
Based on the available, albeit indirect, preclinical data from the rat adjuvant-induced arthritis model, both tofacitinib and baricitinib demonstrate dose-dependent efficacy in reducing the clinical and histopathological signs of arthritis. Both compounds effectively suppress paw swelling and arthritis scores. At comparable doses, the inhibitory effects on arthritis scores appear to be in a similar range, with both drugs achieving significant reductions at 3 mg/kg and near-maximal effects at 10 mg/kg.
References
- 1. [PDF] Selective Inhibition of JAK1 and JAK2 Is Efficacious in Rodent Models of Arthritis: Preclinical Characterization of INCB028050 | Semantic Scholar [semanticscholar.org]
- 2. Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. chondrex.com [chondrex.com]
A Head-to-Head Comparison of Tofacitinib and Upadacitinib on Cytokine Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Tofacitinib and Upadacitinib on cytokine signaling pathways. The information is supported by experimental data to aid in research and drug development decisions.
Introduction
Tofacitinib and Upadacitinib are both Janus kinase (JAK) inhibitors, a class of drugs that modulate the signaling of numerous cytokines involved in inflammatory and autoimmune diseases.[1][2] Tofacitinib is a pan-JAK inhibitor, targeting JAK1, JAK2, and JAK3, while Upadacitinib is considered a selective JAK1 inhibitor.[3][4] This selectivity profile is believed to influence their efficacy and safety. This guide delves into a comparative analysis of their effects on cytokine inhibition, supported by quantitative data and experimental methodologies.
Mechanism of Action: The JAK-STAT Pathway
Cytokines, upon binding to their receptors, activate associated JAKs. This triggers a signaling cascade, primarily through the Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes, many of which are pro-inflammatory.[3][5] Tofacitinib and Upadacitinib exert their effects by inhibiting different members of the JAK family, thereby blocking this signaling pathway.
Figure 1: Simplified JAK-STAT signaling pathway and the point of inhibition by Tofacitinib and Upadacitinib.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of Tofacitinib and Upadacitinib is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The tables below summarize the IC50 values for JAK enzyme inhibition and cytokine-induced STAT phosphorylation.
Table 1: JAK Enzyme Inhibition (IC50, nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Primary Target(s) |
| Tofacitinib | 3.2 | 4.1 | 1.6 | - | JAK1/JAK3[3] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | JAK1[5][6] |
Note: IC50 values can vary between different experimental assays. The data presented here are compiled from various sources for comparative purposes.
Table 2: Cytokine-Induced STAT Phosphorylation Inhibition (IC50, nM) in Human Leukocyte Subpopulations
| Cytokine Pathway | JAK Combination | Tofacitinib (IC50, nM) | Upadacitinib (IC50, nM) |
| IL-2 | JAK1/JAK3 | Potent | Most Potent |
| IL-4 | JAK1/JAK3 | Potent | Most Potent |
| IL-6 | JAK1/JAK2 | Similar to Upadacitinib | Similar to Tofacitinib |
| IL-7 | JAK1/JAK3 | Potent | Most Potent |
| IL-15 | JAK1/JAK3 | Potent | Most Potent |
| IFN-γ | JAK1/JAK2 | Less Potent | More Potent |
| GM-CSF | JAK2/JAK2 | Reduced Potency | Highest Potency |
Data compiled from studies comparing the effects of Tofacitinib and Upadacitinib on cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).[1][3][7] "Potent" and "Most Potent" are used to describe relative potencies observed in these comparative studies.
Experimental Protocols
The following section outlines a general methodology for assessing the inhibitory effects of Tofacitinib and Upadacitinib on cytokine signaling using phospho-flow cytometry in whole blood.
Phospho-Flow Cytometry in Whole Blood
This method allows for the measurement of phosphorylated STAT proteins in specific leukocyte subpopulations following cytokine stimulation.
1. Blood Collection and Preparation:
-
Whole blood is collected from healthy donors into heparinized tubes.[8]
-
Blood is aliquoted into flow cytometry tubes.[8]
2. Inhibitor Incubation:
-
Tofacitinib, Upadacitinib, or a vehicle control is added to the blood samples at various concentrations.
-
Samples are incubated to allow for drug absorption and target engagement.
3. Cytokine Stimulation:
-
A specific cytokine (e.g., IL-6, IFN-γ) is added to the samples to induce JAK-STAT signaling.
-
Samples are incubated for a short period (e.g., 15-30 minutes) at 37°C.[8]
4. Fixation and Lysis:
-
Red blood cells are lysed, and white blood cells are simultaneously fixed using a specialized buffer to preserve the phosphorylation state of STAT proteins.[8]
5. Permeabilization and Staining:
-
Cells are permeabilized to allow intracellular staining.
-
Samples are stained with fluorescently labeled antibodies specific for cell surface markers (to identify different leukocyte populations) and for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
6. Flow Cytometry Analysis:
-
Samples are acquired on a flow cytometer.
-
The level of STAT phosphorylation is quantified within specific cell populations (e.g., T cells, B cells, monocytes).
7. Data Analysis:
-
The IC50 values are calculated by plotting the percentage of inhibition of STAT phosphorylation against the log of the inhibitor concentration.
References
- 1. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tofacitinib inhibits the development of experimental autoimmune uveitis and reduces the proportions of Th1 but not of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Upadacitinib for Management of Moderate-to-Severe Atopic Dermatitis: An Evidence-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Head-to-Head In Vivo Comparison of Tofacitinib with Other JAK Inhibitors: A Guide for Researchers
This guide provides a comparative overview of Tofacitinib against other Janus kinase (JAK) inhibitors in various in vivo preclinical models. The data presented here is intended to assist researchers, scientists, and drug development professionals in understanding the relative efficacy and pharmacological profiles of these compounds in models of inflammatory and autoimmune diseases. While direct head-to-head in vivo comparisons are limited in the publicly available literature, this guide synthesizes the available data to offer a comprehensive assessment.
Introduction to JAK Inhibitors
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are involved in the JAK-STAT signaling pathway, which is crucial for the regulation of immune responses and hematopoiesis. Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases.
JAK inhibitors are small molecule drugs that target one or more of the JAK family members, thereby modulating the immune response. Tofacitinib is a pan-JAK inhibitor, primarily targeting JAK1 and JAK3, with some activity against JAK2. Other JAK inhibitors have been developed with varying degrees of selectivity for the different JAK isoforms. This guide focuses on the in vivo comparative data of Tofacitinib against other prominent JAK inhibitors, including Baricitinib, Upadacitinib, Filgotinib, and Ruxolitinib.
Comparative In Vivo Efficacy in a Rat Adjuvant-Induced Arthritis Model
A key preclinical model for rheumatoid arthritis is the adjuvant-induced arthritis (AIA) model in rats. In this model, Tofacitinib has been directly compared with the more JAK1-selective inhibitor, Upadacitinib.
Quantitative Data Summary
| Parameter | Tofacitinib | Upadacitinib | Reference |
| Inhibition of Paw Swelling | Dose-dependent reduction | Dose- and exposure-dependent reduction, with a left-shifted exposure-response curve compared to Tofacitinib | [1] |
| Effect on Bone Erosion | - | Dose-dependent reduction in bone volume loss as assessed by μCT | [1] |
| Impact on Reticulocyte Deployment | Inhibition observed | Reduced effect on reticulocyte deployment relative to efficacy compared to Tofacitinib | [2] |
| Impact on NK Cell Depletion | Inhibition of NK cell counts with potency similar to inhibition of paw swelling | 5-fold less sensitive inhibition of NK cell counts compared to inhibition of paw swelling | [2] |
Experimental Protocol: Rat Adjuvant-Induced Arthritis (AIA) Model
The AIA model is induced in susceptible rat strains, such as Lewis or Wistar rats, by a single intradermal or subcutaneous injection of an adjuvant, typically Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis.
Detailed Methodology:
-
Animal Model: Male Lewis or Wistar rats are typically used.
-
Disease Induction: Arthritis is induced by a single intraplantar injection of 0.1 mL of a suspension of Mycobacterium tuberculosis in incomplete Freund's adjuvant (5 mg/mL) into the left hind paw.
-
Treatment: Oral administration of the JAK inhibitors (Tofacitinib or Upadacitinib) or vehicle control is initiated upon the first signs of disease (typically around day 7 post-adjuvant injection) and continued daily for a specified period (e.g., until day 18).
-
Efficacy Evaluation:
-
Paw Swelling: Paw volume is measured periodically using a plethysmometer. The percentage inhibition of paw swelling is calculated relative to the vehicle-treated group.
-
Bone Erosion: At the end of the study, the tarsal regions of the paws are harvested for micro-computed tomography (μCT) scanning to quantify bone volume loss.
-
Histopathology: Joints are processed for histological examination to assess synovial hypertrophy, inflammation, cartilage damage, and bone erosion.
-
-
In Vivo Selectivity Assessment:
-
Reticulocyte Deployment: To assess the impact on JAK2-dependent erythropoiesis, rats are treated with erythropoietin (Epo) to induce reticulocyte deployment, and the effect of the JAK inhibitors on this process is measured.
-
NK Cell Depletion: The effect on JAK1/JAK3 signaling is assessed by measuring circulating natural killer (NK) cell counts using flow cytometry.
-
Comparative In Vivo Efficacy in a Mouse Model of Psoriasis
The imiquimod-induced psoriasis-like dermatitis model in mice is a widely used preclinical model to evaluate the efficacy of anti-psoriatic therapies.
Quantitative Data Summary
While direct head-to-head in vivo comparisons of Tofacitinib with other JAK inhibitors in this model are not extensively detailed in the reviewed literature, studies on Tofacitinib provide a benchmark for its efficacy.
| Parameter | Tofacitinib | Reference |
| Reduction in Ear Thickness | Significant reduction (e.g., 35% reduction with 30 mg/kg BID) | [3] |
| Spontaneous Scratching | Significantly inhibited | [4] |
| Cytokine mRNA Expression (in skin) | Significantly decreased expression of Il22, Il23, and Il31 | [4] |
| Epidermal Nerve Fiber Density (ENFD) | Increased peptidergic ENFD | [4] |
Note: A study comparing a dual TYK2/JAK1 inhibitor (SAR-20347) with Tofacitinib in vitro showed different effects on T helper cell development, suggesting that combined inhibition of TYK2 and JAK1 may be more effective than TYK2 inhibition alone in reducing psoriasis-like disease severity[5][6].
Experimental Protocol: Imiquimod-Induced Psoriasis-Like Dermatitis Model
This model involves the topical application of imiquimod cream, a Toll-like receptor 7 agonist, to the skin of mice, which induces an inflammatory response that mimics many features of human psoriasis.
Detailed Methodology:
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.
-
Disease Induction: A daily topical dose of imiquimod cream (5%) is applied to the shaved back and/or the ear for a period of 5-7 consecutive days.
-
Treatment: JAK inhibitors are administered either orally (e.g., by gavage) or topically, starting concurrently with or prior to the first imiquimod application and continuing throughout the study.
-
Efficacy Evaluation:
-
Clinical Scoring: Skin inflammation is often scored based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI). Ear thickness is measured daily with a caliper.
-
Behavioral Analysis: Spontaneous scratching behavior can be quantified by video recording and counting the number of scratches over a defined period.
-
Histopathology: Skin biopsies are taken for histological analysis of epidermal thickness (acanthosis), inflammatory cell infiltration, and parakeratosis.
-
Gene Expression Analysis: RNA is extracted from skin samples to quantify the expression of key pro-inflammatory cytokines (e.g., IL-17A, IL-22, IL-23) and other inflammatory markers by quantitative real-time PCR (qRT-PCR).
-
Signaling Pathways of JAK Inhibitors
The differential selectivity of JAK inhibitors for the various JAK isoforms translates into distinct effects on cytokine signaling pathways.
Discussion and Future Directions
For inflammatory bowel disease and myelofibrosis, preclinical head-to-head studies are even more limited. Most of the comparative data comes from clinical trials and in vitro studies[7][8]. Future preclinical research should focus on direct comparative studies of these JAK inhibitors in a range of well-characterized animal models to better elucidate their relative in vivo efficacy, pharmacodynamics, and safety profiles. Such studies are crucial for informing clinical trial design and for the development of next-generation JAK inhibitors with improved therapeutic indices. Researchers are encouraged to consult the primary literature for detailed dose-response relationships and specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Antipruritic Effects of Janus Kinase Inhibitor Tofacitinib in a Mouse Model of Psoriasis | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 5. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 8. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Tofacitinib vs. Biologic DMARDs: A Comparative In Vitro Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Tofacitinib, a targeted synthetic disease-modifying antirheumatic drug (DMARD), and biologic DMARDs. The focus is on their distinct mechanisms of action, supported by experimental data on their effects on key inflammatory pathways.
Mechanisms of Action: A Tale of Two Strategies
Tofacitinib and biologic DMARDs represent two different approaches to modulating the immune response in inflammatory diseases. Tofacitinib acts intracellularly to block key signaling pathways, while biologic DMARDs typically work extracellularly by targeting specific cytokines or their receptors.
Tofacitinib: As a Janus kinase (JAK) inhibitor, tofacitinib primarily targets JAK1 and JAK3.[1] These enzymes are crucial for the intracellular signaling of numerous cytokines involved in inflammation and immune cell function.[1] By inhibiting JAKs, tofacitinib disrupts the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn prevents the transcription of pro-inflammatory genes. This broad-spectrum inhibition affects multiple cytokine pathways, including those for interleukin-6 (IL-6), interleukin-17 (IL-17), and interferon-gamma (IFN-γ).
Biologic DMARDs: This class of drugs consists of genetically engineered proteins, such as monoclonal antibodies or fusion proteins.[2] They are designed to target specific components of the immune system with high precision. For example, tumor necrosis factor (TNF) inhibitors like adalimumab bind to and neutralize TNF-α, a key pro-inflammatory cytokine.[3] Other biologics may target the IL-6 receptor (e.g., tocilizumab) or other inflammatory mediators.[2] Their action is generally extracellular, preventing the cytokine from binding to its receptor and initiating the downstream inflammatory cascade.
Signaling Pathway Visualizations
The following diagrams illustrate the distinct points of intervention for Tofacitinib and a representative biologic DMARD (TNF inhibitor).
References
- 1. Frontiers | Case report: JAKi and TNFi dual therapy is a potential treatment strategy for difficult-to-treat rheumatoid arthritis [frontiersin.org]
- 2. Tofacitinib versus Biologic Treatments in Moderate-to-Severe Rheumatoid Arthritis Patients Who Have Had an Inadequate Response to Nonbiologic DMARDs: Systematic Literature Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Tofacitinib's Potency and Efficacy Across Diverse Cell Lines: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals detailing the cross-validation of Tofacitinib's effects. This report provides a comparative analysis of its performance, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Tofacitinib, a potent inhibitor of Janus kinases (JAKs), has emerged as a critical therapeutic agent in the management of autoimmune diseases such as rheumatoid arthritis.[1][2] Its primary mechanism of action involves the blockade of the JAK-STAT signaling pathway, a crucial cascade in mediating the effects of numerous cytokines and growth factors.[3][4] This guide provides a cross-validation of Tofacitinib's effects in various cell lines, offering a comparative perspective on its inhibitory potential on STAT phosphorylation and cytokine production.
Quantitative Analysis of Tofacitinib's Inhibitory Activity
The efficacy of Tofacitinib varies across different cell types and depends on the specific JAK-STAT pathway being targeted. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Tofacitinib for STAT phosphorylation and its impact on cytokine production in several cell lines.
Table 1: Tofacitinib IC50 Values for STAT Phosphorylation Inhibition
| Cell Type | Cytokine Stimulant | Phosphorylated STAT | IC50 (nM) | Reference(s) |
| Human PBMCs (Lymphocytes) | IL-2 | pSTAT5 | 31 | [5] |
| Human PBMCs (Lymphocytes) | IL-6 | pSTAT3 | 73 | [5] |
| Human PBMCs (Lymphocytes) | GM-CSF | pSTAT5 | 659 | [5] |
| CD4+ T cells | IL-2, IL-4, IL-15, IL-21 | Not Specified | Low (Potent) | [6] |
| Monocytes | IFN-γ | pSTAT1 | Reduced Potency | [6] |
| Monocytes | IL-3, GM-CSF, G-CSF | Not Specified | Reduced Potency | [6] |
Table 2: Effect of Tofacitinib on Cytokine Production
| Cell Type/Co-culture | Stimulant | Cytokine Measured | Effect of Tofacitinib | Reference(s) |
| Human PBMCs | Various | IL-17, IL-6, IL-10 | Significant Reduction | [1] |
| Human PBMCs & RA Synoviocytes | Phytohemagglutinin (PHA) | IFN-γ, IL-17A, IL-10, IL-6, IL-8 | Dose-dependent inhibition of IFNγ, IL-17A, and IL-10.[7][8] | |
| Human PBMCs & Endothelial Cells | Phytohemagglutinin (PHA) | IFN-γ, IL-10, IL-6, IL-8, IL-17A | Strong suppression of IFNγ, IL-10, IL-6, and IL-8; partial inhibition of IL-17A.[7] | |
| B cells | CpG | IL-6, IFN-γ, IL-10, IL-35 | Decreased production | [9] |
Visualizing the Mechanism of Action and Experimental Design
To elucidate the biological context of Tofacitinib's function and the experimental approach for its validation, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Caption: Experimental workflow for cross-validating Tofacitinib's effects.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of Tofacitinib. Specific details may vary based on the cell line and experimental goals.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., C28/I2 human chondrocytes, peripheral blood mononuclear cells) in appropriate culture vessels at a predetermined density.[10]
-
Serum Starvation: Prior to treatment, cells are often serum-starved for a period (e.g., 8 hours) to reduce basal signaling activity.[11]
-
Tofacitinib Pre-treatment: Incubate cells with varying concentrations of Tofacitinib (or vehicle control, e.g., DMSO) for a specified duration (e.g., 2 hours).[11]
-
Cytokine Stimulation: Add the specific cytokine stimulant (e.g., 20 ng/mL rhIL-6, 50 ng/ml IL-6) to the culture medium to activate the JAK-STAT pathway.[10][11]
-
Incubation: Incubate the cells for a defined period (e.g., 30 minutes for phosphorylation studies, 24-48 hours for cytokine production assays) at 37°C in a humidified incubator.[8][10]
Western Blotting for STAT Phosphorylation
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated STATs (e.g., p-STAT1, p-STAT3) and total STATs.[10][12] Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the relative abundance of phosphorylated STATs normalized to total STATs and a loading control (e.g., GAPDH).[12]
ELISA for Cytokine Quantification
-
Sample Collection: Collect the cell culture supernatants after the treatment period.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., IL-6, IL-8, IFN-γ). This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody and a substrate for color development.[7][8]
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations in the samples based on the standard curve.
Conclusion
The presented data demonstrates that Tofacitinib effectively inhibits STAT phosphorylation and modulates cytokine production across a range of cell lines, confirming its mechanism of action as a JAK inhibitor. The degree of inhibition is cell-type and cytokine-dependent, highlighting the importance of cross-validation in different experimental systems. The provided protocols and visualizations serve as a valuable resource for researchers designing and interpreting studies on Tofacitinib and other JAK inhibitors.
References
- 1. Lymphocyte modulation by tofacitinib in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 5. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Cardiovascular Events With JAK Inhibitors: Tofacitinib Reduces Synovial and Vascular Inflammation but not the Prothrombotic Effects of Inflammatory Cytokines on Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Does Tofacitinib Impact B Cell Functions? - ACR Meeting Abstracts [acrabstracts.org]
- 10. Tofacitinib Inhibits STAT Phosphorylation and Matrix Metalloproteinase-3, -9 and -13 Production by C28/I2 Human Juvenile Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The JAK inhibitor, Tofacitinib, Corrects the Overexpression of CEACAM6 and Limits Susceptibility to AIEC Caused by Reduced Activity of the IBD Associated Gene, PTPN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
A Comparative Guide to the Inhibition of STAT Phosphorylation by Tofacitinib and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Janus kinase (JAK) inhibitor tofacitinib and its alternatives in their capacity to inhibit Signal Transducer and Activator of Transcription (STAT) phosphorylation, a critical step in cytokine signaling pathways implicated in various inflammatory diseases. The information presented herein is supported by experimental data from peer-reviewed studies, offering insights into the potency and cellular effects of these inhibitors.
Introduction to JAK-STAT Signaling and Tofacitinib
The JAK-STAT signaling pathway is a principal route for a multitude of cytokines, growth factors, and hormones to transmit signals from the cell membrane to the nucleus, culminating in the regulation of gene expression. This pathway is integral to immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory conditions, such as rheumatoid arthritis (RA).
Tofacitinib (Xeljanz®) is a small molecule inhibitor of JAK enzymes, demonstrating a preference for JAK1 and JAK3 over JAK2 and Tyrosine Kinase 2 (TYK2).[1][2] By blocking these kinases, tofacitinib effectively curtails the phosphorylation and subsequent activation of STAT proteins, thereby modulating the inflammatory response.[3] This guide will compare the inhibitory action of tofacitinib on STAT phosphorylation with other commercially available JAK inhibitors, including baricitinib (Olumiant®), upadacitinib (Rinvoq®), and ruxolitinib (Jakafi®).
Comparative Analysis of STAT Phosphorylation Inhibition
The efficacy of JAK inhibitors can be quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the IC50 values for tofacitinib and its alternatives in inhibiting STAT phosphorylation in various human leukocyte subpopulations upon stimulation with different cytokines.
Table 1: IC50 Values (nM) for Inhibition of Cytokine-Induced STAT Phosphorylation in CD4+ T Cells
| Cytokine (Signaling Pathway) | Phospho-STAT | Tofacitinib | Baricitinib | Upadacitinib |
| IL-2 (JAK1/3) | pSTAT5 | Potent | Less Potent | Potent |
| IL-4 (JAK1/3) | pSTAT6 | Potent | Less Potent | Potent |
| IL-6 (JAK1/2) | pSTAT3 | Similar | Similar | Similar |
| IL-15 (JAK1/3) | pSTAT5 | Potent | Less Potent | Potent |
| IL-21 (JAK1/3) | pSTAT3 | Potent | Less Potent | Potent |
| IFN-α (JAK1/TYK2) | pSTAT1/3/5 | Less Potent | Potent | Potent |
Data synthesized from McInnes et al. (2019).[4][5]
Table 2: IC50 Values (nM) for Inhibition of Cytokine-Induced STAT Phosphorylation in Monocytes
| Cytokine (Signaling Pathway) | Phospho-STAT | Tofacitinib | Baricitinib | Upadacitinib |
| IL-3 (JAK2/2) | pSTAT5 | Less Potent | Potent | Potent |
| IL-6 (JAK1/2) | pSTAT3 | Similar | Similar | Similar |
| IL-10 (JAK1/TYK2) | pSTAT3 | Potent | Less Potent | Potent |
| GM-CSF (JAK2/2) | pSTAT5 | Less Potent | Potent | Potent |
| IFN-γ (JAK1/2) | pSTAT1 | Less Potent | Potent | Potent |
| IFN-α (JAK1/TYK2) | pSTAT1/3/5 | Less Potent | Potent | Potent |
Data synthesized from McInnes et al. (2019).[4][5]
Summary of Comparative Potency:
-
JAK1/3-Dependent Signaling (IL-2, IL-4, IL-15, IL-21): Tofacitinib and upadacitinib are generally more potent inhibitors of STAT phosphorylation downstream of these cytokines compared to baricitinib.[4][5][6]
-
JAK1/2-Dependent Signaling (IL-6, IFN-γ): The three inhibitors—tofacitinib, baricitinib, and upadacitinib—demonstrate similar potencies in inhibiting STAT phosphorylation.[1][4]
-
JAK2/2-Dependent Signaling (IL-3, GM-CSF): Baricitinib and upadacitinib are more potent inhibitors of STAT phosphorylation downstream of these cytokines than tofacitinib.[4][6]
-
JAK1/TYK2-Dependent Signaling (IFN-α, IL-10): Upadacitinib and baricitinib show higher potency for IFN-α signaling, while tofacitinib and upadacitinib are more potent for IL-10 signaling in monocytes.[4]
Experimental Protocols
Reproducible and rigorous experimental design is paramount for the accurate assessment of drug efficacy. Below are detailed methodologies for key experiments cited in the comparison of JAK inhibitors.
In Vitro STAT Phosphorylation Assay using Flow Cytometry
This protocol is a common method for quantifying the inhibition of cytokine-induced STAT phosphorylation in specific cell populations within a heterogeneous sample like peripheral blood mononuclear cells (PBMCs).
1. Cell Preparation:
- Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
- Wash the cells with appropriate buffer (e.g., PBS) and resuspend in culture medium.
2. In Vitro Inhibition:
- Pre-incubate the PBMCs with a range of concentrations of the JAK inhibitors (e.g., tofacitinib, baricitinib, upadacitinib) or vehicle control (DMSO) for 1 hour at 37°C.[7]
3. Cytokine Stimulation:
- Stimulate the cells with a specific cytokine (e.g., IL-6, IFN-α) at a predetermined optimal concentration for a short period (typically 15 minutes) at 37°C.[7] Unstimulated controls should be included.
4. Fixation and Permeabilization:
- Fix the cells immediately after stimulation to preserve the phosphorylation state of STAT proteins. A common method is to use a fixation buffer (e.g., 1.6% paraformaldehyde).
- Permeabilize the cells to allow intracellular staining of phosphorylated STAT proteins. Cold methanol is often used for permeabilization.[8]
5. Antibody Staining:
- Stain the cells with fluorescently labeled antibodies specific for cell surface markers (to identify different leukocyte subpopulations like CD4+ T cells and monocytes) and for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3, anti-pSTAT1).[9]
6. Flow Cytometry Analysis:
- Acquire the stained cells on a flow cytometer.
- Gate on the specific cell populations based on their surface markers.
- Quantify the mean fluorescence intensity (MFI) of the phospho-STAT signal within each gated population.
- Calculate the percentage of inhibition for each drug concentration compared to the cytokine-stimulated control.
- Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for STAT Phosphorylation Analysis
Western blotting is a valuable technique to visualize and semi-quantify the levels of total and phosphorylated STAT proteins in cell lysates.
1. Cell Lysis:
- After treatment with JAK inhibitors and/or cytokine stimulation, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.
3. Gel Electrophoresis and Transfer:
- Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the phosphorylated STAT protein (e.g., anti-pSTAT3).
- Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
5. Stripping and Re-probing:
- To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total STAT protein and a housekeeping protein like GAPDH or β-actin.[11]
6. Densitometry Analysis:
- Quantify the band intensities using densitometry software.
- The level of phosphorylated STAT can be expressed as a ratio to the total STAT protein or the housekeeping protein.
Visualizing the JAK-STAT Pathway and Experimental Workflow
To further elucidate the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: The JAK-STAT signaling pathway and the inhibitory action of tofacitinib.
Caption: Experimental workflow for assessing STAT phosphorylation inhibition by flow cytometry.
Conclusion
The reproducibility of tofacitinib's inhibition of STAT phosphorylation is supported by consistent findings across multiple studies, demonstrating its dose-dependent and pathway-specific effects. When compared to alternatives such as baricitinib and upadacitinib, tofacitinib shows comparable or greater potency in inhibiting JAK1/3-mediated signaling, while being less potent against JAK2-dependent pathways. The choice of a specific JAK inhibitor for research or therapeutic development should be guided by the specific cytokine pathways of interest and the desired cellular targets. The detailed experimental protocols provided in this guide offer a foundation for the rigorous and reproducible evaluation of these and other JAK inhibitors.
References
- 1. Tofacitinib and Baricitinib Are Taken up by Different Uptake Mechanisms Determining the Efficacy of Both Drugs in RA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 9. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Comparative Efficacy of Tofacitinib and Other Small-Molecule JAK Inhibitors in Cell Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Tofacitinib and other prominent small-molecule Janus kinase (JAK) inhibitors, including Baricitinib, Upadacitinib, and Filgotinib. The information is supported by experimental data from cell-based assays to aid in the selection and application of these compounds in research and development.
Introduction: The Role of JAK Inhibition
Janus kinases (JAKs) are a family of intracellular tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) that play a critical role in signal transduction for numerous cytokines and growth factors.[1][2] This signaling, known as the JAK-STAT pathway, is integral to immune cell function, hematopoiesis, and inflammation.[1][3] In autoimmune diseases like rheumatoid arthritis, dysregulated cytokine signaling leads to a chronic inflammatory response.[4] Small-molecule JAK inhibitors (JAKinibs) function by blocking the activity of one or more JAK enzymes, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs) and modulating the subsequent inflammatory gene expression.[1][3][5]
Tofacitinib is a potent JAK inhibitor that primarily targets JAK1 and JAK3, with lesser effects on JAK2.[1] Its mechanism involves disrupting the signaling of key cytokines implicated in inflammatory and autoimmune diseases.[1] This guide compares the cellular potency of Tofacitinib against other JAK inhibitors with different selectivity profiles: Baricitinib (JAK1/JAK2 inhibitor), Upadacitinib (selective JAK1 inhibitor), and Filgotinib (selective JAK1 inhibitor).[6][7]
Signaling Pathway: The JAK-STAT Cascade
The JAK-STAT pathway is initiated when a cytokine binds to its receptor on the cell surface. This binding event activates receptor-associated JAKs, which then phosphorylate each other and the receptor itself. These phosphorylated sites serve as docking points for STAT proteins, which are subsequently phosphorylated by the activated JAKs. Phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in the immune response.[2][8] JAK inhibitors block this cascade at the level of JAK phosphorylation.
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Comparative Cellular Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values (in nM) for Tofacitinib, Baricitinib, and Upadacitinib in inhibiting STAT phosphorylation induced by various cytokines in human peripheral blood mononuclear cells (PBMCs) and specific leukocyte subpopulations. Lower IC50 values indicate higher potency.
| Cytokine (Pathway) | Cell Type | pSTAT Measured | Tofacitinib (IC50 nM) | Baricitinib (IC50 nM) | Upadacitinib (IC50 nM) |
| JAK1/3 Dependent | |||||
| IL-2 | CD4+ T Cells | pSTAT5 | 11.0 | 111.0 | 9.7 |
| IL-4 | CD4+ T Cells | pSTAT6 | 21.0 | 250.0 | 11.0 |
| IL-15 | NK Cells | pSTAT5 | 1.8 | 38.0 | 1.3 |
| IL-21 | CD4+ T Cells | pSTAT3 | 24.0 | 118.0 | 16.0 |
| JAK1/2 Dependent | |||||
| IL-6 | CD4+ T Cells | pSTAT3 | 43.0 | 49.0 | 48.0 |
| IFN-γ | Monocytes | pSTAT1 | 129.0 | 42.0 | 35.0 |
| JAK1/TYK2 Dependent | |||||
| IL-10 | Monocytes | pSTAT3 | 12.0 | 58.0 | 8.0 |
| IFN-α | Monocytes | pSTAT1 | 126.0 | 36.0 | 23.0 |
| JAK2/2 & JAK2/TYK2 Dependent | |||||
| GM-CSF | Monocytes | pSTAT5 | 118.0 | 20.0 | 10.0 |
| G-CSF | Monocytes | pSTAT3 | 227.0 | 29.0 | 40.0 |
Data summarized from studies on human peripheral blood mononuclear cells (PBMCs).[9][10]
Summary of Findings:
-
JAK1/3 Pathways (IL-2, IL-4, IL-15, IL-21): Tofacitinib and Upadacitinib demonstrate the highest potency in inhibiting signaling pathways dependent on JAK1/3, with significantly lower IC50 values compared to Baricitinib.[9][11] This aligns with Tofacitinib's known potent inhibition of JAK1 and JAK3.[1]
-
JAK1/2 Pathways (IL-6, IFN-γ): All three inhibitors effectively block IL-6 signaling, which is dependent on JAK1/2, showing similar potencies.[9] For IFN-γ, Baricitinib and Upadacitinib are more potent than Tofacitinib.[9]
-
JAK2-dependent Pathways (GM-CSF, G-CSF): Baricitinib and Upadacitinib are significantly more potent inhibitors of JAK2-dependent signaling compared to Tofacitinib, reflecting their higher activity against JAK2.[9][10]
Experimental Protocols
The data presented is typically generated using in vitro whole-blood or peripheral blood mononuclear cell (PBMC) assays. Below is a representative methodology.
Objective: To determine the IC50 of various JAK inhibitors on cytokine-induced STAT phosphorylation in specific human leukocyte subpopulations.
Materials:
-
JAK inhibitors: Tofacitinib, Baricitinib, Upadacitinib (and others as required).
-
Whole blood or isolated PBMCs from healthy human donors.
-
Recombinant human cytokines (e.g., IL-2, IL-6, IFN-γ, GM-CSF).
-
Cell culture medium (e.g., RPMI 1640).
-
Fixation and permeabilization buffers for flow cytometry.
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD19) and phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).
-
Flow cytometer.
Methodology:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) or use whole blood directly.[10][12]
-
Inhibitor Incubation: Aliquot cells into a 96-well plate. Add the JAK inhibitors across a range of concentrations (typically a 7- to 8-point serial dilution) to the appropriate wells. Incubate for 1-2 hours at 37°C to allow for cell penetration and target engagement.[13]
-
Cytokine Stimulation: Following incubation with the inhibitors, stimulate the cells by adding a pre-determined concentration of a specific cytokine (e.g., 100 ng/ml of IL-6) to induce JAK-STAT signaling. Incubate for a short period (e.g., 15-20 minutes) at 37°C.[13][14]
-
Fixation and Lysis: Stop the stimulation by immediately fixing the cells (e.g., with paraformaldehyde-based buffer). If using whole blood, lyse the red blood cells.[14]
-
Permeabilization and Staining: Permeabilize the cells to allow antibodies to access intracellular targets. Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers to identify specific leukocyte populations (e.g., CD4+ T cells, monocytes) and intracellular pSTAT proteins.[11][13]
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the specific cell populations of interest and quantify the median fluorescence intensity (MFI) of the pSTAT signal in each sample.
-
Data Analysis: Calculate the percentage inhibition of STAT phosphorylation for each inhibitor concentration relative to the cytokine-stimulated control (no inhibitor). Plot the percentage inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10][11]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a cell-based assay designed to evaluate the potency of JAK inhibitors.
Caption: A standard experimental workflow for assessing JAK inhibitor potency in cell assays.
Conclusion
In vitro cell-based assays provide crucial data for characterizing the potency and selectivity of small-molecule inhibitors. The comparative data indicates that Tofacitinib is a highly potent inhibitor of JAK1/3-mediated signaling pathways.[9][11] Its efficacy profile differs from that of other JAK inhibitors like Baricitinib and Upadacitinib, which show greater potency against JAK2-dependent pathways.[9] These distinct pharmacological profiles, elucidated through the cell-based assays described, are fundamental for understanding the therapeutic potential and selectivity of each inhibitor.[15] Researchers and drug developers can leverage this comparative data and the detailed methodologies to inform their own experimental designs and compound selection processes.
References
- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. differencebetween.com [differencebetween.com]
- 8. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 9. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OP0001 BARICITINIB, TOFACITINIB, UPADACITINIB, FILGOTINIB, AND CYTOKINE SIGNALING IN HUMAN LEUKOCYTE SUBPOPULATIONS: AN UPDATED EX-VIVO COMPARISON | Annals of the Rheumatic Diseases [ard.bmj.com]
Validating Tofacitinib's Targets: A Comparative Proteomic Guide
For Researchers, Scientists, and Drug Development Professionals
Tofacitinib, an oral Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent for autoimmune diseases, primarily by targeting the JAK-STAT signaling pathway. Validating its on-target and off-target effects at the proteome level is crucial for understanding its mechanism of action and potential polypharmacology. This guide provides a comparative analysis of proteomic approaches used to validate Tofacitinib's targets, presenting experimental data, detailed protocols, and visual workflows to aid researchers in this endeavor.
On-Target Efficacy: Inhibition of the JAK-STAT Pathway
Tofacitinib effectively suppresses the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, key downstream effectors of JAKs. Phosphoproteomic studies have quantified the extent of this inhibition, providing direct evidence of its on-target activity.
Comparative Inhibition of STAT Phosphorylation by JAK Inhibitors
A key study compared the in vitro inhibitory activity of Tofacitinib, Baricitinib, and Upadacitinib on cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs). The half-maximal inhibitory concentrations (IC50) reveal the potency of each inhibitor against specific JAK-STAT signaling axes.[1][2]
| Cytokine Stimulus | Downstream STAT | Tofacitinib IC50 (nM) | Baricitinib IC50 (nM) | Upadacitinib IC50 (nM) |
| IL-2 (JAK1/3) | pSTAT5 | 10.8 | 45.7 | 6.3 |
| IL-4 (JAK1/3) | pSTAT6 | 13.9 | 118 | 7.1 |
| IL-6 (JAK1/2/TYK2) | pSTAT3 | 77.4 | 58.9 | 36.1 |
| IFN-γ (JAK1/2) | pSTAT1 | 107 | 63.1 | 24.5 |
| GM-CSF (JAK2/2) | pSTAT5 | 402 | 100 | 33.6 |
Data synthesized from McInnes et al., Arthritis Res Ther, 2019.[1][2]
These data demonstrate that while all three inhibitors target JAK-STAT pathways, their potencies vary depending on the specific cytokine and downstream STAT protein, reflecting their different selectivities for JAK family members.
Kinome-Wide Selectivity and Off-Target Profiling
Beyond its intended targets, Tofacitinib's interactions with the broader human kinome are of significant interest for predicting potential side effects and exploring repurposing opportunities. Chemical proteomics approaches, such as kinobead-based affinity purification coupled with mass spectrometry, have been instrumental in profiling its selectivity.
Tofacitinib Kinase Binding Affinities (Kd)
The LINCS Data Portal provides quantitative data on the binding affinities (Kd) of Tofacitinib to a panel of kinases, offering a snapshot of its selectivity.
| Kinase Target | Binding Affinity (Kd, nM) |
| JAK1 | 4.8 |
| JAK2 | 3.2 |
| JAK3 | 1.6 |
| TYK2 | 47 |
| ROCK2 | 130 |
| GAK | 2100 |
| BIKE | 3000 |
Data sourced from the LINCS Data Portal (LDS-1574).
This broader profiling reveals that while Tofacitinib is most potent against JAK family members, it can interact with other kinases at higher concentrations.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon these findings. Below are synthesized protocols for key proteomic experiments used in Tofacitinib target validation.
Phosphoproteomic Analysis of STAT Inhibition
This protocol outlines the general steps for quantifying changes in STAT phosphorylation in response to Tofacitinib treatment.
-
Cell Culture and Treatment: Culture human PBMCs or other relevant cell lines. Stimulate cells with a specific cytokine (e.g., IL-6) in the presence of varying concentrations of Tofacitinib or a vehicle control (DMSO) for a defined period (e.g., 15-30 minutes).
-
Cell Lysis: Immediately lyse the cells on ice with a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Digestion: Perform a protein concentration assay (e.g., BCA) on the lysates. Reduce and alkylate the proteins, followed by digestion with trypsin overnight at 37°C.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) beads.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Liquid Chromatography: Separate peptides using a nano-flow HPLC system with a C18 column and a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire full scan mass spectra at a resolution of 60,000-120,000.
-
MS2 Scan (HCD): Select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) and acquire MS2 spectra at a resolution of 15,000-30,000.
-
-
-
Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer. Identify and quantify phosphopeptides, and determine the relative changes in phosphorylation levels between different treatment conditions.
Kinobead-Based Kinase Inhibitor Profiling
This protocol describes a chemical proteomics workflow to assess the selectivity of Tofacitinib across the kinome.[3][4][5][6][7]
-
Lysate Preparation: Prepare a native cell lysate from a suitable cell line (e.g., K562) in a non-denaturing lysis buffer.
-
Competition Binding: Incubate the cell lysate with a range of concentrations of Tofacitinib (or a DMSO control) to allow the inhibitor to bind to its target kinases.
-
Kinobead Enrichment: Add kinobeads (Sepharose beads coupled with a mixture of broad-spectrum, immobilized kinase inhibitors) to the lysate and incubate to capture the remaining unbound kinases.
-
Washing: Wash the kinobeads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the bead-bound proteins directly with trypsin overnight.
-
LC-MS/MS Analysis: Analyze the resulting peptides by nano-LC-MS/MS as described in the phosphoproteomics protocol.
-
Data Analysis: Quantify the relative abundance of each identified kinase in the Tofacitinib-treated samples compared to the DMSO control. A decrease in the amount of a kinase pulled down by the kinobeads in the presence of Tofacitinib indicates that the inhibitor is binding to that kinase in the lysate. Plot dose-response curves to determine the IC50 values for each interacting kinase.
Visualizing the Pathways and Workflows
To further clarify the concepts and procedures, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. puntoq.ull.es [puntoq.ull.es]
A Preclinical Head-to-Head: Tofacitinib vs. Second-Generation JAK Inhibitors
A Comparative Guide for Researchers in Drug Development
The advent of Janus kinase (JAK) inhibitors has revolutionized the treatment landscape for numerous inflammatory and autoimmune diseases. Tofacitinib, a first-generation pan-JAK inhibitor, paved the way for a new class of oral therapeutics. However, the quest for improved safety and efficacy profiles has led to the development of second-generation JAK inhibitors with increased selectivity for specific JAK isoforms. This guide provides a comprehensive preclinical comparison of tofacitinib against key second-generation JAK inhibitors, including baricitinib, upadacitinib, filgotinib, and peficitinib, focusing on their selectivity, potency, and efficacy in established preclinical models.
Kinase Selectivity and Potency: A Tale of Isoform Specificity
The primary differentiator between tofacitinib and second-generation JAK inhibitors lies in their selectivity for the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While tofacitinib demonstrates broad inhibition across multiple JAKs, the newer agents exhibit a more targeted approach, primarily focusing on JAK1. This enhanced selectivity is hypothesized to translate into a more favorable risk-benefit profile by minimizing off-target effects associated with the inhibition of other JAK isoforms.
The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. The lower the IC50 value, the more potent the inhibitor. The following tables summarize the reported IC50 values from various preclinical studies. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Primary Selectivity |
| Tofacitinib | 112 | 20 | 1 | >3400 | JAK1/JAK3 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | 43 | 240 | 2300 | >5000 | JAK1 |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 |
| Peficitinib | 3.9 | >10000 | 0.7 | 4.8 | JAK3/TYK2 |
Note: Data compiled from multiple preclinical studies. Values can vary based on assay conditions.
Table 2: Cellular Potency in Human Whole Blood Assays (IC50, nM)
| Inhibitor | IL-6 (JAK1/JAK2) pSTAT3 | GM-CSF (JAK2) pSTAT5 | IL-4 (JAK1/JAK3) pSTAT6 |
| Tofacitinib | 139 | 1070 | 56 |
| Baricitinib | 49 | 40 | 1100 |
| Upadacitinib | 54 | 1200 | 790 |
| Filgotinib | 210 | >10000 | 1900 |
Note: Data represents the inhibition of cytokine-induced STAT phosphorylation in specific cell populations and reflects the functional consequences of JAK inhibition in a more physiological context.
Efficacy in Preclinical Models of Rheumatoid Arthritis
The therapeutic potential of JAK inhibitors is extensively evaluated in animal models of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models. These models mimic key pathological features of the human disease, including joint inflammation, cartilage degradation, and bone erosion. Efficacy is typically assessed by measuring reductions in clinical signs of arthritis (e.g., paw swelling, arthritis score) and histological analysis of joint damage.
Table 3: Efficacy in Rodent Models of Arthritis
| Inhibitor | Model | Key Efficacy Endpoints |
| Tofacitinib | Rat AIA | Dose-dependent reduction in paw swelling and joint inflammation.[1] |
| Baricitinib | Rat AIA | Significant reduction in arthritis scores and preservation of joint architecture. |
| Upadacitinib | Rat AIA | Potent inhibition of inflammation and structural joint damage. |
| Filgotinib | Mouse CIA | Dose-dependent decrease in clinical arthritis score and paw swelling. |
Preclinical studies have consistently demonstrated that both tofacitinib and the second-generation JAK inhibitors effectively ameliorate disease activity in these models.[1] The selective JAK1 inhibitors, such as upadacitinib and filgotinib, have shown comparable or superior efficacy to tofacitinib in reducing inflammation and preventing joint destruction in some studies.
Signaling Pathways and Experimental Workflows
The mechanism of action of JAK inhibitors involves the blockade of the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors involved in immunity and inflammation.
Caption: The JAK-STAT signaling pathway and the point of intervention by JAK inhibitors.
A typical preclinical workflow for evaluating and comparing JAK inhibitors involves a tiered approach, starting from biochemical assays to in vivo efficacy studies.
Caption: A generalized experimental workflow for the preclinical evaluation of JAK inhibitors.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 values of the inhibitors against isolated JAK enzymes.
-
Methodology: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer. The test compounds are added at varying concentrations. The kinase reaction is allowed to proceed for a defined period at a controlled temperature. The amount of phosphorylated substrate is then quantified, typically using methods like radiometric assays (incorporation of ³³P-ATP) or non-radiometric methods such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET). IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
2. Cell-Based Phospho-STAT (pSTAT) Assay
-
Objective: To measure the functional inhibition of JAK activity in a cellular context.
-
Methodology: Human peripheral blood mononuclear cells (PBMCs) or specific cell lines are pre-incubated with various concentrations of the JAK inhibitors. The cells are then stimulated with a cytokine known to signal through a specific JAK pathway (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2, IL-4 for JAK1/JAK3). After stimulation, the cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated form of a particular STAT protein (e.g., anti-pSTAT3, anti-pSTAT5). The levels of pSTAT are then quantified on a single-cell basis using flow cytometry. IC50 values are determined from the dose-response curves.
3. Collagen-Induced Arthritis (CIA) in Mice
-
Objective: To evaluate the in vivo efficacy of JAK inhibitors in a model of inflammatory arthritis.
-
Methodology:
-
Induction: DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection of collagen in incomplete Freund's adjuvant (IFA) is typically given 21 days later.
-
Treatment: Once clinical signs of arthritis appear (typically around day 21-28), mice are randomized into treatment groups and receive the JAK inhibitor or vehicle daily via oral gavage.
-
Assessment: Disease progression is monitored by scoring the severity of arthritis in each paw based on a scale (e.g., 0-4) that assesses erythema, swelling, and joint rigidity. Paw thickness is also measured using a digital caliper. At the end of the study, paws are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Conclusion
Preclinical studies demonstrate that both tofacitinib and second-generation JAK inhibitors are potent inhibitors of the JAK-STAT pathway and exhibit significant efficacy in animal models of rheumatoid arthritis. The key distinction lies in their selectivity profiles, with second-generation inhibitors offering more targeted inhibition of specific JAK isoforms, particularly JAK1. This enhanced selectivity is the foundation for the hypothesis that these newer agents may offer an improved safety profile in the clinical setting. The data presented in this guide provides a foundational understanding for researchers and drug development professionals to compare these important therapeutic agents and to inform the design of future preclinical and clinical investigations.
References
Benchmarking Tofacitinib's Potency Against Other Immunomodulators: A Comparative Guide
Introduction
Tofacitinib is an immunomodulatory drug that functions by inhibiting the Janus kinase (JAK) family of enzymes.[1][2] JAKs are intracellular enzymes crucial for transmitting signals from cytokine and growth factor receptors on the cell membrane to the nucleus, a process fundamental to immune cell function and hematopoiesis.[1][3] This signaling cascade, known as the JAK-STAT pathway, is a critical regulator of the immune response, and its dysregulation is implicated in various autoimmune diseases like rheumatoid arthritis.[2][4] Tofacitinib exerts its therapeutic effect by preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the transcription of genes involved in inflammation and immune cell activation.[1][3] This guide provides an objective comparison of Tofacitinib's potency against other selective JAK inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
The JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, making it a key therapeutic target for immune-mediated inflammatory diseases.[4][5] The process begins when a cytokine binds to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their activation through trans-phosphorylation.[4] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[6] Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate into the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, survival, and inflammation.[7][8] Tofacitinib intervenes at the critical step of JAK activation, preventing the downstream phosphorylation of STATs and subsequent gene expression.[3]
Comparative Potency of JAK Inhibitors
The potency of Tofacitinib and other JAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for Tofacitinib and other immunomodulators against the four members of the JAK family.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Target(s) |
| Tofacitinib | 3.2 - 112 | 4.1 - 107 | 1.6 - 2 | >340 | JAK1/3[9] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/2[9] |
| Upadacitinib | 43 - 55 | 120 - 299 | 2300 | 4700 | Selective JAK1[9] |
| Filgotinib | 10 - 53 | 28 - 29 | 311 - 810 | 116 - 177 | Selective JAK1[9] |
| Peficitinib | 3.9 | 5.0 | 0.7 | 4.8 | Pan-JAK[9] |
Note: IC50 values can vary based on the specific assay conditions. The ranges presented reflect data from multiple studies.
As shown in the table, Tofacitinib demonstrates potent inhibition of JAK1 and JAK3, with lesser activity against JAK2.[3][10] In contrast, Baricitinib is a potent inhibitor of both JAK1 and JAK2, while Upadacitinib and Filgotinib show selectivity for JAK1.[9][11] Peficitinib acts as a pan-JAK inhibitor, potently inhibiting multiple JAK isoforms.[9] These differences in selectivity can influence the therapeutic efficacy and safety profiles of each drug.[12]
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental assays. The two primary methods cited in the literature for evaluating JAK inhibitors are biochemical kinase assays and cell-based phosphorylation assays.
Biochemical Kinase Assay (Enzyme-Based)
This method directly measures the ability of an inhibitor to block the enzymatic activity of an isolated JAK protein.
Objective: To determine the IC50 of an inhibitor against a specific, purified JAK isoform.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing a purified, recombinant JAK enzyme (e.g., JAK1, JAK2, or JAK3), a substrate (typically a synthetic peptide like poly(Glu, Tyr)), and ATP.[13]
-
Inhibitor Incubation: The JAK enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., Tofacitinib) for a defined period.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The enzyme transfers a phosphate group from ATP to the substrate.
-
Quantification of Activity: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a byproduct of the kinase reaction.[14] The luminescence signal generated is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor. These values are then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[13]
Cell-Based STAT Phosphorylation (pSTAT) Assay
This assay measures the functional consequence of JAK inhibition within a cellular context, such as in peripheral blood mononuclear cells (PBMCs) or whole blood.[15][16]
Objective: To determine the IC50 of an inhibitor by measuring its effect on cytokine-induced STAT phosphorylation in immune cells.
Methodology:
-
Cell Preparation: Human whole blood or isolated PBMCs are collected from healthy donors.[17]
-
Inhibitor Incubation: The cells are incubated with a range of concentrations of the JAK inhibitor (e.g., Tofacitinib, Baricitinib) for a set time (e.g., 1 hour) at 37°C.[18]
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2, IL-6, IFN-γ) to activate a particular JAK-STAT pathway.[18][19] For example, IL-6 primarily signals through JAK1/JAK2, leading to STAT3 phosphorylation.[16]
-
Cell Fixing and Permeabilization: After a short stimulation period (e.g., 15 minutes), the reaction is stopped by fixing the cells (e.g., with formaldehyde) and then permeabilizing the cell membranes (e.g., with methanol) to allow intracellular antibody staining.[17]
-
Flow Cytometry Staining: The cells are stained with fluorescently labeled antibodies specific for cell surface markers (to identify leukocyte subpopulations like T cells or monocytes) and for the phosphorylated form of a specific STAT protein (e.g., anti-pSTAT3).[17][19]
-
Data Acquisition and Analysis: The level of pSTAT is measured using a flow cytometer. The geometric mean fluorescence intensity (MFI) of the pSTAT signal is recorded for each condition. The percentage of inhibition is calculated based on the reduction in MFI in inhibitor-treated samples compared to cytokine-stimulated samples without the inhibitor. IC50 values are then derived by plotting the percent inhibition against the inhibitor concentration.[17]
References
- 1. scholarsinmedicine.com [scholarsinmedicine.com]
- 2. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 6. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. google.com [google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Are all JAK inhibitors for the treatment of rheumatoid arthritis equivalent? An adjusted indirect comparison of the efficacy of tofacitinib, baricitinib, upadacitinib, and filgotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 13. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchportal.tuni.fi [researchportal.tuni.fi]
- 18. academic.oup.com [academic.oup.com]
- 19. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations - ACR Meeting Abstracts [acrabstracts.org]
Tofacitinib's Fingerprint on the Genome: A Comparative Analysis of Gene Expression Profiles
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tofacitinib's impact on gene expression, supported by experimental data. Tofacitinib, a Janus kinase (JAK) inhibitor, modulates the immune response by interfering with the JAK-STAT signaling pathway, leading to widespread changes in the transcriptional landscape.
This guide synthesizes findings from multiple studies to offer a comprehensive overview of the molecular effects of Tofacitinib, primarily in the context of autoimmune diseases such as rheumatoid arthritis (RA), juvenile idiopathic arthritis (JIA), and systemic sclerosis (SSc). We will explore the key signaling pathways affected, present quantitative data on gene expression changes, and provide insights into the experimental approaches used to generate this data.
The JAK-STAT Signaling Axis: Tofacitinib's Primary Target
Tofacitinib functions by inhibiting JAK enzymes, which are critical for signaling downstream of numerous cytokine and growth factor receptors. This inhibition directly impacts the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn regulate the expression of a multitude of target genes involved in inflammation and immunity.[1][2][3][4]
Below is a diagram illustrating the canonical JAK-STAT signaling pathway and the point of intervention for Tofacitinib.
Comparative Gene Expression Changes Induced by Tofacitinib
Tofacitinib treatment leads to significant alterations in the expression of a wide range of genes. A consistent finding across multiple studies is the profound downregulation of interferon (IFN)-regulated genes.[1][2][5][6] This is a key mechanism underlying its therapeutic efficacy, as the interferon signature is often highly activated in autoimmune conditions.
The following table summarizes the key differentially expressed genes (DEGs) and affected pathways following Tofacitinib treatment in various disease contexts.
| Disease Context | Key Downregulated Genes/Pathways | Key Upregulated Genes/Pathways | Reference |
| Rheumatoid Arthritis (RA) | Interferon Signaling (Type I & II): STAT1, STAT3, OAS2, OASL, CXCL10, IFNA, IFNG signatures. Matrix Metalloproteinases: MMP-1, MMP-3. Chemokines: CCL2, CXCL13. JAK-STAT Pathway Components: SOCS family genes. | Not consistently reported across studies. Some studies show upregulation of genes related to neuronal processes and cell signaling. | [1][2][5][6][7] |
| Juvenile Idiopathic Arthritis (JIA) | Interleukin-7 (IL-7) Pathway. Type I & II Interferon Pathways. Genes involved in lymphocyte chemotaxis and proliferation. | Genes enriched in ontologies related to neuronal cell processes and cell signaling. | [8] |
| Systemic Sclerosis (SSc) | Interferon Pathway: STAT1, STAT5B, JAK2. JAK1/3 Pathway Genes. | Not prominently featured in the provided context. | [5] |
Tofacitinib vs. Other JAK Inhibitors: A Look at Selectivity
While Tofacitinib is often described as a pan-JAK inhibitor, it exhibits a degree of selectivity, primarily targeting JAK1 and JAK3, and to a lesser extent, JAK2.[3][9] This contrasts with other JAK inhibitors that may have different selectivity profiles. For instance, some in vitro studies suggest that filgotinib shows the lowest inhibition of JAK2- and JAK3-dependent signaling compared to tofacitinib, baricitinib, and upadacitinib.[10][11] These differences in selectivity can translate to varied effects on downstream gene expression and potentially different clinical efficacy and safety profiles.
The table below provides a comparative overview of the inhibitory profiles of several JAK inhibitors based on in vitro studies.
| JAK Inhibitor | Primary JAK Targets | Key Inhibited Cytokine Pathways | Reference |
| Tofacitinib | JAK1, JAK3 > JAK2 | IL-2, IL-4, IL-15, IL-21 (JAK1/3); IFN-α, IFN-γ (JAK1/2) | [3][4][10][11] |
| Baricitinib | JAK1, JAK2 | IL-6, G-CSF (JAK1/2) | [10][11] |
| Upadacitinib | JAK1 | IL-6 (JAK1/2); IL-2, IL-15, IL-21 (JAK1/3) | [10][11] |
| Filgotinib | JAK1 | Shows lowest inhibitory potency on IFN-γ, IL-2/15/21, and GM-CSF pathways compared to other JAKis. | [11] |
Experimental Protocols: Unveiling the Transcriptome
The insights into Tofacitinib's impact on gene expression are derived from a variety of sophisticated experimental techniques. The general workflow for these studies is depicted in the diagram below.
Key Experimental Methodologies
-
Sample Collection and Processing: Studies typically utilize peripheral blood mononuclear cells (PBMCs), whole blood, or synovial tissue biopsies from patients before and after Tofacitinib treatment.[1][2][6][7][12]
-
RNA Extraction: Total RNA is isolated from the collected samples using standard commercial kits.
-
Gene Expression Quantification:
-
RNA Sequencing (RNA-Seq): This is a high-throughput sequencing method that provides a comprehensive and unbiased view of the entire transcriptome.[1][6][7][8][12] It allows for the discovery of novel transcripts and the quantification of expression levels of thousands of genes simultaneously.
-
Quantitative Real-Time PCR (qPCR): This technique is used to validate the findings from RNA-seq or microarrays for specific genes of interest.[1][3][6][9] It is highly sensitive and specific for quantifying the expression of a smaller number of genes.
-
-
Bioinformatic Analysis:
-
Differential Gene Expression Analysis: Statistical methods are employed to identify genes that show significant changes in expression between pre- and post-treatment samples, or between treatment responders and non-responders.[7][8]
-
Pathway and Gene Set Enrichment Analysis (GSEA): This analysis helps to identify biological pathways and gene sets that are significantly enriched among the differentially expressed genes, providing insights into the functional consequences of the observed expression changes.[1][6]
-
The logical relationship for identifying treatment response biomarkers based on gene expression is outlined below.
Conclusion
The analysis of gene expression profiles provides a powerful lens through which to understand the molecular mechanisms of Tofacitinib. The consistent and potent downregulation of the interferon signaling pathway is a hallmark of its therapeutic action. Comparative analyses with other JAK inhibitors reveal subtle but potentially important differences in their effects on various cytokine signaling pathways, which may influence their clinical utility. Future research focusing on single-cell transcriptomics and the integration of multi-omics data will further refine our understanding of Tofacitinib's impact on the complex cellular and molecular networks driving autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 4. Tofacitinib and Other Kinase Inhibitors in the Treatment of Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 5. researchgate.net [researchgate.net]
- 6. Revealing the changes in signaling pathways caused by tofacitinib in patients with rheumatoid arthritis through RNA sequencing and the correlation with clinical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole‐Blood RNA Sequencing Profiling of Patients With Rheumatoid Arthritis Treated With Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional Profiling of Tofacitinib Treatment in Juvenile Idiopathic Arthritis: Implications for Treatment Response Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 12. Whole-Blood RNA Sequencing Profiling of Patients With Rheumatoid Arthritis Treated With Tofacitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Tofacitinib Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings concerning the Janus kinase (JAK) inhibitor, Tofacitinib. Data from pivotal clinical trials are juxtaposed with independent real-world evidence and mechanistic studies to offer a comprehensive validation of its therapeutic activity and safety profile. All quantitative data are summarized in structured tables, and detailed experimental protocols for key cited experiments are provided.
Efficacy of Tofacitinib in Rheumatoid Arthritis (RA)
Tofacitinib has demonstrated significant efficacy in reducing disease activity in patients with moderate to severe rheumatoid arthritis. Clinical trial data has been largely corroborated by subsequent real-world observational studies.
A retrospective analysis of real-world data from the St. Gallen and Aarau cohorts in Switzerland showed that 58.2% of patients achieved low disease activity and 49.5% achieved remission.[1] These rates are noted to be slightly higher than those reported in some Phase I-III clinical trials, where low disease activity was achieved in 5.7%–47.5% of patients and remission in 7.2%–23.1%, depending on prior treatment exposure.[1]
Data from the ORAL Solo Study, a pivotal clinical trial, indicated that at 3 months, 59% of patients treated with Tofacitinib experienced an improvement in RA signs and symptoms as measured by ACR20, compared to 25% of patients on placebo.[2] Long-term extension studies, such as the ORAL Sequel study, have shown sustained efficacy for up to 9.5 years.[3][4]
Real-world data from a Turkish cohort study reported that 45.6% of patients achieved a state of low disease activity.[5] Another nine-year real-world data study observed significant reductions in disease activity indices at 3 and 6 months after initiating tofacitinib, with sustained effectiveness.[6][7]
| Study/Cohort | Metric | Tofacitinib Efficacy | Comparator/Control | Citation |
| ORAL Solo Study | ACR20 Response (3 months) | 59% | 25% (Placebo) | [2] |
| St. Gallen & Aarau Cohorts (Real-World) | Low Disease Activity | 58.2% | N/A | [1] |
| St. Gallen & Aarau Cohorts (Real-World) | Remission | 49.5% | N/A | [1] |
| Turkish Cohort (Real-World) | Low Disease Activity | 45.6% | N/A | [5] |
| 9-Year Real-World Data | Drug Survival (Median) | 68 months | N/A | [6][7] |
| 9-Year Real-World Data (bDMARD-naïve) | Drug Survival (Median) | 71.09 months | 46.35 months (prior bDMARD) | [6][8] |
Safety Profile of Tofacitinib
The safety profile of Tofacitinib has been extensively studied in clinical trials and confirmed in real-world settings.[1][3] The most frequently reported adverse events include infections, particularly herpes zoster.[3][9]
In the ORAL Sequel long-term extension study, the incidence rate for serious infections was 2.4 per 100 patient-years.[4] A nine-year real-world data analysis reported an adverse event incidence rate of 4.54 per 100 patient-years, with events including myocardial infarction (0.3/100 patient-years), pulmonary embolism (0.6/100 patient-years), and herpes zoster (0.9/100 patient-years).[6][7][8] The ORAL Surveillance study, a post-marketing required safety study, found a higher risk of major adverse cardiovascular events (MACE) and malignancies (excluding non-melanoma skin cancer) for Tofacitinib compared to TNF inhibitors, particularly in patients aged 65 years and older.[9]
| Study/Data Source | Adverse Event | Incidence Rate (per 100 patient-years) | Citation |
| ORAL Sequel LTE | Serious Infections | 2.4 | [4] |
| ORAL Sequel LTE | Herpes Zoster | 3.4 | [4] |
| ORAL Sequel LTE | Malignancies (excluding NMSC) | 0.8 | [4] |
| ORAL Sequel LTE | Major Adverse Cardiovascular Events (MACE) | 0.4 | [4] |
| 9-Year Real-World Data | All Adverse Events | 4.54 | [6][7] |
| 9-Year Real-World Data | Myocardial Infarction | 0.3 | [6][7] |
| 9-Year Real-World Data | Pulmonary Embolism | 0.6 | [6][7] |
| 9-Year Real-World Data | Herpes Zoster | 0.9 | [6][7] |
Mechanism of Action: JAK-STAT Pathway Inhibition
Tofacitinib is an inhibitor of Janus kinases (JAKs), which are intracellular enzymes involved in signaling pathways that regulate hematopoiesis and immune cell function.[10] By inhibiting JAKs, Tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby reducing the production of pro-inflammatory cytokines.[11][12]
In vivo studies in rheumatoid arthritis patients have confirmed that Tofacitinib suppresses multiple JAK-STAT pathways.[13][14][15] Treatment with Tofacitinib significantly decreased cytokine-induced phosphorylation of STATs, with the magnitude of inhibition varying depending on the specific cytokine and cell type.[13][14][15] The strongest inhibition was observed for STAT phosphorylations induced by cytokines that signal through the common-γ-chain cytokine receptor in T cells.[13][14][15] Furthermore, Tofacitinib has been shown to downregulate the expression of several components of the JAK-STAT pathway itself.[13][14][15]
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Experimental Protocols
Flow Cytometry for Phosphorylated STAT (pSTAT) Analysis
This method is used to quantify the inhibition of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) from patients treated with Tofacitinib.
-
Sample Collection and Preparation: Whole blood is collected from patients at baseline and after a specified treatment period. PBMCs are isolated using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation: Isolated PBMCs are stimulated with specific cytokines (e.g., IL-2, IL-6, IL-10) to induce STAT phosphorylation. Unstimulated cells serve as a negative control.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with methanol to allow intracellular antibody staining.
-
Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for cell surface markers (to identify different immune cell subsets like T cells and monocytes) and for phosphorylated forms of different STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5).
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. The median fluorescence intensity (MFI) of the pSTAT signal is measured for each cell population. The percentage of inhibition is calculated by comparing the MFI of stimulated cells from treated patients to that of baseline samples.
Caption: Workflow for pSTAT analysis by flow cytometry.
Disease Activity Score in 28 joints (DAS28)
The DAS28 is a composite score used to measure disease activity in rheumatoid arthritis. It is a key efficacy endpoint in clinical trials and is also used in clinical practice to monitor treatment response.
-
Components of DAS28:
-
Tender Joint Count (TJC28): Number of tender joints out of 28 specific joints.
-
Swollen Joint Count (SJC28): Number of swollen joints out of the same 28 joints.
-
Erythrocyte Sedimentation Rate (ESR) or C-Reactive Protein (CRP): A blood marker of inflammation.
-
Patient's Global Assessment of Disease Activity (PGA): The patient's self-assessment of their overall disease activity on a visual analog scale (VAS) from 0 to 100.
-
-
Calculation: The DAS28 score is calculated using a specific formula that incorporates the values of the four components.
-
Interpretation:
-
Remission: DAS28 < 2.6
-
Low Disease Activity: 2.6 ≤ DAS28 ≤ 3.2
-
Moderate Disease Activity: 3.2 < DAS28 ≤ 5.1
-
High Disease Activity: DAS28 > 5.1
-
Caption: Components of the DAS28 score for RA activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical Trials | XELJANZ® (tofacitinib) For RA | Safety Info [xeljanz.com]
- 3. Update on the Safety Profile of Tofacitinib in Rheumatoid Arthritis from Clinical Trials to Real-World Studies: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tofacitinib: Real-World Data and Treatment Persistence in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy, retention, and safety of tofacitinib in real-life: Hur-bio monocentric experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of tofacitinib in rheumatoid arthritis: Nine years of real-world data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of tofacitinib in rheumatoid arthritis: Nine years of real‐world data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical scenarios-based guide for tofacitinib in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. youtube.com [youtube.com]
- 12. Computational and Experimental Investigation of Antidiabetic Drugs on Tofacitinib Metabolism: Molecular Docking, in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Tafetinib
For researchers and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like Tafetinib is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal procedures minimizes the risk of environmental contamination and potential harm to human health. This guide provides essential information and step-by-step procedures for the appropriate management of this compound waste.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research compounds like this compound, is governed by a multi-layered regulatory framework. In the United States, several key agencies establish and enforce these regulations:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the primary guidelines for hazardous waste management, which includes certain pharmaceuticals.[1][2][3] The EPA's Subpart P regulation provides specific management standards for hazardous waste pharmaceuticals generated by healthcare facilities.[2][4]
-
Drug Enforcement Administration (DEA): The DEA is responsible for regulating the disposal of controlled substances to prevent diversion.[1][2]
-
State Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[1][5] It is crucial to be aware of and comply with local and state-level requirements.
This compound Waste Classification
Proper disposal begins with the correct classification of the waste. While a specific determination for this compound would require a formal hazardous waste determination, pharmaceutical waste is broadly categorized as follows:
| Waste Category | Description | Disposal Considerations |
| Hazardous Pharmaceutical Waste | Exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the EPA, or is specifically listed as a hazardous waste.[3] | Must be managed according to RCRA hazardous waste regulations, including proper labeling, storage, and disposal by a licensed hazardous waste transporter.[5] Incineration at a permitted facility is a common requirement.[2][3] |
| Non-Hazardous Pharmaceutical Waste | Does not meet the criteria for hazardous waste but still requires special handling to prevent environmental contamination. | Should be disposed of through a licensed medical waste incineration facility.[2] These wastes should be labeled "Incineration Only" in some jurisdictions.[5] |
| Trace-Contaminated Items | Items such as empty vials, syringes, and personal protective equipment (PPE) that have come into contact with this compound. | Management depends on the classification of the pharmaceutical. If contaminated with a P-listed hazardous waste, empty containers are also considered hazardous. |
| Controlled Substances | Pharmaceuticals regulated by the DEA due to their potential for abuse. | Disposal must comply with DEA regulations, which may involve on-site destruction or use of a reverse distributor. |
It is the responsibility of the waste generator to determine if their waste pharmaceutical is a hazardous waste.[5] For investigational compounds like this compound, it is prudent to handle them as potentially hazardous in the absence of comprehensive data.
Standard Operating Procedure for this compound Disposal
The following protocol outlines the recommended steps for the safe handling and disposal of this compound waste in a laboratory setting. This procedure is based on general best practices for potent pharmaceutical compounds and should be adapted to comply with institutional and local regulations.
1. Personal Protective Equipment (PPE):
- Always wear appropriate PPE when handling this compound, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]
2. Segregation of Waste:
- Establish clearly labeled, dedicated waste containers for this compound-contaminated materials.
- Segregate waste into categories: unused or expired this compound, contaminated solids (e.g., pipette tips, gloves), and contaminated liquids.
3. Disposal of Unused or Expired this compound:
- Do not dispose of this compound down the drain or in regular trash.[6][9] This can lead to the contamination of water supplies.[10]
- Treat all unused and expired this compound as hazardous or potentially hazardous pharmaceutical waste.
- Place the material in a designated, sealed, and properly labeled hazardous waste container.
4. Disposal of Contaminated Solid Waste:
- All materials that have come into direct contact with this compound, such as weigh boats, pipette tips, and contaminated PPE, should be collected in a designated hazardous waste container.
- Avoid the formation of dust from solid materials.[6][7]
5. Management of Spills:
- In the event of a spill, immediately alert personnel in the area.
- Wear appropriate PPE, including respiratory protection if dust is generated.[7][8]
- Contain the spill using an appropriate absorbent material.
- Carefully sweep or scoop up the spilled material and place it in a designated hazardous waste container.[6]
- Clean the spill area thoroughly with an appropriate deactivating agent or soap and water.
6. Final Disposal:
- All collected this compound waste must be disposed of through a licensed hazardous waste management company.
- Ensure that all containers are properly labeled according to DOT and EPA regulations before being transported off-site.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. sandiegocounty.gov [sandiegocounty.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. epa.gov [epa.gov]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Tafetinib
For Immediate Implementation: This document provides crucial safety and logistical information for the handling of Tafetinib, a Janus kinase (JAK) inhibitor. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
This compound, also known as Tofacitinib, is classified as a substance with potential reproductive toxicity.[1][2] Therefore, stringent safety measures must be observed. The following guidelines detail the required personal protective equipment (PPE), handling procedures, and disposal plans to prevent occupational exposure.
Recommended Personal Protective Equipment
When handling this compound in solid (powder) or liquid form, the following personal protective equipment is mandatory. These recommendations are based on established safety protocols for potent compounds and hazardous drugs.[3][4][5][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978) | Prevents skin contact and absorption. The outer glove should be over the gown cuff and the inner glove underneath.[4] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield | Protects against splashes, aerosols, and airborne particles.[7][8][9] |
| Respiratory Protection | NIOSH-certified N95 or higher respirator | Essential when handling powders outside of a containment system to prevent inhalation of airborne particles.[3][4][9] |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs (polyethylene-coated polypropylene or similar) | Prevents contamination of personal clothing and skin.[4][5] |
| Arm Protection | Disposable sleeve covers | Provides an additional layer of protection for the arms.[3][9] |
Procedural Guidance for Safe Handling
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure.[7]
-
Closed Systems: Whenever feasible, use closed-system transfer devices (CSTDs) for reconstituting and transferring solutions to minimize the generation of aerosols and droplets.[4]
Standard Operating Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and inspected for integrity. The designated handling area should be clean and free of clutter.
-
Handling: Avoid the formation of dust and aerosols.[7] If tablets or capsules are crushed, extra precaution must be taken to control dust generation.[1][10]
-
Decontamination: After each handling session, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][10]
Spill and Disposal Management
Spill Response:
-
Small Spills: For small spills of dry solids, use a damp cloth or a filtered vacuum to clean the area, avoiding dust generation.[1][10]
-
Large Spills: In the event of a large spill, evacuate non-essential personnel from the area.[1][10] Trained personnel wearing appropriate PPE, including respiratory protection, should manage the cleanup.
-
Solution Spills: Absorb liquid spills with an inert material and place it in a sealed container for disposal.
Waste Disposal:
-
All contaminated materials, including gloves, gowns, and disposable labware, must be placed in a clearly labeled, sealed container.[1][10]
-
Dispose of this compound waste in accordance with all local, state, and federal regulations for hazardous waste.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[7] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Workflow for Safe Handling of this compound
The following diagram outlines the critical steps for safely handling this compound, from initial preparation to final disposal. Adherence to this workflow is a key component of laboratory safety.
Caption: Workflow for the safe handling of this compound.
References
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aaha.org [aaha.org]
- 5. pogo.ca [pogo.ca]
- 6. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
